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  • Product: 2-Bromo-5-fluorophenyl acetate

Core Science & Biosynthesis

Foundational

2-Bromo-5-fluorophenyl Acetate: Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary In modern medicinal chemistry and advanced organic synthesis, halogenated phenyl acetates serve as indispensable orthogonal building blocks. 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, halogenated phenyl acetates serve as indispensable orthogonal building blocks. 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) is a highly specialized intermediate that combines the protective stability of an acetate ester with the dual functionalization potential of an ortho-bromo and meta-fluoro substitution pattern. This whitepaper provides an in-depth mechanistic analysis, validated physicochemical data, and a self-validating synthetic protocol designed for senior application scientists and drug development professionals.

Chemical Identity & Physicochemical Properties

The structural logic of 2-bromo-5-fluorophenyl acetate is dictated by its precise substitution. The compound is widely utilized because it allows researchers to perform rigorous cross-coupling reactions without compromising the phenolic oxygen, which can be unmasked later in the synthetic sequence.

Below is the consolidated quantitative data for the compound, sourced from commercial analytical standards :

PropertyValue / Specification
IUPAC Name 2-Bromo-5-fluorophenyl acetate
CAS Number 1456627-48-7
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
InChI Key LLAUPCWQQIAVBX-UHFFFAOYSA-N
Purity Standard ≥95% (Chromatographic purity)
Storage Conditions Room Temperature (Sealed, dry environment)
Physical State Liquid to low-melting solid (dependent on ambient temp)

Structural Logic in Drug Design

The strategic placement of functional groups on the benzene ring provides distinct, non-overlapping reactivity profiles—a concept known as orthogonal reactivity.

  • The Acetate Group: Acts as a robust protecting group for the phenol. It prevents unwanted O-alkylation or oxidation during harsh downstream reactions and can be cleanly cleaved via basic hydrolysis (e.g., K₂CO₃ in MeOH).

  • The Bromo Group (Position 2): Serves as an electrophilic handle for Palladium-catalyzed C-C or C-N bond-forming reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig). Its ortho relationship to the oxygen atom is critical for synthesizing fused heterocycles like benzofurans or indoles.

  • The Fluoro Group (Position 5): Fluorine incorporation is a cornerstone of pharmacokinetic optimization. It increases the molecule's lipophilicity (LogP), enhancing cellular permeability, while simultaneously deactivating the meta-position toward cytochrome P450-mediated metabolic oxidation.

OrthogonalReactivity Core 2-Bromo-5-fluorophenyl acetate Acetate Acetate Group (Phenol Protection) Core->Acetate Bromo Bromo Group (Cross-Coupling Handle) Core->Bromo Fluoro Fluoro Group (Metabolic Stability) Core->Fluoro Deprotection Basic Hydrolysis (Regenerate Phenol) Acetate->Deprotection CrossCoupling Pd-Catalyzed Suzuki/Stille (C-C Bond Formation) Bromo->CrossCoupling PK Improved Pharmacokinetics (Increased LogP) Fluoro->PK

Logical relationship of functional groups in 2-bromo-5-fluorophenyl acetate for drug design.

Advanced Synthesis Methodology: Solid-Acid Catalysis

Traditional O-acetylation of phenols relies on homogeneous bases like pyridine or 4-dimethylaminopyridine (DMAP). While effective, these methods complicate downstream purification, requiring extensive acidic aqueous washes that generate toxic waste.

Recent advancements in green chemistry demonstrate that ZrO₂-Al₂O₃ solid acids provide a superior, heterogeneous alternative for the O-acetylation of halogenated phenols .

Causality Behind Experimental Choices

The alumina (Al₂O₃) matrix offers a high specific surface area and structural integrity. Doping this matrix with 80 mol% zirconia (ZrO₂) maximizes surface acidity. The Lewis acidic zirconium sites effectively coordinate and activate the carbonyl oxygen of acetic anhydride, increasing the electrophilicity of the carbonyl carbon. This allows the weakly nucleophilic 2-bromo-5-fluorophenol to attack efficiently without the need for an amine base. Furthermore, the heterogeneous nature of the catalyst allows for simple mechanical separation and recycling.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that the researcher can confirm the success of each step in real-time.

  • Reactants Preparation: In a 50 mL round-bottom flask, combine 1.0 equivalent of 2-bromo-5-fluorophenol with 2.0 equivalents of acetic anhydride. Self-Validation: The mixture should form a clear, homogeneous solution.

  • Catalyst Addition: Add 0.1 g of 80 mol% ZrO₂-Al₂O₃ solid acid catalyst per 10 mmol of phenol.

  • Reaction Execution: Stir the suspension at 130°C for 30 minutes. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the lower-R_f phenolic spot disappears, and a new, UV-active higher-R_f spot (the ester) emerges. Alternatively, real-time ATR-FTIR will show the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1760 cm⁻¹).

  • Catalyst Recovery: Filter the reaction mixture while hot to remove the solid catalyst. Self-Validation: The recovered catalyst can be washed with ethanol, dried at 100°C, and calcined for reuse without loss of activity.

  • Aqueous Workup: Pour the filtrate into ice-cold distilled water to hydrolyze the excess acetic anhydride into acetic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (Self-Validation of acid neutralization), followed by a brine wash. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure to yield the crude product. Purify via short-path silica gel chromatography if trace impurities remain, yielding pure 2-bromo-5-fluorophenyl acetate (>95% yield).

SynthesisWorkflow Step1 Reactants Preparation 2-Bromo-5-fluorophenol + Acetic Anhydride Step2 Catalyst Addition Add 80 mol% ZrO2-Al2O3 Solid Acid Step1->Step2 Step3 Reaction Execution Stir at 130°C for 30 min Step2->Step3 Step4 Catalyst Recovery Hot Filtration (Catalyst Reused) Step3->Step4 Step5 Aqueous Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 Purification Silica Gel Column Chromatography Step5->Step6 Step7 Pure Product 2-Bromo-5-fluorophenyl acetate (>95% Yield) Step6->Step7

Experimental workflow for the solid-acid catalyzed synthesis of 2-bromo-5-fluorophenyl acetate.

Analytical Characterization

To ensure absolute scientific integrity, the synthesized compound must be validated against established spectral data. The following analytical markers confirm the successful acetylation of the phenol and the integrity of the halogenated ring :

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.356 (s, 3H) — Corresponds to the newly installed acetate methyl group.
      
    • 
       6.864–6.929 (m, 2H) — Corresponds to the aromatic protons at positions 4 and 6, which are split by the adjacent fluorine atom.
      
    • 
       7.556 (dd, 1H, 
      
      
      
      = 8.4 Hz,
      
      
      = 6.0 Hz) — Corresponds to the aromatic proton at position 3, exhibiting ortho-coupling to the proton at position 4 and meta-coupling to the fluorine atom.
  • Mass Spectrometry (ESI-MS):

    • Calculated for C₈H₆BrFO₂ [m−H]⁺: 230.95.

    • Found: m/z 190.9 (This dominant peak corresponds to the deacetylated mass fragment, a common ionization pathway for aryl acetates in mass spectrometry, confirming the core structure).

References

  • Thimmaraju, N., & Shamshuddin, S.Z.M. (2019). "Effective synthesis of novel O-acetylated compounds over ZrO₂-Al₂O₃ solid acid." Arabian Journal of Chemistry, 12(8), 1860-1869. URL:[Link]

Exploratory

physical and chemical properties of 2-Bromo-5-fluorophenyl acetate

This guide serves as a comprehensive technical reference for 2-Bromo-5-fluorophenyl acetate , a specialized halogenated aromatic intermediate used in medicinal chemistry and materials science.[1] CAS: 1456627-48-7 (Analo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for 2-Bromo-5-fluorophenyl acetate , a specialized halogenated aromatic intermediate used in medicinal chemistry and materials science.[1]

CAS: 1456627-48-7 (Analogous/Predicted) | Formula: C


H

BrFO

| MW: 233.03 g/mol [1]

Executive Summary & Chemical Identity

2-Bromo-5-fluorophenyl acetate is a di-halogenated ester derivative of phenol.[1] It serves as a critical "masked" intermediate in the synthesis of fluorinated biaryls and heterocycles. The acetate group protects the phenolic oxygen during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), preventing catalyst poisoning and side reactions associated with free phenols.[1]

Physicochemical Properties Profile

Note: Experimental values for this specific isomer are sparse in public registries.[1] Data below represents high-confidence predictive modeling based on structural analogs (e.g., 2-bromo-4-fluorophenyl acetate).

PropertyValue / DescriptionConfidence
Physical State Colorless to pale yellow oil or low-melting solidHigh (Esters < Phenols)
Boiling Point 245–255 °C (at 760 mmHg)Predicted
Density 1.58 ± 0.05 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in WaterExperimental (Class)
LogP ~2.7Predicted
Flash Point >100 °CPredicted

Synthesis & Manufacturing Protocol

The most robust route to 2-Bromo-5-fluorophenyl acetate is the nucleophilic acyl substitution of 2-bromo-5-fluorophenol.[1] This protocol is designed for high throughput and minimal purification requirements.[1]

Reagents & Stoichiometry[2][3][4][5]
  • Substrate: 2-Bromo-5-fluorophenol (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (1.2 equiv) or Acetyl Chloride (1.1 equiv)[1]

  • Base/Catalyst: Triethylamine (1.5 equiv) or Pyridine (cat.[1] with Ac

    
    O)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Dissolution: Charge a flame-dried round-bottom flask with 2-bromo-5-fluorophenol (10 mmol) and dry DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol) dropwise at 0 °C under N

    
     atmosphere.
    
  • Acylation: Add Acetyl Chloride (11 mmol) dropwise over 10 minutes. Exothermic reaction—maintain temp < 5 °C.

  • Reaction: Allow to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting phenol (lower R

    
    ) should disappear.
    
  • Quench & Workup:

    • Quench with cold water (15 mL).

    • Wash organic phase with 1M HCl (2 x 15 mL) to remove amine salts.[1]

    • Wash with Sat. NaHCO

      
       (2 x 15 mL) to remove excess acid.
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: The crude oil is typically >95% pure.[1] If necessary, purify via flash chromatography (SiO

    
    , 5-10% EtOAc in Hexanes).[1]
    
Workflow Visualization

SynthesisWorkflow Start Start: 2-Bromo-5-fluorophenol Reagents Add: AcCl + Et3N (DCM, 0°C) Start->Reagents Reaction Stir 2h @ RT (Conversion >98%) Reagents->Reaction Workup Workup: 1. 1M HCl Wash 2. NaHCO3 Wash Reaction->Workup Product Final Product: 2-Bromo-5-fluorophenyl acetate Workup->Product

Caption: Optimized synthesis workflow for the acetylation of 2-bromo-5-fluorophenol.

Chemical Reactivity & Applications

This compound is a trifunctional scaffold :

  • Bromide (C-2): Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Fluorine (C-5): Provides metabolic stability and modulates pKa of the aromatic ring.[1]

  • Acetate (C-1): Protects the phenol; cleavable under basic conditions (LiOH/THF).[1]

Critical Reaction Pathways

The bromine atom at the ortho position to the acetate is sterically crowded but electronically activated for oxidative addition.

  • Suzuki-Miyaura Coupling: Reacts with Aryl-Boronic acids to form 2-Aryl-5-fluorophenyl acetates.[1]

    • Catalyst System: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      
      )
      
      
      .
    • Base: K

      
      PO
      
      
      
      (anhydrous preferred to prevent premature acetate hydrolysis).[1]
  • Hydrolysis: Rapidly converts back to 2-bromo-5-fluorophenol using K

    
    CO
    
    
    
    in MeOH.[1]
Reactivity Diagram

Reactivity Center 2-Bromo-5-fluorophenyl Acetate Hydrolysis Hydrolysis (K2CO3, MeOH) Center->Hydrolysis Deprotection Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Center->Buchwald C-N Bond Formation Phenol 2-Bromo-5-fluorophenol Hydrolysis->Phenol Biaryl 2-Aryl-5-fluorophenyl acetate Suzuki->Biaryl Aniline 2-Amino-5-fluorophenyl acetate Buchwald->Aniline

Caption: Primary divergent synthetic pathways for 2-Bromo-5-fluorophenyl acetate.[1]

Analytical Characterization (Simulated)

Due to the specific substitution pattern, the NMR signals are distinct and predictable.

H NMR (400 MHz, CDCl )
  • 
     2.35 (s, 3H):  Acetate methyl group (CH
    
    
    
    ).[1] Characteristic singlet.
  • 
     6.85 (ddd, 1H, J = 8.5, 8.0, 2.8 Hz):  Proton at C-4 (Para to acetate).[1]
    
  • 
     6.95 (dd, 1H, J = 9.5, 2.8 Hz):  Proton at C-6 (Ortho to acetate).[1] The large coupling is with Fluorine (ortho).
    
  • 
     7.55 (dd, 1H, J = 8.8, 5.5 Hz):  Proton at C-3 (Ortho to Bromine).[1] Deshielded by Br.
    
F NMR (376 MHz, CDCl )
  • 
     -115.0 ppm:  Multiplet (Ar-F).[1]
    

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place. Moisture sensitive (slow hydrolysis).[1]

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • Sigma-Aldrich. Product Search: 2-Bromo-5-fluorophenyl acetate (CAS 1456627-48-7).[1]Link[1]

  • PubChem. Compound Summary: 2-(3-Bromo-5-fluorophenyl)acetic acid (Structural Analog Data).[1]Link[1]

  • BenchChem. Protocols for Suzuki Coupling Reactions Using Brominated Thiophenes (Analogous Methodology).Link[1]

  • ChemicalBook. Synthesis of Halogenated Phenol Derivatives.Link[1]

Sources

Foundational

synthesis of 2-Bromo-5-fluorophenyl acetate from m-fluorobenzotrifluoride

This guide outlines a high-fidelity synthetic pathway for 2-Bromo-5-fluorophenyl acetate starting from m-fluorobenzotrifluoride . This route is designed for high regioselectivity and operational robustness, circumventing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-fidelity synthetic pathway for 2-Bromo-5-fluorophenyl acetate starting from m-fluorobenzotrifluoride .

This route is designed for high regioselectivity and operational robustness, circumventing the common pitfalls of direct phenol bromination (which typically favors the wrong isomer). Instead, we utilize the trifluoromethyl group as a robust "dummy" directing group that is later converted to the desired oxygen functionality.

Starting Material: m-Fluorobenzotrifluoride (1-fluoro-3-(trifluoromethyl)benzene) Target: 2-Bromo-5-fluorophenyl acetate Role: Senior Application Scientist Guide

Executive Summary & Retrosynthetic Logic

The synthesis of 2-bromo-5-fluorophenyl acetate presents a regiochemical challenge. Direct bromination of 3-fluorophenol predominantly yields the 4-bromo isomer (para to the hydroxyl), whereas the target requires the bromine at the 2-position (ortho to the oxygen, para to the fluorine).

To guarantee the correct substitution pattern, we employ a "Direct-then-Transform" strategy . We first exploit the meta-directing nature of the trifluoromethyl (


) group and the ortho/para-directing nature of the fluorine to install the bromine at the correct position on the benzotrifluoride core. Subsequently, we convert the 

group into a phenolic hydroxyl group via hydrolysis and rearrangement, finally capping it with an acetate.
Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 2-Bromo-5-fluorophenyl acetate (Target) Phenol 2-Bromo-5-fluorophenol (Precursor) Target->Phenol Acetylation Aniline 2-Bromo-5-fluoroaniline (Amine Intermediate) Phenol->Aniline Diazotization/Hydrolysis Acid 2-Bromo-5-fluorobenzoic acid (Hydrolysis Product) Aniline->Acid Curtius Rearrangement BromoSM 2-Bromo-5-fluorobenzotrifluoride (Regio-defined Core) Acid->BromoSM Acid Hydrolysis SM m-Fluorobenzotrifluoride (Starting Material) BromoSM->SM Regioselective Bromination

Caption: Retrosynthetic logic flow ensuring correct regiochemistry by leveraging the CF3 group before conversion.

Phase 1: Regioselective Bromination

Objective: Install the bromine atom at the position para to the fluorine and ortho to the trifluoromethyl group.

The combination of the strongly deactivating, meta-directing


 group and the deactivating but ortho/para-directing 

group creates a unique electronic environment. Bromination of m-fluorobenzotrifluoride occurs preferentially at the 6-position (relative to the parent chain numbering), which is para to the fluorine. This yields 2-bromo-5-fluorobenzotrifluoride .[1][2][3]
Experimental Protocol
  • Setup: Charge a chemically resistant reactor (Hastelloy or glass-lined) with m-fluorobenzotrifluoride (1.0 equiv) and sulfuric acid (98%, solvent/catalyst medium).

  • Catalyst: Add N-bromosuccinimide (NBS) (0.05 equiv) or a silver salt catalyst to promote electrophilic attack.

  • Bromination: Add elemental Bromine (

    
    , 1.1 equiv) dropwise at 20–30°C.
    
  • Reaction: Stir at 40–50°C for 4–6 hours. Monitor by GC.[1]

  • Workup: Quench with sodium bisulfite solution (to remove excess

    
    ). Extract with dichloromethane (DCM). Wash with water and brine.
    
  • Purification: Fractional distillation.

Data: Regioselectivity Profile

Isomer Formed Relative Abundance Notes
2-Bromo-5-fluoro- >90% Target isomer (Para to F)
4-Bromo-3-fluoro- <5% Ortho to F, Para to CF3

| 2-Bromo-3-fluoro- | <2% | Sterically crowded (Ortho/Ortho) |

Phase 2: Functional Group Transformation (CF3 OH)

Objective: Convert the chemically inert trifluoromethyl group into a phenol. This is a multi-step sequence involving hydrolysis to the acid, rearrangement to the amine, and hydroxylation.

Step 2A: Hydrolysis to Benzoic Acid

The


 group is hydrolyzed to a carboxylic acid using superacidic conditions.
  • Reagents: Fuming Sulfuric Acid (20-30%

    
    ), Boric acid (catalyst).
    
  • Conditions: Heat to 100–120°C for 12 hours.

  • Mechanism: Protonation of fluorine, elimination of HF, formation of acylium ion, hydration.

  • Product: 2-Bromo-5-fluorobenzoic acid .

Step 2B: Curtius Rearrangement to Aniline

We degrade the carbon chain by one atom to replace the carbon-based acid with a nitrogen-based amine.

  • Activation: Convert the acid to the acid chloride using Thionyl Chloride (

    
    )  and catalytic DMF. Reflux 2h.
    
  • Azidation: React the acid chloride with Sodium Azide (

    
    )  in acetone/water at 0°C to form the acyl azide.
    
    • Safety Note: Acyl azides are potentially explosive. Do not isolate; proceed immediately.

  • Rearrangement: Heat the acyl azide in toluene (80–100°C). It rearranges to the isocyanate (

    
    ) with loss of 
    
    
    
    .
  • Hydrolysis: Add dilute HCl to the isocyanate to yield 2-Bromo-5-fluoroaniline .

Step 2C: Diazotization and Hydrolysis to Phenol

The classic Sandmeyer-type hydroxylation converts the amine to the phenol.

  • Diazotization: Dissolve aniline in

    
    . Cool to 0–5°C. Add 
    
    
    
    (aq) dropwise to form the diazonium salt.
  • Hydrolysis: Add the cold diazonium solution dropwise into a boiling solution of dilute

    
     (or 
    
    
    
    solution to catalyze).
    • Critical Control: rapid steam distillation or extraction is required to prevent coupling of the phenol with the diazonium salt (azo dye formation).

  • Product: 2-Bromo-5-fluorophenol .

Phase 3: Acetylation

Objective: Protect the phenol as the acetate ester.

Experimental Protocol
  • Reagents: Dissolve 2-Bromo-5-fluorophenol (1.0 equiv) in Dichloromethane (DCM) .

  • Base: Add Triethylamine (

    
    )  (1.5 equiv) and a catalytic amount of DMAP  (4-dimethylaminopyridine, 1 mol%).
    
  • Acylation: Add Acetic Anhydride (

    
    )  (1.2 equiv) dropwise at 0°C.
    
  • Finish: Warm to room temperature and stir for 1 hour.

  • Workup: Wash with 1M HCl (to remove amine), then

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation.

Process Workflow & Logic Map

SynthesisWorkflow Start m-Fluorobenzotrifluoride Step1 Bromination (Br2, H2SO4, NBS) Start->Step1 Inter1 2-Bromo-5-fluorobenzotrifluoride Step1->Inter1 Regioselective Insertion Step2 Hydrolysis (Fuming H2SO4, 120°C) Inter1->Step2 Inter2 2-Bromo-5-fluorobenzoic acid Step2->Inter2 CF3 -> COOH Step3 Curtius Rearrangement (SOCl2 -> NaN3 -> Heat -> H+) Inter2->Step3 Inter3 2-Bromo-5-fluoroaniline Step3->Inter3 COOH -> NH2 Step4 Sandmeyer Hydroxylation (NaNO2, H2SO4, Heat) Inter3->Step4 Inter4 2-Bromo-5-fluorophenol Step4->Inter4 NH2 -> OH Step5 Acetylation (Ac2O, Et3N, DMAP) Inter4->Step5 Final 2-Bromo-5-fluorophenyl acetate Step5->Final OH -> OAc

Caption: Step-by-step synthetic workflow detailing reagents and intermediate transformations.

Critical Quality Attributes (CQA) & Troubleshooting

StepCommon Failure ModeCorrective Action
Bromination Formation of 4-bromo isomer (para to CF3).Maintain temperature <50°C. Use high-purity H2SO4 to protonate/deactivate impurities.
Hydrolysis Incomplete conversion of CF3.Ensure

content in oleum is >20%. Increase reaction time.
Curtius Explosion risk with Azide.Do not distill the azide. Perform the rearrangement in solution (Toluene) immediately.
Diazotization Azo coupling (tar formation).Add diazonium salt to boiling acid slowly. Keep concentration low to prevent intermolecular coupling.

References

  • Regioselective Bromination of Benzotrifluorides : Patent CN107324976A. "Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride". Available at:

  • Hydrolysis of Trifluoromethyl Groups: Journal of Organic Chemistry. "Hydrolysis of benzotrifluorides in sulfuric acid". (General methodology for CF3 -> COOH).
  • Synthesis of Fluorophenols : GuideChem. "Synthesis of 2-Bromo-5-fluorophenol and related intermediates". Available at:

  • Curtius Rearrangement Protocols: Organic Syntheses. "General procedures for the conversion of acids to amines via acyl azides".

Sources

Exploratory

2-Bromo-5-fluorophenyl acetate safety data sheet and handling precautions

This guide outlines the technical safety profile, handling protocols, and emergency response strategies for 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7). It is designed for organic chemists and safety officers mana...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety profile, handling protocols, and emergency response strategies for 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7). It is designed for organic chemists and safety officers managing this compound in drug discovery workflows.

Executive Summary & Chemical Identity

2-Bromo-5-fluorophenyl acetate is a halogenated phenolic ester commonly utilized as a scaffold in medicinal chemistry. Its dual-halogenation pattern (aryl bromide and aryl fluoride) makes it a versatile electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (


).

However, its ester linkage renders it susceptible to hydrolysis, potentially releasing 2-bromo-5-fluorophenol and acetic acid upon exposure to moisture or biological tissue. Safety protocols must account for both the parent compound and its degradation products.

Physicochemical Profile
PropertyData
CAS Number 1456627-48-7
IUPAC Name (2-Bromo-5-fluorophenyl) acetate
Molecular Formula

Molecular Weight 233.04 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DCM, EtOAc, DMSO; Hydrolyzes in water
Molecular Structure Phenyl ring substituted with -OAc (1), -Br (2), -F (5)

Hazard Identification & Mechanistic Toxicology

While specific toxicological data (LD50) for this exact intermediate is limited, structure-activity relationship (SAR) analysis mandates treating it with high caution due to its metabolic and environmental degradation pathways.

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][2][4][3][5]

The "Silent" Hazard: Hydrolysis

Unlike simple alkyl halides, phenyl acetates are "masked" phenols. Upon contact with mucous membranes (eyes, lungs) or basic media, the ester bond cleaves.

  • Immediate Risk: Acetic acid release causes immediate irritation.

  • Latent Risk: The release of 2-bromo-5-fluorophenol . Halogenated phenols are often more lipophilic and corrosive than their non-halogenated counterparts, capable of penetrating the stratum corneum and causing cellular necrosis.

Diagram 1: Degradation & Reactivity Pathway

The following diagram illustrates the hydrolysis mechanism that dictates the safety profile.

HydrolysisPathway Parent 2-Bromo-5-fluorophenyl acetate (Lipophilic Precursor) Trigger Moisture / Esterases (Skin/Eye Contact) Parent->Trigger Exposure Phenol 2-Bromo-5-fluorophenol (Corrosive/Toxic) Trigger->Phenol Hydrolysis Acid Acetic Acid (Irritant) Trigger->Acid By-product

Figure 1: Hydrolysis pathway demonstrating the release of corrosive phenolic species upon exposure.

Strategic Handling & Engineering Controls

Engineering Controls[8][11]
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: Due to moisture sensitivity, store and handle under nitrogen or argon when possible to prevent degradation into the more corrosive phenol.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated aromatics due to high permeation rates.

PPE CategoryRecommendationRationale
Hand Protection Nitrile (Double gloving recommended) or Fluoroelastomer (Viton)Halogenated aromatics can degrade latex. Double nitrile provides a breakthrough time buffer.
Eye Protection Chemical Safety Goggles Safety glasses are inadequate against dusts that hydrolyze to acids/phenols in the eye.
Body Protection Lab coat (Tyvek sleeves if handling >10g)Prevents dust accumulation on street clothes.
Respiratory N95 (if outside hood) or P100Only required if engineering controls (fume hood) fail or during spill cleanup.

Experimental Protocols

Protocol A: Safe Weighing & Transfer

Context: Preventing static discharge and aerosolization.

  • Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.

  • Anti-Static Measure: Use an ionizing fan if the powder is fluffy/static-prone.

  • Transfer: Do not use metal spatulas if the compound is potentially wet/acidic (corrosion risk). Use PTFE-coated or ceramic spatulas.

  • Decontamination: Wipe the balance area with a tissue soaked in dilute sodium bicarbonate (to neutralize trace acid/phenol) followed by acetone.

Protocol B: Emergency Spill Response (Solid)

Context: Cleaning up a 1–10g powder spill.

SpillResponse Start Spill Detected Assess Assess Magnitude (<10g vs >10g) Start->Assess PPE Don PPE: Double Nitrile, Goggles, N95 Assess->PPE Cover Cover with Wet Paper Towels (Prevents Dust) PPE->Cover Scoop Scoop into Haz Waste Container Cover->Scoop Clean Wipe Surface with 1. 5% NaHCO3 (Neutralize) 2. Water Scoop->Clean

Figure 2: Decision logic for responding to solid spills of hydrolyzable halogenated esters.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated) . Room temperature storage is acceptable for short durations, but refrigeration slows hydrolysis.

  • Environment: Keep container tightly sealed in a dry, well-ventilated place. Desiccants (e.g., silica gel packs) are recommended in the secondary container.

  • Incompatibilities:

    • Strong Bases: Cause rapid hydrolysis.

    • Oxidizing Agents: Potential for exothermic reaction.

First Aid Measures

Critical Note: If hydrolysis is suspected, treat as a Phenol exposure.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][6] Do not use neutralizing agents in the eye. Seek immediate medical attention.[5]

  • Skin Contact:

    • Wash with polyethylene glycol (PEG 300 or 400) if available (standard protocol for phenols), or copious amounts of soap and water.

    • Remove contaminated clothing immediately.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of corrosive by-products).[5]

Disposal Considerations

  • Waste Stream: Halogenated Organic Waste.

  • Pre-treatment: Do not mix with strong acid waste streams to avoid potential volatilization of HF or HBr species if decomposition occurs.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • PubChem. (n.d.).[1] Compound Summary for Halogenated Phenyl Acetates (Analogous Structures). National Library of Medicine. Retrieved March 8, 2026, from [Link]

Sources

Foundational

Thermodynamic Profiling and Empirical Solubility Determination of 2-Bromo-5-fluorophenyl acetate in Organic Solvents

Executive Summary For researchers and process chemists, understanding the solubility profile of key synthetic intermediates is non-negotiable for optimizing reaction conditions, liquid-liquid extractions, and crystalliza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists, understanding the solubility profile of key synthetic intermediates is non-negotiable for optimizing reaction conditions, liquid-liquid extractions, and crystallization workflows. This technical guide explores the thermodynamic solubility principles of 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7)[1] and provides a rigorous, self-validating experimental protocol for empirical solubility determination in common organic solvents.

Structural and Physicochemical Basis of Solubility

2-Bromo-5-fluorophenyl acetate is a halogenated aromatic ester frequently utilized as a building block in pharmaceutical synthesis. Its solubility behavior is entirely dictated by the interplay of its functional groups with solvent molecules.

The Causality of Solvation: According to the Hansen Solubility Parameter (HSP) framework, dissolution occurs when the cohesive energy of the solute closely matches that of the solvent across three dimensions: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[2][3].
  • Halogenated Aromatic Ring: The highly polarizable bromine atom and the electron-withdrawing fluorine atom significantly elevate the molecule's dispersion forces (

    
    )[2][4].
    
  • Acetate Ester: The carbonyl group introduces a permanent dipole (

    
    ) and acts as a hydrogen-bond acceptor (
    
    
    
    ), though it lacks hydrogen-bond donating capabilities[3].

Because "like dissolves like," this compound exhibits a high affinity for solvents that can match its moderate polarity and high polarizability, leading to a negative Gibbs free energy of mixing (


)[4].
Table 1: Predicted Solubility Profile in Common Organic Solvents
Solvent CategoryRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces (Causality)
Highly Polar / Aqueous Water, Aqueous BuffersVery Low (< 0.1 mg/mL)High

mismatch; strong hydrophobic repulsion.
Polar Protic Methanol, EthanolModerate (10 - 50 mg/mL)Dipole-dipole interactions; weak H-bond acceptance by the ester.
Polar Aprotic DMF, DMSO, AcetoneVery High (> 100 mg/mL)Strong dipole-dipole alignment (

match); favorable entropy.
Halogenated Dichloromethane (DCM)Very High (> 100 mg/mL)Exceptional dispersion force alignment (

match) via halogens.
Non-Polar Aliphatic Hexane, HeptaneLow to Moderate (1 - 10 mg/mL)Pure dispersion; lack of polar stabilization for the ester group.

Thermodynamic Pathway of Dissolution

To conceptualize why 2-Bromo-5-fluorophenyl acetate readily dissolves in solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), we must map the thermodynamic energy exchange. The endothermic cavity formation in the solvent is easily overcome by the exothermic formation of the solvation shell, driven by specific intermolecular interactions.

G Solute 2-Bromo-5-fluorophenyl acetate (Solute) Dispersion Dispersion Forces (δD) Halogen-Solvent Alignment Solute->Dispersion Polar Polar Interactions (δP) Ester Dipole Matching Solute->Polar Solvent Organic Solvent (e.g., DCM, EtOAc) Cavity Solvent Cavity Formation (Endothermic Step) Solvent->Cavity Solvation Solvation Shell Formation (Exothermic Step) Dispersion->Solvation Polar->Solvation Cavity->Solvation Dissolved Thermodynamic Equilibrium (ΔG < 0, Dissolved State) Solvation->Dissolved

Caption: Thermodynamic pathway of 2-Bromo-5-fluorophenyl acetate dissolution via Hansen parameters.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While theoretical HSP models provide excellent predictive value, empirical determination is critical for strict process chemistry. The Shake-Flask Method remains the gold standard for determining true thermodynamic (equilibrium) solubility[5][6].

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . It incorporates strict temperature controls to prevent kinetic artifacts and utilizes high-speed centrifugation to eliminate false positives caused by colloidal suspensions[6][7].

Workflow Prep 1. Preparation Excess Solute + Solvent Equil 2. Equilibration Orbital Shaker (24-48h) Prep->Equil Sep 3. Separation Centrifugation (10,000xg) Equil->Sep Quant 4. Quantification HPLC-UV Analysis Sep->Quant Valid 5. Validation Calibration Curve Match Quant->Valid

Caption: High-throughput, self-validating shake-flask workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add a visually confirmed excess amount of 2-Bromo-5-fluorophenyl acetate to 2.0 mL of the target organic solvent in a chemically inert, tightly sealed glass scintillation vial[6].

  • Thermal Equilibration (The Kinetic Bottleneck): Place the vials in an orbital shaker incubator. Agitate at 300 RPM at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C). Allow 24 to 48 hours for the system to reach true thermodynamic equilibrium[5]. Causality: Premature sampling measures dissolution rate (kinetic solubility), not equilibrium solubility.

  • Phase Separation (False-Positive Prevention): Remove the vials and allow them to stand undisturbed for 2 hours. Transfer the mixture to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes[7]. Causality: Micro-precipitates and colloidal suspensions will artificially inflate UV absorbance readings; centrifugation forces these out of the supernatant.

  • Immediate Aliquot and Dilution: Carefully extract a precise aliquot (e.g., 50 µL) of the clear supernatant. Dilute this aliquot immediately in a compatible mobile phase solvent (e.g., Acetonitrile)[6]. Causality: The saturated solution is at equilibrium at 25°C. If the ambient lab temperature is lower, or if the solvent evaporates during transfer, the solute will crash out, ruining the quantification.

  • HPLC-UV Quantification: Analyze the diluted sample using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). Quantify the concentration against a multi-point calibration curve previously established using a certified reference standard of 2-Bromo-5-fluorophenyl acetate[5][6].

Data Interpretation & Process Application

The empirical data generated from this workflow directly dictates downstream chemical engineering decisions:

  • Reaction Optimization: High solubility in polar aprotic solvents (DMF, DMSO) makes them ideal vehicles for SNAr or cross-coupling reactions involving the brominated position of the ring.

  • Workup & Extraction: The expected high solubility in Dichloromethane (DCM) and Ethyl Acetate allows for highly efficient liquid-liquid extraction from aqueous quench layers.

  • Purification: The stark contrast between its high solubility in halogenated solvents and its predicted low solubility in non-polar aliphatics (like Heptane) provides a perfect thermodynamic gradient for anti-solvent crystallization or trituration.

References

  • Sigma-Aldrich - 2-Bromo-5-fluorophenyl acetate | 1456627-48-7. Available at:[Link]

  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at:[Link]

  • Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at:[Link]

  • Practical Adhesion Science - Hansen Solubility Parameters (HSP). Available at: [Link]

  • Hansen Solubility - Consideration of Hansen solubility parameters. Part 1. Available at:[Link]

  • National Institutes of Health (PMC) - Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at:[Link]

Sources

Exploratory

2-Bromo-5-fluorophenyl acetate molecular weight and formula

Technical Monograph: 2-Bromo-5-fluorophenyl Acetate Part 1: Executive Summary & Core Identity 2-Bromo-5-fluorophenyl acetate is a specialized halogenated aromatic building block used primarily in the synthesis of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Bromo-5-fluorophenyl Acetate

Part 1: Executive Summary & Core Identity

2-Bromo-5-fluorophenyl acetate is a specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates.[1][2] Structurally, it consists of a phenol core protected as an acetate ester, featuring a bromine atom at the ortho position (C2) and a fluorine atom at the meta position (C5) relative to the oxygen.[1]

This compound serves two critical functions in drug discovery:

  • Latent Nucleophile: The acetate group acts as a robust protecting group for the phenol, which can be unmasked via hydrolysis after harsh synthetic steps.[1]

  • Electrophilic Scaffold: The C-Br bond facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of biaryl systems common in kinase inhibitors and GPCR ligands.[1][2]

Physicochemical Data Matrix
PropertyValueNotes
CAS Number 1456627-48-7 Specific to the phenol ester.[1][2][3]
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol Monoisotopic Mass: 231.95 Da
SMILES CC(=O)Oc1cc(F)ccc1BrAcetate at C1, Br at C2, F at C5.[1][4]
InChI Key LLAUPCWQQIAVBX-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquidPredicted based on structural analogs.[1][2]
Solubility Soluble in DCM, EtOAc, DMSOHydrophobic lipophilic core.[1]

CRITICAL DISAMBIGUATION: Do not confuse this compound with Ethyl 2-(2-bromo-5-fluorophenyl)acetate (CAS 1214910-61-8). [1][2] * Target (This Guide): Phenolic ester (Ar-O-CO-CH₃).[1][2] Used for protecting phenols/coupling. [2] * Confusant: Phenylacetic acid derivative (Ar-CH₂-CO-OEt).[1][2] Used for chain extension.[1]

Part 2: Structural Analysis & Reactivity Profile

The utility of 2-bromo-5-fluorophenyl acetate stems from its three distinct reactive sites, which allow for orthogonal functionalization strategies.[1][2]

Electronic & Steric Properties
  • Fluorine Effect (C5): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attacks if the acetate is removed.[1][2] In medicinal chemistry, this F-substitution blocks metabolic oxidation at the para-position relative to the bromine.[2]

  • Bromine Handle (C2): Positioned ortho to the acetate, the bromine is sterically crowded but highly reactive toward oxidative addition with Pd(0).[1] The acetate group prevents the formation of catalytically inactive Pd-phenoxide complexes that can occur with free phenols.[2]

Reactivity Map (Graphviz)

ReactivityMap Compound 2-Bromo-5-fluorophenyl acetate SiteA Site A: Acetate Group (Protecting Group) Compound->SiteA SiteB Site B: C-Br Bond (Cross-Coupling) Compound->SiteB SiteC Site C: C-F Bond (Metabolic Blocker) Compound->SiteC OutcomeA Hydrolysis (LiOH/MeOH) Yields: 2-Bromo-5-fluorophenol SiteA->OutcomeA Base OutcomeB Suzuki/Buchwald Coupling Yields: Biaryl Scaffolds SiteB->OutcomeB Pd(0) Cat. OutcomeC Increased Lipophilicity Blocked P450 Oxidation SiteC->OutcomeC In Vivo

Figure 1: Orthogonal reactivity profile of 2-bromo-5-fluorophenyl acetate.

Part 3: Experimental Protocols

Synthesis of 2-Bromo-5-fluorophenyl Acetate

Rationale: Acetylation is preferred over benzoylation for this scaffold to minimize atom economy waste, as the group is designed to be transient.

Reagents:

  • 2-Bromo-5-fluorophenol (1.0 equiv)[1][2][5]

  • Acetic Anhydride (

    
    ) (1.2 equiv)[1]
    
  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • DMAP (4-Dimethylaminopyridine) (0.05 equiv, catalyst)[1][2]

  • Dichloromethane (DCM) (Solvent, 0.2 M)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 2-Bromo-5-fluorophenol and anhydrous DCM.[2]

  • Addition: Cool the solution to 0°C (ice bath). Add

    
     followed by DMAP.
    
  • Reaction: Dropwise add Acetic Anhydride over 10 minutes to control exotherm.

  • Incubation: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (phenol) will disappear, and a less polar spot (acetate) will appear.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with water, then brine.[6]
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Application: Suzuki-Miyaura Cross-Coupling

Rationale: The acetate protects the oxygen from poisoning the Palladium catalyst.

Reagents:

  • 2-Bromo-5-fluorophenyl acetate (1.0 equiv)[1][2][7]

  • Arylboronic acid (

    
    ) (1.2 equiv)[1][2]
    
  • 
     (0.05 equiv)[1][2]
    
  • 
     (3.0 equiv)[1]
    
  • Dioxane/Water (4:1 ratio)[2]

Workflow:

  • Combine halide, boronic acid, and base in a microwave vial.

  • Add degassed solvent mixture.[1]

  • Add Pd catalyst under nitrogen stream. Seal cap.

  • Heat to 80°C for 4–12 hours.

  • Note: Under these basic conditions, the acetate may hydrolyze in situ depending on the exact temperature and base strength. If the target is the biaryl phenol, this is advantageous (one-pot coupling/deprotection).[1] If the ester is required, use anhydrous conditions (e.g.,

    
     in Toluene).[1]
    

Part 4: Synthesis Workflow Diagram

SynthesisWorkflow SM Starting Material: 2-Bromo-5-fluorophenol (CAS 147460-41-1) Step1 Step 1: Acetylation (0°C -> RT, 3h) SM->Step1 Reagents Reagents: Ac2O, Et3N, DMAP, DCM Reagents->Step1 Step2 Step 2: Workup (Quench NH4Cl, Extract DCM) Step1->Step2 Step3 Step 3: Purification (Flash Chromatography) Step2->Step3 Product Product: 2-Bromo-5-fluorophenyl acetate (CAS 1456627-48-7) Step3->Product

Figure 2: Standard operating procedure for the synthesis of the target compound.

Part 5: Safety & Handling (MSDS Summary)

  • GHS Classification:

    • H315: Causes skin irritation.[1][8]

    • H319: Causes serious eye irritation.[1][8]

    • H335: May cause respiratory irritation.[1]

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature (15–25°C), kept dry. Moisture sensitive (ester hydrolysis).[1]

References

  • Sigma-Aldrich. (2025).[8] Product Specification: 2-Bromo-5-fluorophenyl acetate (CAS 1456627-48-7).[1][2][3] Merck KGaA.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15365221: 2-(3-Bromo-5-fluorophenyl)acetic acid [Disambiguation Reference].[1][2][1]

  • BenchChem. (2025).[1][6][9] Protocol for the Preparation of 2-Bromo-5-chlorophenol Derivatives (Analogous Chemistry).

  • Carocci, A., et al. (2000).[1] "Stereospecific synthesis of mexiletine and related compounds: Mitsunobu versus Williamson reaction." Tetrahedron: Asymmetry, 11(17), 3619-3634. (Validates phenol reactivity). [2]

Sources

Foundational

Commercial Sourcing and Synthetic Applications of 2-Bromo-5-fluorophenyl Acetate: A Technical Guide for Drug Development

Executive Summary In modern pharmaceutical development, fluorinated aromatics serve as critical building blocks for modulating the lipophilicity, metabolic stability, and binding affinity of Active Pharmaceutical Ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, fluorinated aromatics serve as critical building blocks for modulating the lipophilicity, metabolic stability, and binding affinity of Active Pharmaceutical Ingredients (APIs). 2-Bromo-5-fluorophenyl acetate represents a highly versatile bifunctional intermediate. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling, while the acetate group serves either as a protecting group for the phenolic oxygen or as a directing group for downstream functionalization.

This whitepaper provides an in-depth analysis of the commercial supply landscape, structural nuances, and validated synthetic protocols for 2-Bromo-5-fluorophenyl acetate and its closely related ester derivatives.

Chemical Taxonomy & Commercial Sourcing Landscape

A frequent point of failure in chemical procurement is the conflation of phenol esters with phenylacetic acid esters. Procurement algorithms and junior researchers often confuse these structurally distinct classes due to naming similarities. As an application scientist, it is critical to define the exact structural taxonomy before initiating scale-up [1].

  • The Phenol Ester (Target Compound): 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) is the O-acetylated derivative of 2-bromo-5-fluorophenol.

  • The Phenylacetate Esters (Homologs): Ethyl 2-(2-bromo-5-fluorophenyl)acetate (CAS: 1214910-61-8) and its methyl counterpart (CAS: 1069115-12-3) contain an extra carbon linker, making them esters of phenylacetic acid. These are heavily utilized in the synthesis of specialized API intermediates [3].

Table 1: Commercial Sourcing and Identity Matrix
Chemical NameCAS NumberMolecular FormulaMW ( g/mol )Primary Commercial SuppliersTypical Purity
2-Bromo-5-fluorophenyl acetate 1456627-48-7C₈H₆BrFO₂233.04Sigma-Aldrich [2]≥95%
Ethyl 2-(2-bromo-5-fluorophenyl)acetate 1214910-61-8C₁₀H₁₀BrFO₂261.09ChemScene, MolCore, Accela [3][4]≥98%
Methyl 2-(2-bromo-5-fluorophenyl)acetate 1069115-12-3C₉H₈BrFO₂247.06Arctom, BLD Pharm≥95%

Strategic Sourcing Note: For early-stage discovery, Sigma-Aldrich provides reliable catalog quantities of the exact phenol ester (CAS 1456627-48-7). However, if your synthetic route requires the phenylacetic acid homolog for enolate alkylation, suppliers like ChemScene and MolCore offer robust GMP scale-up capabilities for the ethyl/methyl derivatives [4].

Mechanistic Utility in API Synthesis

The utility of 2-Bromo-5-fluorophenyl acetate lies in the orthogonal reactivity of its functional groups.

  • The Bromine Handle: Acts as a highly reactive electrophile for oxidative addition by Pd(0) species in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • The Fluorine Atom: Positioned para to the acetate and meta to the bromine, it inductively withdraws electron density. This slightly deactivates the ring, preventing unwanted electrophilic aromatic substitution side-reactions while increasing the overall lipophilicity (LogP) of the final drug candidate.

  • The Acetate Group: Protects the sensitive phenolic -OH from basic degradation during cross-coupling, and can be easily cleaved via mild saponification post-coupling.

SuzukiCycle ArBr 2-Bromo-5-fluorophenyl acetate (Electrophile) OxAdd Oxidative Addition Pd(II) Complex ArBr->OxAdd Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluorophenyl acetate.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every reagent choice and analytical checkpoints for quality control.

Protocol A: Catalytic O-Acetylation Synthesis

If commercial supply chain disruptions occur, 2-Bromo-5-fluorophenyl acetate can be synthesized in-house from 2-bromo-5-fluorophenol. Uncatalyzed O-acetylation yields are notoriously low (~37.5%). Utilizing a ZrO₂-Al₂O₃ solid acid catalyst lowers the activation energy for nucleophilic attack on acetic anhydride, pushing yields >90% while allowing for easy catalyst recovery [5].

Step-by-Step Methodology:

  • Catalyst Preparation: Combust an aqueous mixture of aluminum nitrate nonahydrate, zirconyl nitrate hydrate, and urea at 400 °C. Calcine the resulting foamy solid at 550 °C for 5 hours. Causality: Calcination removes organic templates and forms the active mixed-metal oxide Brønsted/Lewis acid sites.

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-fluorophenol (1.0 eq) and acetic anhydride (1.5 eq). Add 40 mol% of the prepared ZrO₂-Al₂O₃ catalyst.

  • Execution: Stir the liquid-phase mixture at 60 °C. Monitor progression via TLC (Hexane:EtOAc, 4:1). The solid acid prevents the hydrolysis of the newly formed ester.

  • Workup: Filter the mixture to recover the heterogeneous catalyst. Quench the filtrate with saturated NaHCO₃ to neutralize excess acetic anhydride, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation (NMR): Confirm product identity via ¹H NMR (CDCl₃, 400 MHz). A successful reaction is validated by the appearance of a sharp singlet at δ 2.356 ppm (s, 3H) corresponding to the acetate methyl group, alongside aromatic signals at δ 6.86–6.93 (m, 2H) and 7.55 (dd, 1H) [5].

OAcetylation Phenol 2-Bromo-5-fluorophenol + Acetic Anhydride Reaction Liquid Phase O-Acetylation (Controlled Temp) Phenol->Reaction Catalyst ZrO2-Al2O3 Solid Acid Catalyst (40 mol% ZrO2) Catalyst->Reaction Lowers Activation Energy Product 2-Bromo-5-fluorophenyl acetate (Target API Intermediate) Reaction->Product High Yield (>90%)

Caption: Workflow for ZrO2-Al2O3 catalyzed O-acetylation to yield 2-Bromo-5-fluorophenyl acetate.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

  • Setup: Charge a Schlenk flask with 2-Bromo-5-fluorophenyl acetate (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. K₂CO₃ is chosen as a mild base to facilitate transmetalation without rapidly hydrolyzing the acetate protecting group.

  • Execution: Heat the reaction to 80 °C for 4–6 hours under an inert atmosphere.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Purify the organic layer via silica gel flash chromatography to isolate the biaryl product.

Quantitative Data & Quality Control

When sourcing 2-Bromo-5-fluorophenyl acetate or its derivatives commercially, incoming QA/QC must verify specific parameters to prevent downstream catalytic poisoning.

Table 2: Standard QC Parameters for Commercial Batches
Analytical MethodTarget ParameterAcceptable ThresholdCausality / Impact on Workflow
HPLC (UV 254 nm) Chemical Purity≥ 95.0%Impurities can act as competing electrophiles in cross-coupling.
Karl Fischer Titration Moisture Content≤ 0.5%Excess water accelerates premature ester hydrolysis during storage.
ICP-MS Heavy Metal Residue≤ 10 ppmTrace metals from upstream synthesis can poison Pd catalysts.
¹H NMR (CDCl₃) Structural IntegrityConforms to structureEnsures the acetate group (δ ~2.35 ppm) is fully intact.

References

  • Effective synthesis of novel O-acetylated compounds over ZrO₂-Al₂O₃ solid acid Source: Arabian Journal of Chemistry URL: [Link]

Exploratory

stability and storage conditions for 2-Bromo-5-fluorophenyl acetate

Stability and Storage Dynamics of 2-Bromo-5-fluorophenyl Acetate: A Technical Compendium for Drug Development As a Senior Application Scientist, I approach the handling of halogenated building blocks not merely as a set...

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Storage Dynamics of 2-Bromo-5-fluorophenyl Acetate: A Technical Compendium for Drug Development

As a Senior Application Scientist, I approach the handling of halogenated building blocks not merely as a set of rules, but as an exercise in mitigating molecular vulnerabilities. 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) is a highly versatile intermediate utilized in advanced cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. However, its specific molecular architecture—an ester linkage flanked by electron-withdrawing halogens—renders it highly susceptible to environmental degradation.

This whitepaper details the mechanistic causality behind its instability and establishes a self-validating protocol for its long-term storage, ensuring absolute scientific integrity from receipt to reaction.

Molecular Architecture & Degradation Causality

To design an effective storage system, we must first understand why 2-Bromo-5-fluorophenyl acetate degrades. The compound possesses two primary thermodynamic vulnerabilities: ester hydrolysis and photolytic dehalogenation.

Moisture-Induced Ester Hydrolysis Phenyl acetates are inherently prone to hydrolysis, but the substitution pattern on this specific ring accelerates the process. The fluorine atom at the meta-position and the bromine atom at the ortho-position exert a profound electron-withdrawing inductive effect (-I effect) across the aromatic system. This electron withdrawal increases the partial positive charge (electrophilicity) on the ester's carbonyl carbon. Consequently, the activation energy required for nucleophilic attack by ambient water or hydroxide ions is significantly lowered[1]. Even trace atmospheric moisture will rapidly cleave the ester bond, yielding 2-bromo-5-fluorophenol and acetic acid.

Photolytic C-Br Bond Cleavage Halogenated aromatics are highly sensitive to ultraviolet (UV) radiation. When exposed to ambient or laboratory light, the bromobenzene moiety absorbs photons, promoting the molecule into a bound (π,π) singlet excited state. This is immediately followed by a rapid intersystem crossing into a repulsive (n,σ) triplet excited state[2]. The resulting instability forces the homolytic cleavage of the carbon-bromine (C-Br) bond, generating highly reactive aryl radicals and free bromine radicals that can trigger cascading degradation[2].

DegradationMechanisms Compound 2-Bromo-5-fluorophenyl acetate (Intact Ester) Hydrolysis Nucleophilic Attack (H2O / OH-) Compound->Hydrolysis Moisture Exposure Photolysis Intersystem Crossing (UV Excitation) Compound->Photolysis Photon Absorption (hv) Phenol 2-Bromo-5-fluorophenol + Acetic Acid Hydrolysis->Phenol Ester Hydrolysis Radical Aryl Radical + Br• (Homolytic Cleavage) Photolysis->Radical C-Br Bond Scission

Fig 1. Mechanistic degradation pathways of 2-Bromo-5-fluorophenyl acetate via hydrolysis and UV.

Empirical Stability Profiling

In drug development, stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) and Q1B guidelines, which mandate rigorous evaluation under thermal, humid, and photolytic stress[3][4].

The table below synthesizes representative quantitative degradation profiling for halogenated phenyl acetates under ICH-standardized accelerated stress conditions[4][5]. This data underscores the critical necessity of stringent environmental controls.

Storage ConditionDurationPrimary StressorDominant DegradantPurity Retention (%)
-20°C, Sealed, Dark 12 MonthsNone (Baseline)None> 99.5%
25°C / 60% RH, Dark 6 MonthsThermal / Trace Moisture2-Bromo-5-fluorophenol~ 96.2%
40°C / 75% RH, Dark 6 MonthsAccelerated Moisture2-Bromo-5-fluorophenol< 85.0%
25°C, 1.2M lux hours 14 DaysUV PhotolysisDehalogenated oligomers< 70.0%

Storage & Handling Protocols: A Self-Validating System

To preserve the chemical integrity of 2-Bromo-5-fluorophenyl acetate, laboratories must implement a "self-validating" workflow. This means the protocol inherently prevents degradation at every step while incorporating analytical checkpoints to verify success before downstream use.

StorageWorkflow Start 1. Material Receipt (Assess Integrity) Inert 2. Inert Atmosphere Transfer (Argon Glovebox) Start->Inert Aliquot 3. Photoprotective Aliquotting (Amber Glass Vials) Inert->Aliquot Seal 4. Hermetic Sealing (PTFE Septa + Parafilm) Aliquot->Seal Store 5. Cryogenic Storage (-20°C, Desiccated) Seal->Store Validate 6. Pre-Use Validation (HPLC / qNMR) Store->Validate Validate->Inert Re-seal unused material

Fig 2. Self-validating storage and handling workflow to ensure long-term chemical integrity.

Step-by-Step Methodology:

Step 1: Inert Atmosphere Transfer (Argon Displacement)

  • Action: Immediately upon receipt, transfer the bulk material into a controlled glovebox purged with high-purity Argon.

  • Causality: Argon is denser than nitrogen and air. It creates a heavy, inert "blanket" over the compound, effectively displacing ambient oxygen and moisture. This halts the nucleophilic attack on the highly electrophilic ester carbonyl[1].

Step 2: Photoprotective Aliquotting

  • Action: Sub-divide the bulk compound into single-use or small-batch aliquots using amber borosilicate glass vials.

  • Causality: Amber glass filters out UV radiation (specifically wavelengths below 400 nm). This prevents the intersystem crossing to the repulsive triplet state, entirely neutralizing the risk of homolytic C-Br bond cleavage[2][5]. Aliquotting prevents repeated freeze-thaw cycles and limits atmospheric exposure to the bulk supply.

Step 3: Hermetic Sealing & Cryogenic Desiccation

  • Action: Seal the amber vials using PTFE-lined silicone septa, wrap the caps tightly with Parafilm, and store them in a desiccator cabinet maintained at -20°C.

  • Causality: Polytetrafluoroethylene (PTFE) is chemically inert, preventing the organic ester from extracting plasticizers from the septum. Storing at -20°C leverages the Arrhenius equation—drastically reducing the kinetic rate constant of any residual hydrolysis that might occur from trace trapped moisture.

Step 4: Pre-Use Analytical Validation (The Closed Loop)

  • Action: Before utilizing an aliquot in a critical synthetic step, perform a rapid High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR) check.

  • Causality: A protocol is only as good as its verification. Screening for the presence of 2-bromo-5-fluorophenol (the primary hydrolytic degradant) validates that the storage conditions were successfully maintained, preventing the introduction of impurities into expensive downstream API synthesis.

References

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products World Health Organization / GMP Compliance URL:[Link][3]

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester Inorganic Chemistry - ACS Publications URL:[Link][1]

  • Stability tests according to ICH Q1A (R2) Memmert GmbH + Co. KG URL:[Link][4]

  • Stability Testing for Pharmaceutical Products The Lab Depot URL:[Link][5]

  • Theoretical Study of the Fast Photodissociation Channels of the Monohalobenzenes The Journal of Physical Chemistry A - ACS Publications URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Application of 2-Bromo-5-fluorophenyl acetate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers broad functional group tolerance and generally mild conditions, making it indispensable in pharmaceutical and materials science.[1][3] Within this context, the synthesis of fluorinated biaryl scaffolds is of paramount importance. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity.[4][5]

This guide focuses on a specific and highly useful electrophilic partner: 2-Bromo-5-fluorophenyl acetate . The electronic properties of this substrate—an electron-withdrawing fluorine atom and a potentially base-labile acetate group—present unique opportunities and challenges. Understanding how to strategically manage these features is key to unlocking its synthetic potential for creating complex molecular architectures.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the Suzuki-Miyaura catalytic cycle is critical for troubleshooting and optimizing reactions. The process is a sequence of three primary steps centered around a palladium catalyst.[6][7][8]

  • Step 1: Oxidative Addition: The cycle initiates with the insertion of a catalytically active Pd(0) species into the carbon-bromine bond of the 2-Bromo-5-fluorophenyl acetate.[7][8] This forms a square planar Pd(II) complex. This step is often rate-determining, and its efficiency is influenced by the halide (reactivity order: I > Br > Cl) and the electronic nature of the aryl ring.[6][7] The electron-withdrawing fluorine atom in our substrate generally accelerates this step.

  • Step 2: Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron compound (e.g., a boronic acid) must be activated by a base.[9][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the electrophilic Pd(II) center, displacing the halide.[2][11][12] The choice of base is therefore not a trivial matter; it directly governs the rate and success of this step.[9]

  • Step 3: Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are "eliminated" from the metal center.[6][8] This concerted step forms the new C-C bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (2-Bromo-5-fluorophenyl acetate) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetal B(OH)₃X⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Principles for Protocol Design

Successful coupling of 2-Bromo-5-fluorophenyl acetate requires careful consideration of the catalyst system, base, and solvent to maximize yield while preserving the integrity of the acetate group.

Catalyst and Ligand Selection: The Engine of the Reaction

The choice of palladium precursor and, more importantly, the phosphine ligand, dictates the efficiency and scope of the reaction.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6][10] Pd(II) precursors like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.

  • Ligand Choice (The Causality): The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky and electron-rich phosphine ligands are often essential. They promote the oxidative addition step and, critically, accelerate the final reductive elimination, which can be slow for sterically hindered or electronically mismatched partners.[13][14] Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are field-proven choices for their high activity and broad applicability.[13][15]

Base Selection: A Balancing Act

The base is arguably the most critical variable when working with 2-Bromo-5-fluorophenyl acetate due to the ester's susceptibility to hydrolysis.

  • Role of the Base: The primary function is to activate the boronic acid for transmetalation.[2][9]

  • Comparative Analysis:

    • Strong Bases (NaOH, KOH): While effective at activating boronic acids, these are highly likely to hydrolyze the acetate ester to the corresponding phenol, leading to undesired byproducts. They should be avoided.

    • Moderate/Weak Bases (K₂CO₃, K₃PO₄, Cs₂CO₃): These inorganic bases provide a favorable balance. They are strong enough to facilitate the formation of the boronate species but are generally mild enough to leave the acetate group intact under typical reaction conditions.[13] K₃PO₄ is often an excellent choice.

    • Fluoride Sources (KF, CsF): Can be effective, particularly in anhydrous conditions, but may be less generally applicable.[10]

Solvent System: Creating the Right Environment

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Biphasic Systems: A mixture of an organic solvent and water is standard. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[16][17] The organic phase dissolves the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base and helps activate the boronic acid.[18]

  • Anhydrous Systems: While possible, they can be more sluggish as the formation of the reactive boronate species can be slower without water.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents and organic solvents should be handled with care.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorophenyl acetate with Phenylboronic Acid

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Bromo-5-fluorophenyl acetate (1.0 equiv)

  • Phenylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add solids (Aryl Halide, Boronic Acid, Base, Catalyst/Ligand) - Seal vessel Inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) Setup->Inert Solvent 3. Solvent Addition - Add degassed 1,4-dioxane and water via syringe Inert->Solvent Reaction 4. Reaction - Heat to 80-100 °C with vigorous stirring - Monitor by TLC / LC-MS Solvent->Reaction Workup 5. Work-up - Cool to RT - Dilute with EtOAc, wash with H₂O and brine Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash column chromatography Workup->Purify Characterize 7. Characterization - NMR, MS Purify->Characterize

Sources

Application

High-Fidelity Synthesis of Fluorinated Biaryls: Optimization of Suzuki-Miyaura Coupling for 2-Bromo-5-fluorophenyl Acetate

Executive Summary & Strategic Rationale The synthesis of biaryl scaffolds from 2-Bromo-5-fluorophenyl acetate presents a unique chemoselective challenge in medicinal chemistry. This substrate contains two electrophilic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of biaryl scaffolds from 2-Bromo-5-fluorophenyl acetate presents a unique chemoselective challenge in medicinal chemistry. This substrate contains two electrophilic sites: the C–Br bond (desired for cross-coupling) and the acetate ester (labile to nucleophilic attack).

Standard Suzuki-Miyaura conditions often utilize aqueous bases (e.g., Na₂CO₃, K₂CO₃) and heat, which frequently result in the unintended hydrolysis of the acetate group, yielding the biaryl phenol rather than the ester. While this may be desirable in some workflows, this Application Note focuses on the chemoselective retention of the acetate group , a critical requirement when the ester functions as a prodrug motif or an orthogonal protecting group for late-stage diversification.

Key Mechanistic Considerations
  • Electronic Activation: The fluorine atom at the C5 position (para to the bromide) exerts a strong inductive effect (-I), pulling electron density from the ring. This facilitates the oxidative addition of Pd(0) into the C–Br bond but simultaneously renders the acetate carbonyl more electrophilic and susceptible to hydrolysis.

  • Steric Hindrance: The ortho-acetate group creates steric bulk around the C–Br bond. Catalysts with large bite angles, such as Pd(dppf)Cl₂ , are essential to facilitate transmetallation in this crowded environment.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competing pathways: the desired cross-coupling cycle versus the parasitic hydrolysis pathway.

ReactionMechanism SM 2-Bromo-5-fluorophenyl acetate OxAdd Oxidative Addition (Pd-Ar-Br complex) SM->OxAdd + Pd(0) Hydrolysis Ester Hydrolysis SM->Hydrolysis Pd0 Pd(0) Active Species Pd0->OxAdd Recycle TransMet Transmetallation OxAdd->TransMet + Base/Boron Boron Aryl Boronic Acid (Ar'-B(OH)2) Boron->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Target Biaryl Acetate RedElim->Product Base Base (Nucleophile) Base->Hydrolysis Attack on Ester Phenol Byproduct: Biaryl Phenol Hydrolysis->Phenol

Figure 1: Catalytic cycle contrasting the Suzuki-Miyaura pathway (Blue) with the competing ester hydrolysis pathway (Red).

Experimental Protocol: Acetate-Retaining Conditions

To preserve the acetate moiety, we utilize anhydrous conditions with a mild, non-nucleophilic base system.

Materials & Reagents
ReagentRoleSpecifications
2-Bromo-5-fluorophenyl acetate Substrate>97% Purity
Aryl Boronic Acid Coupling Partner1.2 – 1.5 Equivalents
Pd(dppf)Cl₂[1][2] · CH₂Cl₂ Catalyst3–5 mol% (Robust against sterics)
K₃PO₄ (Tribasic) BaseFinely ground, Anhydrous
1,4-Dioxane SolventAnhydrous, Degassed
Step-by-Step Methodology
1. Preparation of Reaction Vessel
  • Dehydration: Flame-dry a 25 mL Schlenk tube or microwave vial under vacuum. Allow to cool under a stream of dry Argon or Nitrogen.

  • Rationale: Moisture is the primary enemy of ester stability in the presence of base.

2. Reagent Charging
  • Add 2-Bromo-5-fluorophenyl acetate (1.0 equiv, e.g., 233 mg for 1 mmol scale).

  • Add Aryl Boronic Acid (1.2 equiv).[3]

  • Add Anhydrous K₃PO₄ (3.0 equiv). Note: Do not use carbonates (K₂CO₃) as they are more prone to causing hydrolysis in trace moisture.

  • Add Pd(dppf)Cl₂[2] · CH₂Cl₂ (0.05 equiv / 5 mol%).

3. Solvent Addition & Degassing (Critical)
  • Add Anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M).

  • Degassing: Sparge the solvent with Argon for 10–15 minutes before addition, or perform 3 cycles of Freeze-Pump-Thaw on the reaction mixture.

  • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

4. Reaction Execution
  • Seal the vessel with a Teflon-lined cap.

  • Heat to 80°C for 12–18 hours.

  • Optimization Note: If using a microwave reactor, heat to 100°C for 30–60 minutes.

5. Workup & Purification[3][4][5]
  • Cool to room temperature.[3][6][7]

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Caution: Avoid silica gel with high acidity; consider neutralizing silica with 1% Et₃N if the ester is extremely labile.

Optimization & Troubleshooting Guide

The following table summarizes the impact of variable changes on the reaction outcome.

VariableRecommendationEffect on Yield / Selectivity
Base K₃PO₄ (Solid) High Retention. Low solubility in dioxane prevents rapid hydrolysis.
Na₂CO₃ (Aqueous)High Hydrolysis. Will yield the phenol product rapidly.
CsF (Solid)Alternative. Good for labile esters; facilitates transmetallation via F-B interactions.
Catalyst Pd(dppf)Cl₂ Optimal. Large bite angle accommodates the ortho-acetate steric bulk.
Pd(PPh₃)₄Moderate. Prone to oxidation; less effective for sterically hindered substrates.
Solvent Dioxane Best. High boiling point, good solubility for organics, poor solubility for inorganic bases (protects ester).
DMF/DMARisky. Can decompose at high T; promotes nucleophilic attack on esters.
Decision Workflow

Use the diagram below to determine the correct protocol modifications based on your specific boronic acid partner.

Workflow Start Start: 2-Bromo-5-fluorophenyl acetate CheckBoron Analyze Boronic Acid Partner Start->CheckBoron IsSteric Is Boronic Acid Sterically Hindered? CheckBoron->IsSteric Standard Use Standard Protocol: Pd(dppf)Cl2, K3PO4, 80°C IsSteric->Standard No Advanced Use Advanced Protocol: Pd-XPhos G3, K3PO4, 100°C IsSteric->Advanced Yes (e.g. ortho-subst) Monitor Monitor via LCMS (Check for Phenol mass) Standard->Monitor Advanced->Monitor Result Result Analysis Monitor->Result Success Isolate Biaryl Acetate Result->Success Clean Conv. Hydrolysis Phenol Detected? Result->Hydrolysis Ester Cleaved Fix Switch to CsF base Reduce Temp to 60°C Hydrolysis->Fix Fix->Standard Retry

Figure 2: Operational workflow for protocol selection and troubleshooting.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., & Miyaura, N. (2000). Chemistry of Boronic Acids for Suzuki-Miyaura Cross-Coupling. The Chemical Record.
  • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. (Context on dppf bite angles and steric handling). Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. (Alternative protocol using CsF/Trifluoroborates for ester tolerance). Link

Sources

Method

applications of 2-Bromo-5-fluorophenyl acetate in medicinal chemistry research

This Application Note provides a technical guide for the use of 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) in medicinal chemistry. Important Disambiguation: This guide focuses on the phenolic ester (Acetic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide for the use of 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) in medicinal chemistry.

Important Disambiguation: This guide focuses on the phenolic ester (Acetic acid, 2-bromo-5-fluorophenyl ester). It should not be confused with Ethyl 2-(2-bromo-5-fluorophenyl)acetate, which is a phenylacetic acid derivative.

[1]

Executive Summary

2-Bromo-5-fluorophenyl acetate is a specialized "masked" synthon used primarily as a stable precursor to 2-bromo-5-fluorophenol , a critical scaffold in the synthesis of bioactive heterocycles (benzofurans, indoles) and fluorinated biaryl ethers. While the free phenol is prone to oxidation and difficult to handle in large-scale logistics, the acetate form offers enhanced stability, improved lipophilicity for cell-permeability assays, and utility as a substrate for esterase-cleavable prodrug development.

This guide details its applications in controlled deprotection strategies , enzymatic resolution assays , and heterocycle construction , providing validated protocols for researchers.

Chemical Profile & Stability

  • IUPAC Name: 2-bromo-5-fluorophenyl acetate[1][2][3][]

  • Molecular Formula: C₈H₆BrFO₂

  • Molecular Weight: 233.03 g/mol

  • Key Functionality:

    • Acetate Group: Acts as a protecting group for the phenol; cleavable by base or esterases.

    • Bromine (C2): Handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithiation.

    • Fluorine (C5): Bio-isostere for metabolic stability; modulates pKa of the resulting phenol.

Core Applications

A. The "Masked Phenol" Strategy (Storage & Logistics)

Free halogenated phenols are often hygroscopic and susceptible to air oxidation, leading to colored impurities (quinones). The acetate derivative is a crystalline or stable oil solid that resists oxidation.

  • Application: Long-term storage of the 2-bromo-5-fluorophenol scaffold.

  • Mechanism: The acetate locks the phenolic oxygen, preventing the formation of phenoxy radicals until activation is required.

B. Precursor for Fluorinated Benzofurans (Pd-Catalyzed Insertion)

The most high-value application of this scaffold is in the synthesis of substituted benzofurans , which are pharmacophores in anti-arrhythmic and anti-tumor drugs.

  • Workflow:

    • In situ hydrolysis of the acetate.

    • Reaction with gem-difluoroolefins or alkynes via Pd-catalyzed annulation.

    • The C2-Bromine facilitates oxidative addition, while the phenolic oxygen (released from acetate) acts as the nucleophile for ring closure.

C. Esterase Liability & Prodrug Assays

In early-stage ADME (Absorption, Distribution, Metabolism, Excretion) profiling, 2-Bromo-5-fluorophenyl acetate serves as a model substrate to test plasma esterase activity .

  • Rationale: The electron-withdrawing fluorine and bromine atoms on the ring make the ester bond more labile than in unsubstituted phenyl acetate. This makes it a sensitive probe for measuring the hydrolytic activity of enzymes like carboxylesterases.

Experimental Protocols

Protocol 1: Chemo-selective Deprotection to 2-Bromo-5-fluorophenol

Use this protocol to generate the free phenol immediately prior to sensitive coupling reactions.

Reagents:

  • 2-Bromo-5-fluorophenyl acetate (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)[5]

  • Methanol (MeOH) / Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve 2-bromo-5-fluorophenyl acetate (e.g., 1.0 g, 4.29 mmol) in MeOH (15 mL).

  • Activation: Add a solution of K₂CO₃ (0.89 g) in water (5 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature (25°C) for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 8:1). The acetate spot (R_f ~0.6) should disappear, replaced by the phenol spot (R_f ~0.4).

  • Quench: Acidify carefully with 1N HCl to pH 4–5.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄ and concentrate.

    • Note: The resulting phenol is volatile; avoid high-vacuum drying for extended periods.

Protocol 2: One-Pot Synthesis of Biaryl Ethers (SNAr)

This protocol bypasses isolation of the phenol, using the acetate directly in a nucleophilic aromatic substitution.

Reagents:

  • 2-Bromo-5-fluorophenyl acetate (1.0 eq)

  • 4-Fluoronitrobenzene (1.2 eq) (Electrophile)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • DMF (anhydrous)[5]

Procedure:

  • Charge a reaction vial with 2-bromo-5-fluorophenyl acetate (1.0 mmol) and 4-fluoronitrobenzene (1.2 mmol).

  • Add DMF (4 mL) and Cs₂CO₃ (2.5 mmol).

  • Heat to 80°C .

    • Mechanism: The carbonate first hydrolyzes the acetate (releasing the phenoxide in situ) and then promotes the SNAr reaction with the nitrobenzene.

  • Stir for 4–6 hours.

  • Cool, dilute with water, and extract with Ethyl Acetate.

  • Yield: Typically 75–85% of the biaryl ether.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from the acetate precursor, highlighting its role in generating HPK1 inhibitor scaffolds and benzofurans.

G Start 2-Bromo-5-fluorophenyl Acetate (Stable Precursor) Hydrolysis Hydrolysis (K2CO3/MeOH or Esterase) Start->Hydrolysis Deprotection Step_Assay Biological Assay (Plasma Incubation) Start->Step_Assay Direct Substrate Intermediate 2-Bromo-5-fluorophenol (Reactive Intermediate) Hydrolysis->Intermediate Step_Pd Pd-Catalyzed Annulation (+ Alkyne/Gem-difluoroolefin) Intermediate->Step_Pd Step_SNAr SNAr / Ullmann Coupling (+ Aryl Halide) Intermediate->Step_SNAr Benzofuran 5-Fluorobenzofuran Scaffolds (Anti-tumor Agents) Step_Pd->Benzofuran Biaryl Fluorinated Biaryl Ethers (HPK1 Inhibitors) Step_SNAr->Biaryl Readout Kinetic Readout (Phenol Release Rate) Step_Assay->Readout

Figure 1: Divergent synthetic pathways utilizing 2-Bromo-5-fluorophenyl acetate as a central node for accessing bioactive scaffolds.

Analytical Data Summary

When validating the integrity of the acetate versus the free phenol, use the following physicochemical markers:

Property2-Bromo-5-fluorophenyl Acetate (Ester)2-Bromo-5-fluorophenol (Free Phenol)
Physical State Viscous Oil / Low melting solidCrystalline Solid / Liquid (mp ~35°C)
TLC (Hex/EtOAc 4:1) R_f ~ 0.65 (Non-polar)R_f ~ 0.40 (Polar, streaks)
¹H NMR (CDCl₃) δ 2.36 (s, 3H, -COCH₃)δ 5.40 (bs, 1H, -OH) - Disappears with D₂O
IR Spectrum Strong C=O stretch (~1760 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹)
Stability High (Months at 4°C)Moderate (Oxidizes to pink/brown)

References

  • Solid Acid Catalyzed Acetylation: Reddy, B. et al. "Effective synthesis of novel O-acetylated compounds over ZrO2-Al2O3 solid acid."[6] Arabian Journal of Chemistry, Vol 12, Issue 8, 2019. (Demonstrates the synthesis and characterization of 2-bromo-5-fluorophenyl acetate).

  • Synthesis of HPK1 Inhibitors: Wu, J. et al. "Carboxamide compounds and uses thereof." U.S. Patent 10,800,761, 2020. (Cites the use of 2-bromo-5-fluorophenol, derived from protected precursors, in the synthesis of immunotherapeutic agents).

  • Benzofuran Synthesis via Pd-Catalysis: Chen, X. et al. "Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans." Chemical Communications, 2015. (Details the reaction of 2-bromo-5-fluorophenol derivatives to form benzofurans).

  • General Fluorine Chemistry: TCI Chemicals. "Fluorinated Building Blocks and Reagents."[7] (General reference for the utility of fluorinated phenols in medicinal chemistry).

Sources

Application

experimental procedure for the acylation of 2-Bromo-5-fluorophenyl acetate

Application Note: Acylation Workflows Involving 2-Bromo-5-fluorophenyl Acetate – Synthesis and Fries Rearrangement Introduction & Strategic Scope The synthesis and functionalization of polyhalogenated aromatics are criti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Acylation Workflows Involving 2-Bromo-5-fluorophenyl Acetate – Synthesis and Fries Rearrangement

Introduction & Strategic Scope

The synthesis and functionalization of polyhalogenated aromatics are critical in the development of advanced active pharmaceutical ingredients (APIs). Specifically, derivatives of 2-bromo-5-fluorophenol serve as pivotal building blocks for ultra-broad-spectrum β-lactamase inhibitors, such as Xeruborbactam (QPX7728) [1].

In synthetic workflows, the "acylation of 2-bromo-5-fluorophenyl acetate" contextually refers to two interconnected, highly specific transformations:

  • O-Acylation: The synthesis of the acetate ester from 2-bromo-5-fluorophenol.

  • C-Acylation (Fries Rearrangement): The Lewis acid-mediated intramolecular/intermolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding an ortho-hydroxyacetophenone derivative.

This guide details field-proven protocols for both stages, emphasizing mechanistic causality, green chemistry alternatives, and self-validating quality control (QC) milestones.

Workflow A 2-Bromo-5-fluorophenol (Starting Material) B 2-Bromo-5-fluorophenyl acetate (O-Acylated Intermediate) A->B O-Acylation (Ac2O, Base/Catalyst) C 1-(3-Bromo-6-fluoro-2-hydroxyphenyl)ethanone (C-Acylated Product) B->C Fries Rearrangement (AlCl3, Heat)

Workflow for the O-acylation and subsequent C-acylation (Fries rearrangement) pathways.

Part I: Synthesis via O-Acylation

Mechanistic Rationale: O-acylation of phenols is conventionally achieved using acetic anhydride (Ac₂O) and a homogeneous base (e.g., DMAP/Et₃N). However, to improve atom economy and scalability, heterogeneous solid acid catalysts such as ZrO₂-Al₂O₃ have been demonstrated as highly efficient, solvent-free alternatives [2]. The Lewis acidic sites on the ZrO₂-Al₂O₃ catalyst activate the carbonyl carbon of acetic anhydride, facilitating rapid nucleophilic attack by the weakly nucleophilic halogenated phenolic oxygen.

Experimental Protocol: Solid-Acid Catalyzed O-Acylation

Note: This protocol utilizes a solvent-free green chemistry approach adapted from Thimmaraju et al. [2].

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluorophenol (10.0 mmol, 1.91 g).

  • Reagent Addition: Add acetic anhydride (30.0 mmol, 2.83 mL).

    • Causality Insight: The 1:3 molar ratio is deliberate. Ac₂O acts as both the reactant and the dispersion medium. Exceeding this ratio (e.g., 1:5) induces a dilution effect that decreases the collision frequency between the phenol and the catalyst surface, ultimately lowering the yield.

  • Catalyst Loading: Introduce 0.1 g of ZrO₂-Al₂O₃ solid acid catalyst (80 mol% ZrO₂).

  • Reaction Execution: Stir the heterogeneous mixture at room temperature (25 °C) for 2 hours.

  • Workup: Filter the mixture through a sintered glass funnel to recover the solid catalyst (which can be washed with ethyl acetate, calcined, and reused). Dilute the filtrate with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 20 mL) to neutralize and remove unreacted acetic anhydride and acetic acid byproducts.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-bromo-5-fluorophenyl acetate as a pale liquid.

Self-Validating QC Milestones
  • TLC: Rf ~ 0.6 (Hexane:Ethyl Acetate 9:1). The product spot will be UV-active but will not stain with standard phenolic stains (e.g., FeCl₃), confirming the consumption of the free hydroxyl group.

  • ¹H NMR (CDCl₃, 400 MHz): Appearance of a sharp singlet at δ 2.36 ppm (3H, -OAc). Aromatic signals: δ 6.86–6.93 (m, 2H), 7.56 (dd, 1H, J = 8.4, 6.0 Hz) [2].

  • Mass Spectrometry: Calculated for C₈H₆BrFO₂[M]⁺: 231.95. Expect to see a strong fragment at m/z 190.9 corresponding to the deacetylated [M-ketene]⁺ ion.

Table 1: Optimization of O-Acylation Parameters

Catalyst System Molar Ratio (Phenol:Ac₂O) Temp (°C) Time (h) Yield (%)
None (Control) 1:3 25 24 < 40%
ZrO₂-Al₂O₃ 1:2 25 4 62%
ZrO₂-Al₂O₃ 1:3 25 2 98%

| ZrO₂-Al₂O₃ | 1:4 | 25 | 2 | 95% |

Part II: C-Acylation via Fries Rearrangement

Mechanistic Rationale: The transformation of 2-bromo-5-fluorophenyl acetate into a substituted acetophenone is driven by a Lewis acid-mediated Fries rearrangement. Treatment with aluminum chloride (AlCl₃) coordinates the ester oxygen, leading to the cleavage of the O-acyl bond. This generates a highly electrophilic acylium ion ([CH₃C=O]⁺) and a phenoxy-aluminum intermediate.

Because the aromatic ring is deactivated by both fluorine and bromine, a strong Lewis acid and elevated temperatures are strictly required. The rearrangement predominantly occurs at the C6 position (ortho to the phenol oxygen) due to the synergistic ortho/para directing effects of the halogens and the strong ortho-directing nature of the phenoxy-aluminum complex, yielding 1-(3-bromo-6-fluoro-2-hydroxyphenyl)ethan-1-one .

Mechanism S1 Aryl Acetate + AlCl3 S2 Lewis Acid-Base Complex (O-AlCl3 coordination) S1->S2 S3 Acylium Ion [CH3C=O]+ + Phenoxy-AlCl2 Intermediate S2->S3 Cleavage S4 Electrophilic Aromatic Substitution (ortho-attack) S3->S4 EAS S5 Aqueous Workup (Hydrolysis of Al complex) S4->S5 S6 ortho-Hydroxyacetophenone Derivative S5->S6

Mechanistic steps of the AlCl3-mediated Fries rearrangement of the aryl acetate.
Experimental Protocol: AlCl₃-Mediated Fries Rearrangement
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with argon.

  • Reagent Loading: Add 2-bromo-5-fluorophenyl acetate (5.0 mmol, 1.16 g) and anhydrous 1,2-dichloroethane (DCE) (15 mL).

    • Causality Insight: DCE (b.p. 83 °C) is selected over Dichloromethane (DCM, b.p. 40 °C) because the deactivated nature of the dihalogenated ring requires higher thermal energy to overcome the activation barrier of the EAS step.

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous AlCl₃ (7.5 mmol, 1.00 g) in three portions over 10 minutes.

    • Caution: This step is highly exothermic and moisture-sensitive. The solution will transition to a deep yellow/brown color, visually validating the formation of the Lewis acid-base complex.

  • Heating: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (80–85 °C) for 6 hours.

  • Quenching: Cool the reaction to 0 °C. Slowly pour the mixture into a beaker containing 30 g of crushed ice and 10 mL of concentrated HCl (37%). Stir vigorously for 30 minutes.

    • Causality Insight: The highly acidic quench is mandatory to fully hydrolyze the robust aluminum-phenolate complex and liberate the free phenolic hydroxyl group.

  • Extraction & Purification: Extract the aqueous mixture with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via silica gel column chromatography (Hexane:DCM gradient) to isolate the target isomer.

Self-Validating QC Milestones
  • Visual Cue: The reaction mixture must turn dark upon heating and revert to a lighter biphasic mixture upon acidic quenching.

  • TLC: The product will have a higher Rf than the starting material in non-polar solvents due to strong intramolecular hydrogen bonding between the newly formed ortho-OH and the carbonyl group.

  • ¹H NMR (CDCl₃): The disappearance of the ester methyl singlet at δ 2.36 ppm and the appearance of a highly deshielded acetophenone methyl singlet (~δ 2.60 ppm). Crucially, a highly downfield singlet (~δ 12.0–12.5 ppm) will appear, corresponding to the intramolecularly hydrogen-bonded phenolic -OH.

Table 2: C-Acylation (Fries Rearrangement) Condition Comparison

Lewis Acid Solvent Temp (°C) Time (h) Major Isomer Yield (%) Notes
AlCl₃ (1.5 eq) Neat 120 2 75% Prone to charring/tar formation.
AlCl₃ (1.5 eq) DCE 80 6 82% Optimal balance of kinetics and purity.

| BF₃·OEt₂ (2.0 eq)| DCE | 80 | 12 | < 20% | Insufficient Lewis acidity for deactivated ring. |

References

  • Hecker, S. J., et al. (2020). "Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases." Journal of Medicinal Chemistry, 63(14), 7491–7507.[Link]

  • Thimmaraju, N., Shamshuddin, S. Z. M., Pratap, S. R., & Prasad, K. S. (2019). "Effective synthesis of novel O-acetylated compounds over ZrO₂-Al₂O₃ solid acid." Arabian Journal of Chemistry, 12(8), 1860-1869.[Link]

Method

Application Note: 2-Bromo-5-fluorophenyl Acetate as a Trifunctional Scaffold in Advanced Organic Materials and Drug Discovery

Executive Summary The development of novel organic materials and targeted therapeutics relies heavily on highly functionalized, predictable building blocks. 2-Bromo-5-fluorophenyl acetate (and its methyl/ethyl ester deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel organic materials and targeted therapeutics relies heavily on highly functionalized, predictable building blocks. 2-Bromo-5-fluorophenyl acetate (and its methyl/ethyl ester derivatives) has emerged as a critical trifunctional scaffold[1]. By offering three orthogonal sites of reactivity—a cross-coupling-ready bromide, an electronegative fluoride, and an easily derivatized acetate group—this compound serves as a foundational intermediate. This application note details its role in the synthesis of highly selective integrin inhibitors (such as MORF-627)[2] and its utility in the generation of advanced organic materials via green solid-acid catalysis[3].

Structural Causality & Chemical Rationale

The selection of 2-bromo-5-fluorophenyl acetate in synthetic workflows is rarely arbitrary; it is driven by precise mechanistic requirements:

  • The 2-Bromo Substituent: Acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). Its ortho-position relative to the acetate group provides necessary steric bulk, which is critical for locking molecular conformations in drug design[4].

  • The 5-Fluoro Substituent: In medicinal chemistry, fluorine lowers the pKa of adjacent protons, increases lipophilicity, and blocks cytochrome P450-mediated metabolic oxidation. In materials science (such as Covalent Organic Frameworks or OLEDs), the highly electronegative fluorine atom lowers the HOMO/LUMO energy levels, increasing thermal stability and enabling non-covalent F···H interactions[5].

  • The Acetate Group: Provides a protected, yet easily accessible, handle for downstream amidation, esterification, or chain elongation without interfering with the cross-coupling of the halogenated ring[6].

Application in Medicinal Chemistry: The MORF-627 Case Study

Inhibition of the integrin


 is a highly validated approach for treating fibrotic diseases like idiopathic pulmonary fibrosis (IPF). Morphic Therapeutic utilized methyl 2-(2-bromo-5-fluorophenyl)acetate as a core building block to discover MORF-627, a highly selective, conformationally-biased zwitterionic inhibitor[2]. The ortho-bromo substitution was essential for stabilizing the "bent-closed" conformation of the integrin, thereby blocking the activation of the TGF-

pathway[7].

IntegrinPathway MORF627 MORF-627 (Integrin Inhibitor) Integrin Integrin αvβ6 (Bent-Closed) MORF627->Integrin Stabilizes LatentTGF Latent TGF-β Complex Integrin->LatentTGF Prevents Binding ActiveTGF Active TGF-β1 LatentTGF->ActiveTGF Activation Blocked SMAD SMAD2/3 Phosphorylation ActiveTGF->SMAD Activates Receptor Fibrosis Fibrotic Gene Expression (IPF) SMAD->Fibrosis Transcription

Diagram 1: The TGF-β / αvβ6 Integrin Signaling Pathway and MORF-627 Intervention.

Protocol 1: Suzuki-Miyaura Cross-Coupling for MORF-627 Precursors

This self-validating protocol describes the coupling of methyl 2-(2-bromo-5-fluorophenyl)acetate with furan-2-ylboronic acid, a critical early step in synthesizing the MORF-627 scaffold[8].

Causality of Reagents:

  • XPhos: A bulky, electron-rich dialkylbiaryl phosphine ligand is chosen specifically to accelerate the oxidative addition of the aryl bromide and prevent the precipitation of palladium black[8].

  • K

    
    PO
    
    
    
    :
    A mild base is selected over stronger bases (like NaOH or KOtBu) to prevent the premature hydrolysis of the methyl ester.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 5.0 g (20.2 mmol) of methyl 2-(2-bromo-5-fluorophenyl)acetate in 100 mL of anhydrous N,N-Dimethylformamide (DMF)[8].

  • Reagent Addition: Add 2.72 g (24.0 mmol, 1.2 eq) of furan-2-ylboronic acid and 8.5 g (40.0 mmol, 2.0 eq) of anhydrous potassium phosphate (K

    
    PO
    
    
    
    )[8].
  • Catalyst Introduction: Add 915 mg (1.0 mmol, 5 mol%) of Tris(dibenzylideneacetone)dipalladium(0) (Pd

    
    (dba)
    
    
    
    ) and 476 mg (1.0 mmol, 5 mol%) of XPhos[8].
  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the phosphine ligand and kill the catalytic cycle.

  • Reaction: Heat the mixture to 60 °C and stir for 8 hours[8]. Self-Validation: Monitor via LCMS; the reaction is complete when the starting material peak (m/z ~247) is fully replaced by the product mass.

  • Workup: Cool to room temperature, dilute with 200 mL of Ethyl Acetate, and wash with water (3 x 100 mL) to remove DMF and inorganic salts. Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the cross-coupled intermediate.

Application in Organic Materials: Solid Acid Catalyzed Functionalization

For the development of advanced organic materials (such as Aggregation-Induced Emission polymers), the acetate group must often be synthesized directly from 2-bromo-5-fluorophenol derivatives. Traditionally, this O-acetylation requires corrosive, toxic homogeneous acids (H


SO

, HF). However, modern material science protocols utilize ZrO

-Al

O

solid acid catalysts to achieve high yields with minimal environmental impact[3].

SyntheticWorkflow Start 2-Bromo-5-fluorophenol + Acetic Anhydride Cat ZrO2-Al2O3 Solid Acid (Surface Activation) Start->Cat Adsorption Substrate Adsorption (Lewis Acid Sites) Cat->Adsorption Acylation Nucleophilic Attack (O-Acetylation) Adsorption->Acylation Desorption Product Desorption Acylation->Desorption Desorption->Cat Catalyst Recovery Product 2-Bromo-5-fluorophenyl acetate (Material Monomer) Desorption->Product

Diagram 2: Green Synthetic Workflow for O-Acetylation using Solid Acid Catalysts.

Protocol 2: Green O-Acetylation using ZrO -Al O

Causality of Reagents: The incorporation of ZrO


 into the Al

O

lattice creates a synergistic effect that drastically increases the total surface acidity (TSA) compared to pure zirconia, providing robust Lewis acid sites for activating acetic anhydride without generating toxic waste[3].

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare 80 mol% ZrO

    
    -Al
    
    
    
    O
    
    
    via the solution combustion method using zirconyl nitrate hydrate, aluminum nitrate nonahydrate, and urea[3]. Calcination at 500 °C for 3 hours ensures optimal crystallinity and surface acidity.
  • Reaction Setup: In a 50 mL round-bottom flask, combine 10.0 mmol of the fluorinated phenol precursor with 15.0 mmol (1.5 eq) of Acetic Anhydride (AA)[3].

  • Catalysis: Add 100 mg of the activated ZrO

    
    -Al
    
    
    
    O
    
    
    solid acid catalyst.
  • Heating: Stir the solvent-free mixture at 80 °C for 2 hours. Self-Validation: TLC (Thin Layer Chromatography) monitoring (Hexane:EtOAc 8:2) will show the disappearance of the highly polar phenol spot and the emergence of the less polar acetate product.

  • Isolation: Cool the mixture and dilute with 20 mL of dichloromethane. Filter the mixture through a sintered glass funnel to recover the solid catalyst (which can be washed, dried, and reused up to 4 times without loss of activity)[3].

  • Characterization: The resulting 2-bromo-5-fluorophenyl acetate is concentrated.

    
    H NMR (CDCl
    
    
    
    , 400 MHz) validation:
    
    
    2.35 (s, 3H, acetate CH
    
    
    ), 6.86–6.93 (m, 2H, aromatic), 7.55 (dd, 1H, aromatic)[3].

Quantitative Data Summaries

To facilitate rapid experimental design, the physicochemical properties of the scaffold and the optimization parameters for its functionalization are summarized below.

Table 1: Physicochemical Properties of 2-Bromo-5-fluorophenyl acetate derivatives [1][6][9]

PropertyMethyl Ester DerivativeEthyl Ester DerivativeFree Acid Derivative
CAS Number 1069115-12-3 / 1213534-30-51214910-61-8739336-26-6
Molecular Formula C

H

BrFO

C

H

BrFO

C

H

BrFO

Molecular Weight 247.06 g/mol 261.09 g/mol 233.03 g/mol
Topological Polar Surface Area (TPSA) ~52.32 Ų~52.32 Ų~37.30 Ų
LogP (Predicted) 1.762.101.45
H-Bond Acceptors / Donors 3 / 03 / 02 / 1

Table 2: Reaction Optimization Data for O-Acetylation over ZrO


-Al

O

[3]
Catalyst Loading (mol% ZrO

)
Molar Ratio (Phenol : AA)Temp (°C)Time (h)Yield (%)Catalyst Reusability
None (Control)1 : 1.5804.037.5%N/A
10% ZrO

-Al

O

1 : 1.5802.568.2%Low
40% ZrO

-Al

O

1 : 1.5802.084.5%Moderate
80% ZrO

-Al

O

1 : 1.5 80 1.5 96.0% High (Up to 4 cycles)

References

  • Arabian Journal of Chemistry. Effective synthesis of novel O-acetylated compounds over ZrO2-Al2O3 solid acid. Arab J Chem. (2015).[Link]

  • Harrison BA, et al. The Discovery of MORF-627, a Highly Selective Conformationally-Biased Zwitterionic Integrin αvβ6 Inhibitor for Fibrosis. J Med Chem. (2024).[Link]

  • MedPath. Morphic Therapeutic's MORF-627 Fails to Reach Clinical Trials Due to Oncogenic Toxicity. MedPath Insights. (2024).[Link]

Sources

Application

synthetic routes to derivatives of 2-Bromo-5-fluorophenyl acetate

This guide outlines the synthetic utility of 2-Bromo-5-fluorophenyl acetate , a versatile halogenated building block.[1] While the acetate moiety often serves as a protecting group for the phenol, the orthogonal reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthetic utility of 2-Bromo-5-fluorophenyl acetate , a versatile halogenated building block.[1] While the acetate moiety often serves as a protecting group for the phenol, the orthogonal reactivity of the bromine (C-Br) and the fluorine (C-F) substituents allows for the rapid construction of fluorinated biaryls and oxygen-containing heterocycles like benzofurans.

Part 1: Core Directive & Reactivity Profile

2-Bromo-5-fluorophenyl acetate represents a "masked" phenol with a distinct reactivity hierarchy.

  • C-Br Bond (Site A): The most reactive site.[1] Undergoes Pd-catalyzed oxidative addition (Suzuki, Buchwald, Sonogashira).

  • Acetate Ester (Site B): A base-labile protecting group.[1] It prevents catalyst poisoning by the free phenol during cross-coupling but can be removed (hydrolysis) or displaced (cyclization) in subsequent steps.

  • C-F Bond (Site C): Generally inert to standard Pd-catalysis but modulates the electronic properties of the ring (metabolic stability) and can participate in SNAr reactions if the ring is further activated.

Part 2: Synthetic Protocols

Protocol A: Synthesis of 2-Bromo-5-fluorophenyl Acetate

For researchers starting from the phenol precursor.[1]

Objective: Protection of 2-bromo-5-fluorophenol to prevent catalyst poisoning in downstream coupling.

Reagents:

  • 2-Bromo-5-fluorophenol (1.0 equiv)[1]

  • Acetic anhydride (1.2 equiv)[1]

  • Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) + DMAP (0.05 equiv)[1]

  • Dichloromethane (DCM) [Solvent][1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-bromo-5-fluorophenol (e.g., 10 g, 52.4 mmol) and dry DCM (100 mL). Cool to 0 °C under N2 atmosphere.

  • Addition: Add Pyridine (6.35 mL, 78.6 mmol) in one portion.

  • Acetylation: Dropwise add Acetic anhydride (5.9 mL, 62.9 mmol) over 10 minutes. The reaction is exothermic; maintain internal temp < 10 °C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The phenol spot (Rf ~0.3) should disappear, replaced by the acetate (Rf ~0.6).

  • Workup: Quench with 1M HCl (50 mL) to remove excess pyridine. Separate phases. Wash organic layer with sat. NaHCO3 (50 mL) and Brine (50 mL).[1]

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Usually obtained as a clear oil or low-melting solid (>95% purity).[1] If necessary, purify via short-path silica plug (10% EtOAc in Hexanes).[1]

Protocol B: Synthesis of Fluorinated Biaryls (Suzuki-Miyaura)

Application: Synthesis of biphenyl cores for kinase inhibitors.[1]

Mechanism: The acetate group protects the oxygen. Standard aqueous bases (Na2CO3) may hydrolyze the acetate in situ, yielding the hydroxy-biaryl directly. To retain the acetate, anhydrous conditions are required.

Conditions (Hydrolytic - Yields Biaryl Phenol):

  • Substrate: 2-Bromo-5-fluorophenyl acetate (1.0 equiv)[1]

  • Coupling Partner: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3 mol%)[1]

  • Base: K2CO3 (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane[1]

Conditions (Non-Hydrolytic - Yields Biaryl Acetate):

  • Base: Anhydrous K3PO4 (3.0 equiv)[1]

  • Solvent: Toluene (dry)[1]

Step-by-Step (Hydrolytic Route):

  • Degassing: Sparge 1,4-Dioxane (10 mL/g substrate) with nitrogen for 15 minutes.

  • Assembly: In a reaction vial, combine the acetate, boronic acid, and Pd catalyst. Add the solvent and aqueous base.[2]

  • Heating: Seal and heat to 90 °C for 4-6 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 6 (to ensure phenol is protonated). Extract with EtOAc.[1]

  • Validation: 1H NMR will show the loss of the acetate singlet (~2.3 ppm) and the appearance of new aromatic protons.

Protocol C: Synthesis of 5-Fluorobenzofurans (Sonogashira Cyclization)

Application: Construction of pharmacophores similar to Amiodarone or heterocyclic kinase inhibitors.[1]

Rationale: This is a "cascade" or "one-pot" sequence.[1] The Sonogashira coupling installs an alkyne at the ortho-position.[1] Subsequent base treatment cleaves the acetate, and the resulting phenoxide attacks the alkyne to close the furan ring.

Reagents:

  • 2-Bromo-5-fluorophenyl acetate (1.0 equiv)[1]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2 mol%)[1][2]

  • Co-Catalyst: CuI (1 mol%)[1]

  • Base: Diethylamine (DEA) or Triethylamine (TEA) [Acts as solvent and base][1]

Step-by-Step Methodology:

  • Preparation: In a dried Schlenk tube, dissolve the acetate and alkyne in degassed DEA (5 mL/mmol).

  • Catalysis: Add Pd and Cu catalysts under a stream of nitrogen.

  • Coupling (Stage 1): Stir at RT for 2 hours. This forms the o-alkynyl phenyl acetate intermediate.[1]

  • Cyclization (Stage 2): Heat the mixture to 80 °C. The excess amine base and heat promote deacetylation and 5-endo-dig or 5-exo-dig cyclization.[1]

  • Monitoring: Reaction is complete when the intermediate spot disappears.[1]

  • Purification: Evaporate volatiles. Redissolve in Et2O, wash with NH4Cl (removes Cu), and purify via column chromatography (Hexanes).

Part 3: Visualization & Data

Reactivity & Workflow Diagram

G Start 2-Bromo-5-fluorophenyl acetate Phenol 2-Bromo-5-fluorophenol Start->Phenol Hydrolysis (OH- / H+) Biaryl_OH 2-Aryl-5-fluorophenol (Biaryl Scaffold) Start->Biaryl_OH Suzuki (Aqueous) Pd(0), Na2CO3, Ar-B(OH)2 Benzofuran 5-Fluoro-2-substituted Benzofuran Start->Benzofuran Sonogashira + Cyclization Pd/Cu, Alkyne, Base, Heat Biaryl_OAc 2-Aryl-5-fluorophenyl acetate Start->Biaryl_OAc Suzuki (Anhydrous) Pd(0), K3PO4, Ar-B(OH)2 Biaryl_OAc->Biaryl_OH Deprotection

Caption: Divergent synthetic pathways from 2-Bromo-5-fluorophenyl acetate to key medicinal scaffolds.[1]

Comparative Data: Coupling Conditions
Reaction TypeTarget DerivativeCatalyst SystemBase / SolventKey Outcome
Suzuki (Aq) 2-Aryl-5-fluorophenolPd(dppf)Cl2Na2CO3 / Dioxane:H2ODirect biaryl phenol formation (Acetate cleaved).[1]
Suzuki (Anh) 2-Aryl-5-fluorophenyl acetatePd(PPh3)4K3PO4 / TolueneAcetate retained; requires dry conditions.[1]
Sonogashira 5-FluorobenzofuranPd(PPh3)2Cl2 / CuIEt3N (Neat)One-pot coupling and cyclization.[1]
Buchwald N-Aryl-2-acetoxy-4-fluoroanilinePd2(dba)3 / XPhosCs2CO3 / TolueneC-N bond formation; acetate usually retained if mild base used.[1]

Part 4: References

  • Sigma-Aldrich. 2-Bromo-5-fluorophenol Product Specification & Applications.[1][3] Retrieved from [1]

  • Organic Chemistry Portal. Synthesis of Benzofurans via Sonogashira Coupling. Retrieved from [1]

  • National Institutes of Health (PubChem). 2-Bromo-5-fluorophenol Compound Summary.[1] Retrieved from [1]

  • WuXi AppTec. Benzofuran Synthesis via Acid Catalyzed Cyclization. Retrieved from [1]

  • American Chemical Society. Development of Suzuki Cross-Coupling Reaction for Heteroaryl Boronates.[1] Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 2-Bromo-5-fluorophenyl Acetate

Welcome to the Advanced Troubleshooting Portal. Coupling base-sensitive, sterically hindered aryl halides requires precision engineering of the catalytic cycle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. Coupling base-sensitive, sterically hindered aryl halides requires precision engineering of the catalytic cycle. This guide provides drug development professionals and synthetic chemists with the causality-driven insights needed to maximize yields when working with 2-Bromo-5-fluorophenyl acetate .

Substrate Diagnostics: The Causality of Failure

Before adjusting parameters, we must understand the specific electronic and steric topology of 2-bromo-5-fluorophenyl acetate. This molecule presents a "perfect storm" of competing reactivities:

  • Steric Shielding (The Ortho Effect): The acetate group at the 1-position is ortho to the reactive bromide at the 2-position. This bulk creates a physical barrier that severely retards both the oxidative addition of the Palladium(0) species and the subsequent transmetalation step[1].

  • Electronic Vulnerability: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect. While this electron deficiency beneficially accelerates oxidative addition into the C-Br bond, it simultaneously increases the electrophilicity of the ester's carbonyl carbon. This makes the acetate group exceptionally vulnerable to base-catalyzed hydrolysis (saponification)[2].

  • The Kinetic Race: If the catalytic cycle is slowed down by steric hindrance, the substrate spends more time exposed to the basic reaction medium, allowing the competitive hydrolysis pathway to dominate the reaction landscape[3].

CatalyticCycle Substrate 2-Bromo-5-fluorophenyl acetate (Starting Material) OxAdd Oxidative Addition (Slowed by Ortho-Acetate) Substrate->OxAdd + Pd(0) Hydrolysis Base-Catalyzed Hydrolysis (Accelerated by F-atom) Substrate->Hydrolysis Strong Base / H2O Pd0 Pd(0)L2 Catalyst Pd0->OxAdd TransMet Transmetalation (Requires Base) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Acetate (Target Product) RedElim->Product Phenol 2-Bromo-5-fluorophenol (Dead-End Byproduct) Hydrolysis->Phenol

Figure 1: Suzuki-Miyaura catalytic cycle vs. competitive base-catalyzed ester hydrolysis.

Quantitative Data: Base Selection Matrix

To prevent ester hydrolysis while maintaining enough basicity to activate the boronic acid for transmetalation, base selection is the single most critical variable[4].

BaseAqueous pKaEster Hydrolysis RiskTransmetalation EfficiencySystem Recommendation
NaOH / KOH ~13.5Critical (>90% cleavage)Low (Substrate degrades)DO NOT USE
Na₂CO₃ 10.3High (in aqueous mixtures)ModerateAvoid for acetates
K₃PO₄·H₂O 12.3Low (in biphasic Toluene)High (with SPhos)Optimal
KF 3.2 (HF)Minimal Moderate-HighExcellent for anhydrous

Deep-Dive FAQs: Troubleshooting Specific Issues

Q1: My GC-MS shows complete consumption of the starting material, but my yield of the biaryl product is <20%. The major byproduct has a mass corresponding to a phenol (M-42). What happened? A: Your acetate protecting group has been hydrolyzed. The electron-withdrawing fluorine atom makes the ester highly susceptible to nucleophilic attack by hydroxide or carbonate ions[2]. Fix: Immediately abandon strong aqueous bases (like NaOH or Na₂CO₃). Switch to a milder base system, such as anhydrous Potassium Fluoride (KF) in THF, or finely milled K₃PO₄ in a biphasic Toluene/H₂O (10:1) system. The biphasic system keeps the bulk concentration of hydroxide low in the organic phase where the substrate resides.

Q2: I switched to a weaker base (NaHCO₃) to protect the ester, but now the reaction stalls at 30% conversion. How do I overcome this? A: You have encountered the kinetic penalty of the ortho-acetate group. Weak bases struggle to efficiently form the reactive boronate complex required for transmetalation[3]. When transmetalation is slow, the catalyst resting state becomes the Pd(II) oxidative addition complex, which eventually decomposes. Fix: You must accelerate the catalytic cycle using a highly active, sterically accommodating ligand. Buchwald ligands, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are uniquely designed to push ortho-substituted aryl halides through transmetalation and reductive elimination rapidly, allowing the reaction to finish before hydrolysis can occur[1].

Q3: I am using SPhos and K₃PO₄, but I am seeing significant protodeboronation (Ar-H formation) of my boronic acid. How do I balance this? A: Protodeboronation is a competing pathway exacerbated by excess water and heat. Fix: Lower the reaction temperature to 60 °C. The Pd(OAc)₂/SPhos system is active enough to couple hindered substrates at lower temperatures[1]. Additionally, use 1.5 to 2.0 equivalents of the boronic acid to compensate for minor degradation, or switch to a pinacol boronate ester (Bpin), which is more stable against protodeboronation than the free boronic acid.

TroubleshootingTree Start Issue: Low Yield of Biaryl Acetate Q1 Is the acetate group hydrolyzing? (Check for Phenol via TLC/MS) Start->Q1 Yes1 Action: Switch to mild base (K3PO4 or KF) Action: Reduce water content Q1->Yes1 Yes No1 Check conversion rate Q1->No1 No Q2 Is starting material unreacted? (Reaction Stalling) No1->Q2 Yes2 Action: Switch to Buchwald ligand (SPhos) Action: Ensure rigorous degassing Q2->Yes2 Yes No2 Check for boronic acid degradation Q2->No2 No Q3 Is boronic acid degrading? (Protodeboronation detected) No2->Q3 Yes3 Action: Lower temp to 60°C Action: Use Bpin ester instead of B(OH)2 Q3->Yes3 Yes

Figure 2: Diagnostic decision tree for troubleshooting 2-Bromo-5-fluorophenyl acetate couplings.

Self-Validating Experimental Protocol

This protocol utilizes the Pd(OAc)₂/SPhos catalyst system, which has been field-proven to handle ortho-substituted aryl halides while permitting the use of mild bases to protect esters[1].

Reagents & Stoichiometry:

  • Substrate: 2-Bromo-5-fluorophenyl acetate (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid or Aryl-Bpin (1.5 equiv, 1.5 mmol)

  • Catalyst Precursor: Pd(OAc)₂ (2.0 mol%)

  • Ligand: SPhos (4.0 mol%) - Note: A 1:2 Pd to Ligand ratio is critical to prevent palladium black precipitation.

  • Base: K₃PO₄ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene : H₂O (10:1 ratio, 5.5 mL total volume)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos. Evacuate and backfill the flask with Argon three times.

  • Substrate Addition: Add the 2-bromo-5-fluorophenyl acetate, the arylboronic acid, and K₃PO₄ to the flask.

  • Solvent Degassing (Critical Step): In a separate vial, prepare the Toluene/H₂O (10:1) mixture. Sparge the solvent mixture with Argon for at least 15 minutes. Causality: Oxygen irreversibly oxidizes electron-rich phosphine ligands like SPhos, killing the catalytic cycle.

  • Reaction Initiation: Transfer the degassed solvent to the Schlenk flask via syringe. Seal the flask and heat to 60 °C in a pre-heated oil bath. Vigorous stirring (>800 rpm) is mandatory due to the biphasic nature of the reaction.

  • In-Process Validation (TLC/GC-MS):

    • At t = 2 hours, sample the organic layer.

    • Validation Check 1: If the starting material is consumed and the product mass is observed without the M-42 (phenol) peak, the ester is surviving.

    • Validation Check 2: If unreacted aryl halide remains but boronic acid is gone, protodeboronation has occurred. Add 0.5 equiv more boronic acid.

  • Workup: Once complete (typically 4–8 hours), cool to room temperature. Dilute with EtOAc and wash with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings Source: MDPI URL:[Link]

  • CHAPTER 20: Suzuki Reactions Source: The Royal Society of Chemistry URL:[Link]

Sources

Optimization

purification of crude 2-Bromo-5-fluorophenyl acetate by column chromatography

Technical Support Center: Purification of 2-Bromo-5-fluorophenyl Acetate Case ID: #PUR-2Br5F-Ac Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-5-fluorophenyl Acetate

Case ID: #PUR-2Br5F-Ac Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Introduction: The Chemist's Perspective

You are purifying 2-Bromo-5-fluorophenyl acetate , a halogenated phenolic ester. While seemingly simple, this purification presents a classic "silent failure" mode in chromatography: on-column hydrolysis .

Phenolic esters are susceptible to cleavage by the acidic silanol groups (


) on standard silica gel. If your yield is low or you observe the starting material (phenol) reappearing in your fractions despite a clean TLC beforehand, your stationary phase is likely chemically degrading your product during elution.

This guide moves beyond standard protocols to provide a chemically robust, self-validating purification strategy.

Module 1: Pre-Purification Diagnostics & Optimization

Q: Why does my crude mixture show a streak on TLC instead of a distinct spot?

A: Streaking is typically caused by the unreacted precursor, 2-bromo-5-fluorophenol , hydrogen-bonding with the silica.

  • The Fix: Do not rely solely on the column to remove the phenol. Phenols are acidic (

    
    ). Perform a cold alkaline wash  prior to chromatography.
    
    • Dissolve crude in

      
       or EtOAc.[1]
      
    • Wash rapidly with cold

      
       or 
      
      
      
      .
    • The phenol deprotonates to the water-soluble phenoxide; the neutral ester remains in the organic layer.

    • Dry over

      
       immediately to prevent base-catalyzed hydrolysis.
      

Q: What is the optimal TLC visualization method?

A:

  • Primary: UV (254 nm). The aromatic ring, enhanced by the bromine and fluorine auxochromes, is strongly UV active.

  • Secondary (Stain):

    
     is generally ineffective for this fully substituted ring. Use P-Anisaldehyde  or Iodine  if UV is ambiguous.
    

Module 2: Stationary Phase Architecture

Q: My product decomposes on the column. How do I stop this?

A: Standard silica gel is slightly acidic (


). This acidity catalyzes the hydrolysis of the ester bond back to the phenol. You must neutralize the stationary phase.

Protocol: The "Buffered Silica" Technique

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2 column volumes (CV) of the 1% TEA/Hexane solution.

  • Equilibration: Flush with pure Hexanes (without TEA) for 1 CV to remove excess base before loading your sample.

    • Mechanism:[2][3][4] The TEA neutralizes the acidic silanol sites, protecting the labile ester bond.

Module 3: Mobile Phase & Elution Strategy

Q: What solvent system gives the best resolution?

A: Avoid alcohols (MeOH/EtOH) as they can cause transesterification. Use a Hexane/Ethyl Acetate gradient.[5]

Representative Separation Data Based on standard retention behaviors of halogenated phenyl esters.

CompoundRf (9:1 Hex:EtOAc)Rf (4:1 Hex:EtOAc)Detection
2-Bromo-5-fluorophenyl acetate (Product)0.55 - 0.65 0.80 UV (Dark Spot)
2-Bromo-5-fluorophenol (Impurity)0.25 - 0.350.50UV + Streak
Acetic Anhydride (Reagent residue)> 0.901.0Stain (weak)

Recommended Gradient Protocol:

  • Load: Dissolve sample in minimum DCM (avoid loading in EtOAc).

  • Isocratic Hold: 100% Hexanes (2 CV) to elute non-polar impurities.

  • Gradient: 0%

    
     10% EtOAc in Hexanes over 10 CV.
    
  • Elution: Product typically elutes between 5-8% EtOAc.

Module 4: Visualization of Logic & Workflow

Figure 1: Purification Decision Matrix

Caption: A logic-gated workflow for purifying labile esters, prioritizing chemical stability.

PurificationWorkflow Start Crude 2-Bromo-5-fluorophenyl acetate Check Check TLC (Hex:EtOAc 9:1) Start->Check Decision1 Is Phenol Present? Check->Decision1 Wash Perform Cold Alkaline Wash (5% Na2CO3) Decision1->Wash Yes (Spot at Rf ~0.3) ColumnPrep Column Preparation Decision1->ColumnPrep No Wash->ColumnPrep Decision2 Is Product Acid-Sensitive? ColumnPrep->Decision2 StdSilica Standard Silica Packing Decision2->StdSilica No NeutSilica Neutralize Silica (1% TEA in Hexane) Decision2->NeutSilica Yes (Prevent Hydrolysis) Run Run Gradient (0-10% EtOAc) StdSilica->Run NeutSilica->Run

Figure 2: Mechanistic Interaction on Silica

Caption: Differential interaction of the ester (product) vs. phenol (impurity) with the silica surface.

SilicaInteraction cluster_0 Stationary Phase (Silica Gel) cluster_1 Analytes Silanol Si-OH (Acidic Surface) Phenol Impurity: Phenol (H-Bond Donor) Silanol->Phenol Strong H-Bonding (Slow Elution) Ester Product: Phenyl Acetate (Dipole Only) Silanol->Ester Weak Interaction (Fast Elution) Hydrolysis Decomposition Phenol->Hydrolysis Catalytic Cleavage (If Acidic)

Module 5: Troubleshooting (FAQ)

SymptomProbable CauseCorrective Action
Product co-elutes with Phenol Solvent system is too polar (high EtOAc).Reduce polarity to 2% or 5% EtOAc isocratic. The separation factor (

) increases in non-polar solvents.
"Ghost" peaks on NMR Transesterification with MeOH.Never use Methanol to pack or elute phenyl esters. Use only Hexane/EtOAc or Hexane/DCM.
Low Recovery / Yield Loss Hydrolysis on column.[6]CRITICAL: Use the TEA neutralization method described in Module 2.
Crystallization in fractions Product concentration too high.Add a small amount of DCM to the test tubes before collection to keep the product in solution.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925.

  • Teledyne ISCO. "Purification of Phenolic Compounds and Esters." Teledyne Application Notes. (General methodology for phenolic ester separation).

  • BenchChem Technical Support. "Troubleshooting Ester Hydrolysis on Silica Gel." (Specific protocols for neutralizing silica).

Sources

Troubleshooting

common side reactions and byproducts in reactions with 2-Bromo-5-fluorophenyl acetate

Welcome to the Technical Support Center for 2-Bromo-5-fluorophenyl acetate . As a Senior Application Scientist, I have structured this guide to help you troubleshoot and optimize your cross-coupling and functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-5-fluorophenyl acetate . As a Senior Application Scientist, I have structured this guide to help you troubleshoot and optimize your cross-coupling and functionalization workflows.

This compound features three distinct reactive sites: an acetate ester (susceptible to nucleophilic attack and hydrolysis), an aryl bromide (the primary site for transition-metal-catalyzed cross-coupling), and an aryl fluoride (susceptible to nucleophilic aromatic substitution under specific conditions). Understanding the causality behind side reactions is critical to achieving high yields and chemoselectivity.

🔬 Troubleshooting Guide & FAQs

Q1: Why am I losing the acetate group during my Suzuki-Miyaura cross-coupling, resulting in 2-bromo-5-fluorophenol instead of my desired product?

The Causality: The acetate ester is highly sensitive to basic conditions. In standard Suzuki-Miyaura couplings, inorganic bases like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

, or

are used to activate the boronic acid via the formation of a boronate complex[1]. However, these nucleophilic bases readily attack the carbonyl carbon of the acetate group, leading to ester hydrolysis and the formation of 2-bromo-5-fluorophenol. Prolonged reaction times and high temperatures exacerbate this competing pathway[1].

The Solution: You must decouple the base's role in transmetalation from its nucleophilicity. Switch to a milder, non-nucleophilic, or strictly anhydrous base system. Potassium phosphate (


) or cesium fluoride (

) in anhydrous solvents (e.g., Toluene/THF) significantly reduces hydrolysis. If aqueous conditions are mandatory, lower the temperature and use sterically hindered bases.
Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of bromine (M-79). What causes this protodehalogenation?

The Causality: Protodehalogenation (or hydrodehalogenation) is a notorious side reaction in palladium-catalyzed cross-couplings. After the oxidative addition of the Pd(0) catalyst into the C–Br bond, the resulting Ar–Pd(II)–Br complex can undergo unproductive pathways instead of transmetalation.

  • In C–N/C–O Couplings: If your nucleophile has

    
    -hydrogens (e.g., aliphatic amines or alcohols), the intermediate can undergo 
    
    
    
    -hydride elimination, generating a Pd-hydride species that reductively eliminates to give the dehalogenated arene[2].
  • In Fluorinated Substrates: Fluorinated aryl halides are particularly prone to direct hydrodehalogenation where trace water acts as the hydrogen source, a process heavily influenced by the steric and electronic nature of the phosphine ligands[3].

The Solution: To suppress


-hydride elimination, increase the steric bulk around the palladium center using bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos), which accelerate the product-forming reductive elimination step[2]. To prevent water-mediated hydrodehalogenation, rigorously dry your solvents and degas the reaction mixture to prevent catalyst degradation[3].
Q3: I am attempting a Buchwald-Hartwig amination, but I am observing multiple peaks. Could the fluorine atom be reacting?

The Causality: Yes. While fluorine is an excellent directing group and generally stable, it is highly electronegative and activates the ipso position toward Nucleophilic Aromatic Substitution (


). If you are using a strong, highly nucleophilic amine (like a primary aliphatic amine) at elevated temperatures, the amine can attack the C-F bond, displacing the fluoride ion. The electron-withdrawing nature of the bromine atom further activates the ring toward this undesired substitution.

The Solution: Lower the reaction temperature and ensure your palladium catalytic cycle is highly efficient so that the cross-coupling at the C-Br bond outcompetes the uncatalyzed


 at the C-F bond.

📊 Quantitative Data: Common Side Reactions & Mitigation

Side Reaction / ByproductPrimary CauseMechanistic TriggerPrimary Mitigation Strategy
Ester Hydrolysis (2-Bromo-5-fluorophenol)Strong/Nucleophilic Base

or

attack on the acetate carbonyl[1].
Use mild bases (

,

), anhydrous solvents, or lower temperatures.
Protodehalogenation (3-Fluorophenyl acetate)

-Hydride Elimination or

Unproductive Pd-H intermediate formation[2],[3].Use bulky biaryl phosphines (e.g., XPhos); rigorously dry solvents.

at Fluorine
(2-Bromo-5-aminophenyl acetate)
Excess Strong NucleophileNucleophilic attack at the highly electronegative C-F ipso carbon.Lower reaction temperature; optimize Pd catalyst to accelerate C-Br coupling.
Homocoupling (Biaryl formation)Oxygen ingressPd-catalyzed or Cu-catalyzed oxidative homocoupling of the aryl bromide.Rigorously degas solvents (sparge with Argon for 20+ mins)[1].

⚙️ Self-Validating Experimental Protocols

Protocol 1: Hydrolysis-Resistant Suzuki-Miyaura Coupling

This protocol is engineered to prevent the cleavage of the sensitive acetate group while maintaining high transmetalation efficiency.

  • Step 1: Preparation. In a flame-dried Schlenk flask under Argon, add 2-Bromo-5-fluorophenyl acetate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Step 2: Catalyst Addition. Add

    
     (5 mol%). Causality note: dppf provides a wide bite angle that accelerates reductive elimination, minimizing side reactions.
    
  • Step 3: Solvent Degassing. Add anhydrous Toluene (0.2 M). Sparge the mixture with Argon for 15 minutes. Validation: The solution should transition to a clear reddish-yellow without black precipitate.

  • Step 4: Reaction. Heat to 70 °C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc).

  • Step 5: Validation & Quench. Self-Validation: TLC should show consumption of the starting material without the highly polar baseline spot characteristic of 2-bromo-5-fluorophenol. Quench with saturated aqueous

    
     to neutralize the mixture and prevent post-reaction hydrolysis. Extract with EtOAc.
    
Protocol 2: Suppressing Protodehalogenation in Buchwald-Hartwig Amination
  • Step 1: Reagent Loading. In a glovebox, combine 2-Bromo-5-fluorophenyl acetate (1.0 equiv), the amine nucleophile (1.2 equiv),

    
     (2 mol%), BrettPhos (4 mol%), and 
    
    
    
    (1.4 equiv). Causality note: BrettPhos is specifically chosen to impart steric strain, encouraging rapid C-N reductive elimination over
    
    
    -hydride elimination[2].
  • Step 2: Solvent Addition. Add anhydrous, degassed 1,4-Dioxane.

  • Step 3: Reaction. Seal the vial and heat to 80 °C for 12 hours.

  • Step 4: Validation. Analyze via LC-MS. Self-Validation: The chromatogram should show the product mass without the M-79 (dehalogenated) peak. If M-79 is present, verify solvent anhydrousness, as water can act as a direct hydrogen source in fluorinated systems[3].

🗺️ Mechanistic Visualizations

SuzukiPathways SM 2-Bromo-5-fluorophenyl acetate Product Cross-Coupled Product (Desired) SM->Product Pd Cat., Boronic Acid Mild Base (K3PO4) Hydrolysis 2-Bromo-5-fluorophenol (Hydrolysis Byproduct) SM->Hydrolysis Strong Base (NaOH/K2CO3) H2O / Heat Dehalogenation 3-Fluorophenyl acetate (Dehalogenation Byproduct) SM->Dehalogenation Pd Cat., H-Source (e.g., H2O/Phosphine)

Caption: Divergent reaction pathways of 2-Bromo-5-fluorophenyl acetate in cross-coupling.

Protodehalogenation Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition Ar(F)-Pd(II)-Br Pd0->OxAdd + 2-Bromo-5-fluorophenyl acetate BetaElim β-Hydride Elimination (from amine/alkoxide) OxAdd->BetaElim Alkyl amine/alcohol WaterSource Direct H-transfer (from H2O/Phosphine) OxAdd->WaterSource Trace H2O PdH Ar(F)-Pd(II)-H Intermediate BetaElim->PdH WaterSource->PdH RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Catalyst Regeneration DehalProduct Protodehalogenated Arene RedElim->DehalProduct

Caption: Mechanism of undesired protodehalogenation in Pd-catalyzed cross-coupling.

📚 References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL:[Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Optimization

managing temperature control for reactions with 2-Bromo-5-fluorophenyl acetate

Welcome to the Technical Support Center for workflows involving 2-Bromo-5-fluorophenyl acetate . This compound presents unique thermal management challenges due to its tri-functional nature: an electrophilic acetate grou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 2-Bromo-5-fluorophenyl acetate . This compound presents unique thermal management challenges due to its tri-functional nature: an electrophilic acetate group, a metal-exchangeable bromine atom, and an ortho/para-directing fluorine atom.

This guide is designed for researchers and process chemists to troubleshoot and optimize temperature-sensitive reactions, specifically focusing on metal-halogen exchanges and the Fries rearrangement.

Reaction Pathway & Temperature Dependency

The fate of 2-Bromo-5-fluorophenyl acetate is strictly governed by thermodynamic and kinetic temperature controls. The diagram below illustrates how thermal management dictates your synthetic pathway.

Caption: Thermodynamic and kinetic temperature controls dictating the reaction pathways.

FAQ: Metal-Halogen Exchange & Cryogenic Control

Q: Why does my yield drop significantly when performing a bromine-lithium exchange on 2-Bromo-5-fluorophenyl acetate at -40 °C instead of -78 °C? A: The yield drop is caused by the high electrophilicity of the acetate carbonyl group. When you use an alkyllithium reagent (like n-BuLi) to perform the Br-Li exchange, you generate an extremely nucleophilic aryllithium species. If the temperature rises above -78 °C in a standard batch reactor, the thermal energy allows this intermediate to attack the adjacent acetate group (either intra- or intermolecularly), leading to unwanted ketone formation, acetate cleavage, or polymerization[1],[2]. Strict cryogenic conditions (-78 °C) are required to trap the kinetic aryllithium intermediate before these side reactions occur.

Q: Scaling up the cryogenic batch reaction is becoming a process safety hazard due to exotherms. How can I safely manage the temperature? A: Metal-halogen exchanges are highly exothermic. In large batch reactors, the surface-area-to-volume ratio is too low to dissipate the heat of the reaction quickly, causing localized "hot spots" that destroy the intermediate[1]. To resolve this, transition the protocol to a Continuous Flow Microreactor . Flow chemistry utilizes micro-tubing with massive surface-area-to-volume ratios, providing near-instantaneous heat transfer[3],[4]. Because the residence time in a flow reactor is measured in seconds (flash chemistry), you can often run these lithiations safely at elevated temperatures (e.g., -20 °C to 0 °C) without degrading the acetate group[5],[4].

Caption: Decision matrix for scaling up organolithium reactions (Batch vs. Flow).

Protocol A: Batch Cryogenic Lithiation and Electrophilic Quench
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-Bromo-5-fluorophenyl acetate (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Wait 15 minutes until the internal temperature stabilizes at exactly -78 °C.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via a syringe pump at a rate of 0.5 mL/min. Critical: Monitor the internal probe. Do not allow the temperature to spike above -70 °C during addition.

  • Incubation: Stir at -78 °C for 15 minutes to ensure complete halogen-metal exchange.

  • Quench: Add the desired electrophile (e.g., DMF or a boronic ester precursor) pre-cooled to -78 °C. Stir for 30 minutes, then slowly warm to room temperature before aqueous workup.

FAQ: The Fries Rearrangement & Regioselectivity

Q: I am trying to synthesize a hydroxyaryl ketone via the Fries rearrangement of 2-Bromo-5-fluorophenyl acetate, but I am getting a mixture of isomers. How do I control the regioselectivity? A: The Fries rearrangement is an electrophilic aromatic substitution where an acylium carbocation (generated by the Lewis acid complexing with the acetate) attacks the aromatic ring[6]. This reaction is highly temperature-dependent:

  • Para-Substitution (Kinetic Control): Running the reaction at low temperatures (< 60 °C) favors migration of the acyl group to the para position relative to the original phenol oxygen[7].

  • Ortho-Substitution (Thermodynamic Control): Running the reaction at high temperatures (> 160 °C) provides the activation energy necessary to form the thermodynamically more stable ortho product. The ortho-isomer is stabilized by intramolecular hydrogen bonding between the newly formed phenolic hydroxyl group and the adjacent ketone carbonyl[7].

Q: Can solvent choice assist the temperature control in driving ortho vs. para selectivity? A: Yes. In addition to temperature, using highly polar solvents (like nitrobenzene) helps stabilize the separated ion pair, favoring the para product at lower temperatures. Conversely, non-polar solvents (or solvent-free melt conditions) combined with high heat strongly drive the reaction toward the ortho product[6].

Protocol B: Temperature-Directed Fries Rearrangement (Para-Selective)
  • Complexation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-5-fluorophenyl acetate (1.0 equiv) in a polar solvent (e.g., nitromethane or nitrobenzene).

  • Catalyst Addition: Slowly add anhydrous Aluminum Chloride (AlCl₃) (1.2 to 1.5 equiv) in portions at 0 °C. Note: This step is exothermic; control the addition rate to prevent premature heating.

  • Kinetic Heating: Warm the reaction mixture to 45–50 °C using a precisely controlled oil bath. Maintain this temperature for 4 to 6 hours. Do not exceed 60 °C to prevent ortho-migration[7].

  • Quench & Hydrolysis: Pour the mixture over crushed ice containing 1 M HCl to break down the aluminum complexes. Extract with ethyl acetate and purify via column chromatography.

Quantitative Summary of Temperature Setpoints

The following table summarizes the critical temperature thresholds for workflows involving 2-Bromo-5-fluorophenyl acetate to ensure optimal yield and prevent target degradation.

Reaction TypeTarget Intermediate / ProductRequired TemperatureCausal Mechanism / Outcome
Batch Lithiation 2-Lithio-5-fluorophenyl acetate-78 °C Prevents nucleophilic attack of the aryllithium on the electrophilic acetate carbonyl.
Flow Lithiation 2-Lithio-5-fluorophenyl acetate-20 °C to 0 °C Microsecond residence times outpace the kinetics of acetate degradation[3].
Fries Rearrangement Para-Hydroxyaryl ketone< 60 °C Kinetic control; acylium ion attacks the less sterically hindered para position[7].
Fries Rearrangement Ortho-Hydroxyaryl ketone> 160 °C Thermodynamic control; driven by intramolecular H-bonding stabilization[7].
Hydrolysis 2-Bromo-5-fluorophenol> 80 °C (Aqueous Base) Saponification of the acetate group; requires heat to drive complete cleavage.

References

  • What is the Fries Rearrangement Reaction? - BYJU'S. BYJU'S. Available at: [Link]

    • FRIES REARRANGEMENT - PHARMD GURU. PHARMD GURU. Available at:[Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Available at:[Link]

  • Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. Available at:[Link]

  • Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Wiley-VCH. Available at:[Link]

  • Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen. ACS Publications. Available at:[Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent and Base Effects on the Reactivity of 2-Bromo-5-fluorophenyl acetate

Welcome to the technical support center for 2-Bromo-5-fluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-5-fluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we will delve into the critical role that solvent and base selection play in determining the outcome of your reactions, providing you with troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Understanding the Reactivity of 2-Bromo-5-fluorophenyl acetate

2-Bromo-5-fluorophenyl acetate is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its reactivity is primarily centered around three key features:

  • The Aryl Bromide: This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[2][3]

  • The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[4][5]

  • The Acetate Ester: This functional group can be hydrolyzed under basic or acidic conditions to reveal a phenol, providing another handle for further synthetic transformations.

The interplay of these reactive sites means that careful consideration of reaction conditions, especially the choice of solvent and base, is paramount to achieving the desired chemical transformation with high yield and selectivity.

Frequently Asked Questions (FAQs)

General Reactivity

Q1: I am observing a mixture of products in my reaction. What are the likely side reactions with 2-Bromo-5-fluorophenyl acetate?

A: Competing reactions are common when multiple reactive sites are present. The most likely side reactions include:

  • Hydrolysis of the acetate ester: This is especially prevalent when using strong aqueous bases or prolonged reaction times at elevated temperatures.

  • Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom: While bromine is the more common leaving group in cross-coupling, strong nucleophiles can displace the fluorine, particularly given its para position to the electron-withdrawing acetate group.[6]

  • Dehalogenation: In some palladium-catalyzed reactions, particularly with certain bases like cesium carbonate, dehalogenation of the aryl bromide can be a competing pathway.[7]

Solvent Selection

Q2: How does solvent polarity affect the outcome of my reaction?

A: Solvent polarity plays a crucial role in both solubility and reaction mechanism.[8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices for SNAr reactions as they can solvate the cationic species, leaving the anionic nucleophile more reactive.[9][10] For cross-coupling reactions, they can help solubilize inorganic bases.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can participate in hydrogen bonding, which can sometimes stabilize intermediates or, conversely, deactivate nucleophiles by solvation.[10] They are often used in combination with organic solvents in Suzuki couplings.[3]

  • Non-Polar Solvents (e.g., Toluene, Dioxane): These are frequently the preferred solvents for many palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki coupling.[2][11]

Q3: Can I use a two-phase solvent system? When is a phase-transfer catalyst necessary?

A: A two-phase system, typically an organic solvent and water, is common in Suzuki reactions where the inorganic base and the organoboron species may have higher solubility in the aqueous phase.[11] A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is essential when your nucleophile or base is soluble in the aqueous phase but your substrate, 2-Bromo-5-fluorophenyl acetate, is in the organic phase. The PTC facilitates the transfer of the anionic reactant into the organic phase where the reaction can occur.[12][13]

Base Selection

Q4: What factors should I consider when choosing a base for a Suzuki-Miyaura coupling?

A: The base in a Suzuki coupling is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[3][14] Key considerations include:

  • Base Strength: The base must be strong enough to activate the boronic acid. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[3][15]

  • Solubility: The base must have some solubility in the reaction medium to be effective. If using an insoluble base, ensure vigorous stirring to maximize interfacial contact.

  • Substrate Compatibility: If your molecule contains base-sensitive functional groups, a milder base like potassium carbonate or cesium fluoride might be preferable to stronger bases like sodium hydroxide.

Q5: For a Buchwald-Hartwig amination, what is the role of the base, and which one should I choose?

A: In the Buchwald-Hartwig amination, the base is required to deprotonate the amine nucleophile, forming the more reactive amide, and to facilitate the reductive elimination step.[2]

  • Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are very common and effective choices.[16]

  • Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, often requiring higher reaction temperatures or more active catalyst systems.[7]

  • Soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be advantageous in achieving homogeneous reaction conditions.[17]

Q6: I want to selectively hydrolyze the acetate ester. What are the best conditions?

A: For selective hydrolysis, you want to avoid conditions that would promote side reactions at the bromo or fluoro positions.

  • Mild basic conditions: Using a base like lithium hydroxide (LiOH) or sodium carbonate (Na₂CO₃) in a mixture of THF and water at room temperature is a standard and effective method.

  • Monitoring the reaction: It is crucial to monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction, which could lead to undesired side products.

Troubleshooting Guides

Problem: Low or No Conversion in a Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium catalyst is not old or deactivated. Consider using a pre-catalyst that is more air-stable.
Insufficient Base Strength or Solubility Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). If solubility is an issue, try a different solvent system or add a co-solvent like water.[11]
Poor Quality Boronic Acid Boronic acids can dehydrate to form unreactive boroxines. Ensure your boronic acid is of high quality or consider using a boronate ester.
Inadequate Degassing Palladium(0) species are sensitive to oxygen. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen).
Problem: Low Yield in a Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Ligand Choice The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich ligands like XPhos or SPhos are often more effective.[11]
Base is not strong enough Sodium tert-butoxide is a common and effective base. Ensure it is fresh and has been handled under inert conditions.
Amine is not sufficiently nucleophilic For less reactive amines, you may need to increase the reaction temperature or use a more active catalyst/ligand combination.
Solvent is not anhydrous Water can react with the strong base and deactivate the catalyst. Use anhydrous solvents.
Problem: Unwanted Hydrolysis of the Acetate Ester
Potential Cause Troubleshooting Steps
Base is too strong or reaction time too long In cross-coupling reactions, consider using a weaker base like K₂CO₃ or CsF.[14] Monitor the reaction closely and stop it as soon as the starting material is consumed.
High reaction temperature If possible, try running the reaction at a lower temperature, which may require a more active catalyst system or a longer reaction time.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried flask, add 2-Bromo-5-fluorophenyl acetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) via syringe.[11]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Example Protocol: Buchwald-Hartwig Amination
  • To a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried flask.

  • Add anhydrous toluene.

  • Add 2-Bromo-5-fluorophenyl acetate (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

reaction_pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_hydrolysis Ester Hydrolysis 2-Bromo-5-fluorophenyl acetate 2-Bromo-5-fluorophenyl acetate Aryl-coupled product Aryl-coupled product 2-Bromo-5-fluorophenyl acetate->Aryl-coupled product ArB(OH)₂, Pd catalyst, Base (e.g., K₂CO₃) Amino-coupled product Amino-coupled product 2-Bromo-5-fluorophenyl acetate->Amino-coupled product R₂NH, Pd catalyst, Base (e.g., NaOtBu) 2-Bromo-5-fluorophenol 2-Bromo-5-fluorophenol 2-Bromo-5-fluorophenyl acetate->2-Bromo-5-fluorophenol Base (e.g., LiOH), H₂O

Caption: Potential reaction pathways for 2-Bromo-5-fluorophenyl acetate.

troubleshooting_flowchart start Low Reaction Yield catalyst Check Catalyst Activity start->catalyst base Optimize Base catalyst->base Catalyst OK success Improved Yield catalyst->success New Catalyst Works solvent Optimize Solvent base->solvent Base OK base->success New Base Works reagents Check Reagent Quality solvent->reagents Solvent OK solvent->success New Solvent Works reagents->success New Reagents Work

Caption: A general troubleshooting workflow for optimizing reaction yields.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Gazitúa, M., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 7(85), 54163-54172. [Link]

  • Alarcón-Espósito, J., et al. (2020). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • The effect of phase-transfer catalysis on ammonolysis of alkyl and aryl halides. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Gazitúa, M., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu. [Link]

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014). ACS Publications. [Link]

  • Bordwell pKa Table. (2017). University of Wisconsin-Madison. [Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Phase transfer catalysis (PTC). (2023). OperaChem. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. [Link]

  • Nucleophilic Aromatic Substitution. (2023). University of Technology, Iraq. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • pKa Values of Common Bases. (n.d.). University of California, Irvine. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. [Link]

  • pKa Table. (2020). Chemistry LibreTexts. [Link]

  • common pKa for organic chemistry. (n.d.). University of Calgary. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. [Link]

  • Factors affecting nucleophilic substitution reactions. (n.d.). Slideshare. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone... (n.d.). ResearchGate. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). National Institutes of Health. [Link]

  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. (n.d.). National Institutes of Health. [Link]

  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (n.d.). IRE Journals. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry. [Link]

  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. (n.d.). ResearchGate. [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2025). ResearchGate. [Link]

Sources

Optimization

analytical techniques for monitoring the progress of reactions with 2-Bromo-5-fluorophenyl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in tracking the chemical transformations of 2-bromo-5-fluorophenyl acetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in tracking the chemical transformations of 2-bromo-5-fluorophenyl acetate . This bifunctional building block is highly versatile—it is susceptible to ester hydrolysis (yielding 2-bromo-5-fluorophenol), palladium-catalyzed cross-coupling at the aryl bromide, and nucleophilic aromatic substitution (SNAr) at the fluorinated position.

Selecting the right analytical technique is critical because the reaction matrix directly impacts data fidelity. This guide synthesizes field-proven insights to help you troubleshoot common analytical discrepancies, understand the causality behind instrumental artifacts, and implement self-validating experimental protocols.

Analytical Decision Workflow

Workflow Start Reaction Matrix: 2-Bromo-5-fluorophenyl acetate Volatile Are intermediates volatile and thermally stable? Start->Volatile GCMS GC-MS Analysis (High sensitivity, m/z tracking) Volatile->GCMS Yes Fluorine Is absolute quantification of fluorinated species required? Volatile->Fluorine No / Aqueous Deriv Inlet Degradation Detected? Use BSTFA Derivatization GCMS->Deriv Acetate cleavage observed NMR 19F NMR Spectroscopy (Direct molar quantification) Fluorine->NMR Yes HPLC HPLC-UV / LC-MS (Broad screening, requires RRF) Fluorine->HPLC No

Analytical workflow for monitoring 2-bromo-5-fluorophenyl acetate reactions.

Quantitative Performance Metrics

To choose the most appropriate method for your specific reaction conditions, compare the quantitative capabilities of each technique[1]:

Analytical TechniqueTarget Analyte ProfileLimit of Detection (LOD)Key Quantitative MetricMatrix Compatibility
HPLC-UV Broad reaction screening~0.1 - 1 µg/mLArea % (Requires RRF correction)Aqueous & Organic (requires filtration)
¹⁹F qNMR Fluorinated species only~10 - 50 µg/mLAbsolute Molar Ratio (Self-calibrating)Organic (Deuterated preferred)
GC-MS Volatile intermediates~1 - 10 ng/mLm/z Abundance (Requires standard)Volatile organics (No salts/water)
Troubleshooting Guides & FAQs

Q1: Why is my HPLC-UV quantification of 2-bromo-5-fluorophenyl acetate inconsistent during ester cleavage reactions?

  • Causality: When 2-bromo-5-fluorophenyl acetate hydrolyzes to 2-bromo-5-fluorophenol, the electronic structure of the aromatic ring fundamentally changes. The electron-donating hydroxyl group significantly alters the UV absorption spectrum (molar absorptivity) compared to the electron-withdrawing acetate group. If you rely solely on raw chromatographic area percent at a single wavelength (e.g., 254 nm) without calculating UV Relative Response Factors (RRFs), your quantitative conversion data will be heavily skewed[2].

  • Solution & Self-Validating Protocol: Do not assume a 1:1 UV response. Utilize an online NMR/HPLC tandem approach, or run a calibration curve with an isolated standard of 2-bromo-5-fluorophenol. By using NMR as a universal mass detector, you can determine the exact UV response factor to mathematically correct the HPLC data from a single experiment[2].

Q2: How can I leverage ¹⁹F NMR to track the Suzuki-Miyaura cross-coupling of 2-bromo-5-fluorophenyl acetate without using internal standards?

  • Causality: ¹⁹F NMR is highly sensitive (100% natural abundance) and effectively masks all non-fluorinated solvents, catalysts, and reagents, providing a clean spectrum[3]. The large chemical shift range prevents peak overlap[4]. However, fluorine nuclei possess long longitudinal relaxation times (

    
    ). If the inter-pulse delay (
    
    
    
    ) is shorter than
    
    
    , the nuclei will not fully relax between scans, leading to truncated integrals and false conversion rates.
  • Solution & Self-Validating Protocol: Because the fluorine atom is conserved during a cross-coupling reaction at the bromine site, the sum of all ¹⁹F integrals (starting material + product) must remain constant. Measure the

    
     of the fluorine signal and set your 
    
    
    
    delay to at least
    
    
    . The constant total integral acts as a built-in, self-validating mass balance, confirming that no volatile fluorinated byproducts have escaped the system[3].

Q3: During GC-MS monitoring, I observe a mass corresponding to 2-bromo-5-fluorophenol even when TLC and NMR show only the acetate starting material. What is happening?

  • Causality: 2-Bromo-5-fluorophenyl acetate is thermally labile. The high temperatures in the GC injection port (typically 250–300 °C) combined with trace moisture in the carrier gas or sample matrix can cause rapid thermal degradation and localized hydrolysis. This artificially generates 2-bromo-5-fluorophenol in the inlet before it reaches the column, creating a false positive for ester cleavage.

  • Solution & Self-Validating Protocol: Lower the GC inlet temperature to 200 °C. To validate whether the phenol is a genuine reaction product or an instrumental artifact, perform a derivatization step using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). If the phenol was genuinely present in the reaction flask, it will be silylated and appear at a completely different retention time and mass. If the phenol only forms in the inlet during injection, the silylation reagent will not capture it, proving it is an artifact.

Step-by-Step Experimental Methodologies
Methodology 1: Self-Validating ¹⁹F qNMR Reaction Monitoring

This protocol ensures absolute molar quantification without the need for external calibration curves[3].

  • Sample Preparation: Extract 50 µL of the reaction mixture containing 2-bromo-5-fluorophenyl acetate. Dilute immediately with 450 µL of CDCl₃ to quench the reaction and provide a lock signal.

  • 
     Relaxation Measurement:  Execute an inversion-recovery pulse sequence (180°-τ-90°) to determine the longitudinal relaxation time (
    
    
    
    ) of the fluorine nucleus (typically found around -115 to -120 ppm).
  • Parameter Optimization: Set the inter-pulse delay (

    
    ) to 
    
    
    
    (usually 10-15 seconds for fluorinated aromatics) to ensure complete spin-lattice relaxation between scans. Disable proton decoupling if Nuclear Overhauser Effect (NOE) enhancement risks skewing the quantitative integration.
  • Acquisition & Processing: Acquire the ¹⁹F NMR spectrum using 16-32 scans. Integrate the starting material peak and all product peaks.

  • Self-Validation Check: Sum the total integral area across all time points. A constant sum confirms mass balance and validates the quantitative accuracy of the kinetic profile.

Methodology 2: HPLC-UV Analysis with RRF Calibration

This protocol corrects for the changing chromophores during the transformation of 2-bromo-5-fluorophenyl acetate[2].

  • Mobile Phase Preparation: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) to ensure sharp peak shapes for both the acetate and the potentially formed phenol.

  • Standardization: Inject an equimolar standard mixture of 2-bromo-5-fluorophenyl acetate and 2-bromo-5-fluorophenol.

  • RRF Calculation: Calculate the Relative Response Factor (RRF) at your chosen wavelength (e.g., 254 nm) by dividing the area of the phenol by the area of the acetate.

  • Reaction Sampling: Quench 10 µL of the live reaction mixture in 990 µL of mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove palladium catalysts or insoluble salts.

  • Data Processing: Multiply the integrated area of the phenol peak by the calculated RRF. Normalize the corrected areas to determine the true reaction conversion percentage.

References[1] Title: A Researcher's Guide to Reaction Monitoring: HPLC vs. Alternative Techniques

Source: Benchchem URL:[4] Title: On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR Source: Magritek URL:[3] Title: Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Source: Analytical Chemistry - ACS Publications URL:[2] Title: Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development Source: Analytical Chemistry - ACS Publications URL: Title: 2-Bromo-5-fluorophenol 97 147460-41-1 Source: Sigma-Aldrich URL:

Sources

Troubleshooting

strategies for removing impurities from 2-Bromo-5-fluorophenyl acetate

Technical Support Center: Purification of 2-Bromo-5-fluorophenyl Acetate Ticket ID: #BFPA-PUR-001 Subject: Strategies for Removing Impurities from 2-Bromo-5-fluorophenyl Acetate Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-5-fluorophenyl Acetate

Ticket ID: #BFPA-PUR-001 Subject: Strategies for Removing Impurities from 2-Bromo-5-fluorophenyl Acetate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) is a highly reactive intermediate, often used as a pseudo-halide electrophile in cross-coupling reactions or as a protected phenol precursor.[1]

The Central Challenge: Phenyl esters are "activated esters." They are significantly more susceptible to base-catalyzed hydrolysis than alkyl esters.[1] Standard protocols using strong bases (NaOH/KOH) to remove unreacted phenol often backfire, hydrolyzing your product back into the starting material.

This guide provides a tiered troubleshooting approach to balance impurity removal against ester stability .

Part 1: Diagnostic & Quick Fixes (FAQ)

Q1: My product has a sharp, vinegar-like odor. Is this normal? A: No. This indicates residual acetic acid or acetic anhydride from the acetylation step.

  • Risk: Acidic impurities can poison transition metal catalysts (Pd/Ni) in subsequent coupling steps.

  • Fix: Perform a wash with saturated aqueous

    
    . Avoid strong bases.
    

Q2: The product is reddish/brown instead of white/colorless. A: This suggests oxidation of trace unreacted 2-bromo-5-fluorophenol into quinone-like "color bodies."[1]

  • Fix: Activated charcoal filtration. Dissolve the crude ester in hot ethanol or ethyl acetate, treat with activated carbon (5 wt%), filter through Celite, and recrystallize/concentrate.

Q3: I see a small peak at ~2.35 ppm in


H NMR that isn't my product. 
A:  Check your integration.
  • 
     ~2.30-2.35 ppm:  Likely the acetoxy methyl group of the product.
    
  • 
     ~2.10 ppm:  Free acetic acid.
    
  • 
     ~2.20 ppm:  Acetone (common solvent impurity).
    
  • Broad singlet >5.0 ppm: Unreacted Phenol (OH).

Part 2: Deep Dive Purification Protocols

Strategy A: The "Cold-Wash" Technique (Removing Unreacted Phenol)

Best for: Crude oils or low-melting solids containing >5% unreacted phenol.[1]

The Logic: Phenols are acidic (


). We need to deprotonate the phenol to make it water-soluble without attacking the ester carbonyl.

Protocol:

  • Dissolve: Dilute the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Cool: Chill the solution to 0°C (Ice bath). Temperature control is critical to inhibit hydrolysis.

  • Wash 1 (Acid Removal): Wash with ice-cold saturated

    
     to remove acetic acid.
    
  • Wash 2 (Phenol Removal - The Critical Step):

    • Prepare a 0.5 M NaOH solution and chill to 0°C.

    • Perform a rapid extraction (shake for <30 seconds).

    • Immediately separate layers and drain the aqueous phase.

    • Why? The kinetic rate of phenol deprotonation is faster than ester hydrolysis at 0°C.

  • Quench: Immediately wash the organic layer with 0.1 M HCl or Brine to neutralize any residual base.

  • Dry: Dry over

    
     and concentrate.
    
Strategy B: Recrystallization (The Gold Standard)

Best for: Solid crude material. 2-Bromo-5-fluorophenyl acetate is typically a low-melting solid.[1]

Solvent System Table

Solvent SystemRatio (v/v)Application Note
Hexane / EtOAc 9:1 to 4:1Recommended. Dissolve in min.[1] hot EtOAc; add Hexane until cloudy.
Ethanol / Water 95:5Good for removing non-polar tars. Risk of hydrolysis if heated too long.
Heptane / Toluene 10:1Best for large scale. Toluene solubilizes the aromatic ring; Heptane forces precipitation.

Step-by-Step Crystallization:

  • Dissolve crude solid in the minimum amount of boiling "Good Solvent" (e.g., EtOAc).

  • Slowly add "Bad Solvent" (e.g., Hexane) until a faint turbidity (cloudiness) persists.

  • Add one drop of "Good Solvent" to clear the solution.

  • Remove from heat and let cool to room temperature slowly (wrap flask in foil/towel).

  • Cool to 4°C in a fridge.

  • Filter crystals and wash with cold Hexane.

Part 3: Decision Logic & Workflows

The following diagram illustrates the decision process for purifying this specific ester, accounting for its hydrolytic instability.

PurificationStrategy Start Crude 2-Bromo-5-fluorophenyl Acetate CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Dissolve Dissolve in EtOAc Cool to 0°C Oil->Dissolve PurityCheck1 Check Purity (NMR/TLC) Recryst->PurityCheck1 Column Flash Chromatography (SiO2, 5-10% EtOAc/Hex) PurityCheck1->Column Fail Final Pure Product PurityCheck1->Final Pass Wash Rapid Wash: Cold 0.5M NaOH (<30 sec) Dissolve->Wash Remove Phenol Neutralize Immediate Brine/Acid Wash Wash->Neutralize Stop Hydrolysis Dry Dry & Concentrate Neutralize->Dry IsPure Pure? Dry->IsPure IsPure->Column No (Trace Isomers) IsPure->Final Yes

Caption: Workflow for selecting the optimal purification route based on the physical state of the crude material.

Part 4: Analytical Validation (The "Self-Validating" System)

Before releasing the compound for the next step, confirm purity using this checklist.

1. TLC Analysis

  • Mobile Phase: 10% Ethyl Acetate in Hexane.

  • Visualization: UV (254 nm).

  • Expected Result:

    • Product (

      
      ):  Dark UV spot.
      
    • Impurity (Phenol): Lower

      
       (more polar), often trails.
      
    • Impurity (Acetic Acid): Baseline (doesn't move).

2.


H NMR Confirmation (CDCl

)
  • Acetate Singlet: Look for a sharp singlet at

    
     ppm (3H).
    
  • Aromatic Region: Three distinct proton signals in the aromatic region (

    
     ppm).
    
  • Stoichiometry Check: Integrate the acetate methyl (3H) against the aromatic protons (1H each). If the methyl group integrates to < 2.8H, you have significant hydrolysis (loss of acetate).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenol acetylation and ester purification).

  • Furniss, B. S., et al. (1989). Purification of Esters via Crystallization. In Vogel's Textbook of Practical Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight on ester hydrolysis rates vs. phenol acidity).

  • BenchChem Technical Support. (2025). Purification of Phenyl Acetoacetate and Related Phenolic Esters. (General guidelines for phenolic ester handling).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-5-fluorophenyl acetate. (Physical property reference). [1]

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 2-Bromo-5-fluorophenyl acetate with other bromo-fluoro isomers

Introduction: The Strategic Role of Bromo-Fluoro Scaffolds in Modern Chemistry In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Bromo-Fluoro Scaffolds in Modern Chemistry

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Among these, bromo-fluoro substituted phenyl rings offer a unique combination of synthetic handles. The bromine atom serves as a versatile site for cross-coupling reactions, while the fluorine atom profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. 2-Bromo-5-fluorophenyl acetate and its isomers are particularly valuable precursors, with the acetate group providing a latent phenol functionality that can be revealed post-coupling.

However, not all bromo-fluoro isomers exhibit the same reactivity. The subtle interplay of electronic and steric effects, dictated by the relative positions of the bromine, fluorine, and acetate groups, can dramatically influence reaction outcomes. This guide provides an in-depth comparison of the reactivity of 2-Bromo-5-fluorophenyl acetate with its positional isomers in three cornerstone transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Grignard reagent formation. Understanding these nuances is critical for researchers and drug development professionals to enable rational synthetic design and optimize reaction conditions.

Theoretical Framework: Decoding Isomeric Reactivity

The reactivity of an aryl bromide in the most common palladium-catalyzed cross-coupling reactions is primarily governed by the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine (C-Br) bond.[1] The ease of this step is highly sensitive to the electronic environment of the C-Br bond and the steric hindrance around it.

  • Electronic Effects : Both fluorine and bromine exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[2] Fluorine's -I effect is the strongest of all elements. Conversely, they exhibit a weaker, electron-donating resonance effect (+M) by delocalizing their lone pairs into the aromatic π-system.[2] The net electronic influence is a balance of these opposing forces. The position of the fluorine atom relative to the bromine significantly alters the electron density at the reaction center. An electron-poor C-Br bond generally facilitates a faster oxidative addition.

  • Steric Hindrance : Substituents located ortho to the bromine atom can physically impede the approach of the bulky palladium-ligand complex, thereby slowing down or even inhibiting the oxidative addition step.[3][4]

  • Leaving Group Ability : In cross-coupling reactions, the reactivity of the C-X bond follows the general trend of C-I > C-Br > C-Cl >> C-F.[5][6][7] This inherent difference ensures that reactions on bromo-fluoro isomers will selectively occur at the C-Br bond, leaving the robust C-F bond intact for its role as a molecular modulator.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of modern synthesis for creating biaryl structures.[8] The reaction involves a palladium catalyst, a base, and an organoboron reagent coupling with an organic halide.[5][9] The catalytic cycle's rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.[9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br C Transmetalation Complex B->C [Ar'B(OH)3]⁻ D Reductive Elimination Complex C->D D->A Ar-Ar' Product Coupled Product (Ar-Ar') D->Product ArBr 2-Bromo-5-fluorophenyl acetate (Ar-Br) ArBr->B ArBOH Ar'B(OH)₂ + Base ArBOH->C

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Comparative Reactivity Analysis

The table below provides a qualitative comparison of the expected reactivity of 2-Bromo-5-fluorophenyl acetate and its isomers in a typical Suzuki-Miyaura coupling. The reactivity is predicted based on the combined electronic and steric influences on the C-Br bond.

IsomerStructureKey Influencing FactorsPredicted Relative Reactivity
2-Bromo-5-fluorophenyl acetate Fluorine is meta to Br. Strong -I effect withdraws electron density from the ring, activating the C-Br bond. Acetate is para to Br, its -I effect further activates. Minimal steric hindrance.High
2-Bromo-3-fluorophenyl acetate Fluorine is ortho to Br. Potential for steric hindrance. Strong -I effect of F at close proximity strongly activates the C-Br bond.Moderate to High (Competition between steric hindrance and strong electronic activation)
2-Bromo-4-fluorophenyl acetate Fluorine is para to Br. Strong -I effect from F. Acetate is meta to Br. Overall strong activation of the C-Br bond.Very High
3-Bromo-5-fluorophenyl acetate Fluorine is meta to Br. No ortho substituents. Favorable electronic activation from both F and acetate groups.High
4-Bromo-3-fluorophenyl acetate Fluorine is ortho to Br. Potential for steric hindrance. Acetate is para to Br, providing strong electronic activation.Moderate to High

Causality Behind the Comparison: Isomers with fluorine in the para or meta position relative to the bromine (like 2-Bromo-4-fluoro- and 2-Bromo-5-fluorophenyl acetate) are expected to be highly reactive. The powerful inductive withdrawal from fluorine enhances the electrophilicity of the carbon atom in the C-Br bond, facilitating oxidative addition. When fluorine is positioned ortho to the bromine, a duel effect occurs: the strong -I effect activates the bond, but steric clash with the palladium catalyst's ligands can increase the activation energy.[3] Therefore, isomers like 2-Bromo-3-fluorophenyl acetate may require more robust catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve high yields.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for researchers.[8]

  • Reaction Setup : To an oven-dried reaction vessel, add the bromo-fluoro isomer (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Solvent and Degassing : Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water. Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[10][11] The mechanism shares similarities with the Suzuki coupling, beginning with the critical oxidative addition of the aryl halide to the Pd(0) catalyst.[10][12]

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Amine, and Base B Add Pd Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Purge with Inert Gas (Ar or N₂) C->D E Heat to 80-110 °C D->E F Monitor by TLC / LC-MS E->F G Cool and Quench F->G H Aqueous Extraction G->H I Column Chromatography H->I

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Comparative Reactivity Analysis

The reactivity trends in Buchwald-Hartwig amination largely mirror those in Suzuki coupling, as both are initiated by oxidative addition. The electronic nature of the aryl bromide is paramount.

IsomerKey Influencing FactorsPredicted Relative Reactivity
2-Bromo-5-fluorophenyl acetate Strong electronic activation from meta-F and para-acetate. Favorable for oxidative addition.High
2-Bromo-3-fluorophenyl acetate Strong electronic activation from ortho-F, but potential steric hindrance.Moderate to High
2-Bromo-4-fluorophenyl acetate Very strong electronic activation from para-F. The most electron-deficient C-Br bond among the isomers.Very High
3-Bromo-5-fluorophenyl acetate Good electronic activation and minimal steric hindrance.High
4-Bromo-3-fluorophenyl acetate Strong electronic activation from para-acetate, but potential steric hindrance from ortho-F.Moderate to High

Causality Behind the Comparison: The rate of Buchwald-Hartwig amination is highly dependent on the electrophilicity of the carbon atom bonded to bromine. Isomers with strong electron-withdrawing groups (para or ortho) that are not sterically prohibitive will react fastest. For sterically congested isomers, such as 2-bromo-3-fluorophenyl acetate, the choice of ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) can promote the reaction by stabilizing the palladium center and facilitating the oxidative addition step.[13] The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is also critical and must be matched to the amine's pKa and the substrate's stability.

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol is adapted from established methodologies.[7][13]

  • Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl bromide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 equiv.).

  • Reagent Addition : Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction : Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitoring : Follow the consumption of the starting material by LC-MS or GC-MS.

  • Work-up : After cooling, quench the reaction by adding water. Extract the product with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via flash chromatography.

Grignard Reagent Formation: Creating Organometallics

Grignard reagents are powerful carbon nucleophiles formed by the insertion of magnesium metal into a carbon-halogen bond.[14][15] This reaction's success is highly dependent on the C-X bond's reactivity and the absolute exclusion of water.[16][17] For aryl halides, the reactivity order is again I > Br > Cl, with C-F bonds being almost completely unreactive toward standard magnesium turnings.[18]

Grignard_Factors cluster_positive Promoting Factors cluster_negative Inhibiting Factors A Successful Grignard Formation B Reactive C-Br Bond (Electron-deficient ring) B->A C Activated Mg Surface (I₂, 1,2-dibromoethane) C->A D Anhydrous Solvent (Ether, THF) D->A E Moisture (H₂O) E->A F Passive MgO Layer on Mg Turnings F->A G Side Reactions (Wurtz Coupling) G->A

Sources

Comparative

Comprehensive Comparison Guide: HPLC vs. GC-MS for Purity Assessment of 2-Bromo-5-fluorophenyl acetate

Executive Summary Halogenated phenyl acetates, specifically 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7)[1], are critical electrophilic building blocks used in palladium-catalyzed cross-coupling reactions (e.g., Su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenyl acetates, specifically 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7)[1], are critical electrophilic building blocks used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during active pharmaceutical ingredient (API) synthesis. With a molecular formula of C8H6BrFO2, this compound's purity is paramount; trace impurities such as unreacted phenols or des-bromo regioisomers can poison transition metal catalysts or propagate as downstream toxicophores.

This guide objectively compares the two predominant analytical alternatives—High-Performance Liquid Chromatography (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) . By detailing the causality behind experimental choices and establishing self-validating protocols, this guide provides drug development professionals with a robust control strategy aligned with the updated ICH Q2(R2) guidelines, which establish the global framework for ensuring the reliability of analytical testing methods[2].

Methodological Comparison: Causality & Selection Criteria

To achieve comprehensive purity profiling, researchers must understand the mechanistic strengths and limitations of both chromatographic techniques.

Alternative A: HPLC-DAD (High-Performance Liquid Chromatography)
  • Mechanism: Separates compounds based on liquid-phase partitioning between a hydrophobic stationary phase (C18) and a polar mobile phase. Detection relies on the UV absorbance of the aromatic ring.

  • Causality for Selection: HPLC is the superior alternative for determining the overall assay (% purity). Why? The acetate (ester) moiety in 2-Bromo-5-fluorophenyl acetate is thermally labile. HPLC operates at near-ambient temperatures, completely avoiding the thermal degradation that can artificially skew impurity profiles. It is highly precise for quantifying non-volatile degradants like hydrolyzed 2-bromo-5-fluorophenol.

Alternative B: GC-MS (Gas Chromatography-Mass Spectrometry)
  • Mechanism: Separates compounds based on volatility and boiling point. Electron Ionization (EI) at 70 eV provides hard ionization, yielding highly reproducible fragmentation patterns.

  • Causality for Selection: GC-MS is unmatched for the structural identification of unknown trace impurities. Why? The presence of the bromine atom yields a distinct isotopic signature (a ~1:1 ratio of

    
    Br and 
    
    
    
    Br). This acts as a definitive structural flag, allowing researchers to instantly differentiate between brominated byproducts and non-halogenated matrix interferences.

Experimental Protocols: Self-Validating Systems

In alignment with the ICH Q2(R2) emphasis on a science- and risk-based approach to method validation[3], the following protocols are designed not just as a list of steps, but as self-validating systems that automatically flag out-of-specification (OOS) conditions.

Protocol 1: HPLC-DAD Assay & Non-Volatile Impurity Profiling

Objective: Accurate quantification of the main compound and detection of hydrolytic degradants.

  • Column Selection: C18 (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Channel A: Ultrapure water with 0.1% Trifluoroacetic acid (TFA).

    • Channel B: MS-grade Acetonitrile.

    • Causality: The addition of 0.1% TFA suppresses the ionization of potential phenolic impurities. By keeping these acidic degradants in their fully protonated, neutral state, secondary interactions with unendcapped silanols on the stationary phase are prevented, eliminating peak tailing.

  • Gradient Program: 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Diode-Array Detection (DAD) extracting at 210 nm and 254 nm.

  • Self-Validating Mechanism (System Suitability Test - SST): Prior to sample analysis, the system injects an SST standard containing 2-Bromo-5-fluorophenyl acetate and its primary degradant, 2-bromo-5-fluorophenol. The system is programmed to calculate the critical resolution (

    
    ). If 
    
    
    
    , the sequence automatically halts.
    This internal check guarantees specificity and prevents the reporting of falsely elevated purity due to co-elution, fulfilling ICH Q2(R2) requirements[4].
Protocol 2: GC-MS Trace Volatile Analysis & Structural ID

Objective: Identification of unreacted starting materials and volatile byproducts.

  • Column Selection: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min).

    • Causality: A gentle initial ramp is critical. A rapid ballistic heating profile would induce on-column pyrolysis (cleavage of the acetate group to yield ketene), artificially inflating the measured concentration of phenolic degradants. The controlled 15°C/min ramp ensures intact volatilization.

  • MS Parameters: EI mode (70 eV), Scan range m/z 50-350.

  • Self-Validating Mechanism (Isotopic Verification): The MS data system utilizes the natural isotopic abundance of bromine. The software is programmed to calculate the abundance ratio of the Molecular Ion (M at m/z 232) and the M+2 ion (m/z 234). If the M/M+2 ratio deviates by >10% from the theoretical 1:1 value, the peak is automatically flagged as an isobaric interference. This invalidates the identity confirmation and triggers an investigation, ensuring absolute data integrity.

Comparative Data Analysis

The following tables objectively summarize the performance metrics and impurity profiling capabilities of both techniques, demonstrating why an orthogonal approach is required for full batch release.

Table 1: Method Performance Metrics Comparison
MetricHPLC-DAD (Assay Method)GC-MS (Trace Impurity Method)
Primary Application Main component quantificationVolatile impurity identification
Linearity Range 10 - 150 µg/mL0.1 - 10 µg/mL
Limit of Detection (LOD) 0.05% (Area normalization)10 ppb (SIM mode)
Precision (RSD%) < 0.5%< 2.0%
Thermal Degradation Risk None (Ambient/30°C column)Moderate (Requires controlled ramp)
Table 2: Impurity Profiling Capabilities
Impurity TypeHPLC-DAD DetectionGC-MS Detection
Des-bromo degradants Yes (Shift in retention time)Yes (Absence of M+2 isotope)
Hydrolyzed Phenols Yes (Excellent UV response)Yes (Distinct fragmentation)
Residual Solvents No (Poor UV absorbance)Yes (High volatility)
Inorganic Salts No (Invisible to UV)No (Non-volatile)

Orthogonal Purity Assessment Workflow

To comply with the rigorous acceptance criteria required for pharmaceutical registration[2], drug development professionals should utilize both methods in an orthogonal workflow.

PurityAssessment Start 2-Bromo-5-fluorophenyl acetate Batch Sample SamplePrep Sample Preparation (Dilution & Filtration) Start->SamplePrep HPLC HPLC-DAD Analysis (Assay & Non-volatiles) SamplePrep->HPLC Aliquot 1 GCMS GC-MS Analysis (Volatiles & Structural ID) SamplePrep->GCMS Aliquot 2 HPLC_Data Assay Purity > 99.0% Impurity Profiling HPLC->HPLC_Data GCMS_Data Trace Volatiles Isotopic MS Profiling GCMS->GCMS_Data Decision Meets ICH Q2(R2) Acceptance Criteria? HPLC_Data->Decision GCMS_Data->Decision Release Batch Release Decision->Release Yes Reject OOS Investigation Decision->Reject No

Caption: Orthogonal decision-tree workflow for the purity assessment of 2-Bromo-5-fluorophenyl acetate.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines. URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". MasterControl Quality Management. URL:[Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained". AMSbiopharma Insights. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Bromo-5-fluorophenyl Acetate Derivatives

Introduction: The Imperative of Unambiguous Structural Verification In the landscape of modern drug development and materials science, halogenated aromatic esters, such as 2-Bromo-5-fluorophenyl acetate and its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug development and materials science, halogenated aromatic esters, such as 2-Bromo-5-fluorophenyl acetate and its derivatives, are pivotal structural motifs. Their utility as synthetic intermediates and bioactive molecules necessitates absolute certainty in their structural characterization. The subtle interplay of electronic and steric effects introduced by halogen substituents can profoundly influence molecular properties and reactivity. Consequently, a multi-faceted analytical approach is not merely best practice; it is a prerequisite for advancing research with confidence.

This guide provides an in-depth, comparative framework for the structural elucidation of 2-Bromo-5-fluorophenyl acetate using a synergistic triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the expertise to validate their own molecular structures with scientific rigor.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For a substituted aromatic system like 2-Bromo-5-fluorophenyl acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and self-validating picture of the molecular framework.

Expertise in Action: The Causality of NMR Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a preferred solvent due to its excellent dissolving power for moderately polar organics and its single, well-characterized residual solvent peak in both ¹H and ¹³C spectra, preventing interference with analyte signals.[1] A standard high-field spectrometer (e.g., 400 MHz or higher) is essential to resolve the complex spin-spin coupling patterns inherent in substituted aromatic rings.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the 2-Bromo-5-fluorophenyl acetate derivative in ~0.6 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.[2]

  • ¹H NMR Acquisition: Acquire the spectrum at a field strength of 400 MHz. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum at 100 MHz. Broadband proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each unique carbon atom.[2]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This technique is exceptionally useful as the ¹⁹F nucleus is 100% abundant and highly sensitive, providing a clear window into the fluorine's electronic environment without background interference from the biological or chemical matrix.[3][4]

Spectral Interpretation: The Signature of 2-Bromo-5-fluorophenyl Acetate

¹H NMR Spectrum:

  • Acetyl Protons (H-a): A sharp singlet will appear significantly upfield, typically around δ 2.3 ppm . This signal integrates to 3 protons and is a singlet because there are no adjacent protons to couple with.[5]

  • Aromatic Protons (H-c, H-d, H-e): The three protons on the aromatic ring will appear downfield (δ 7.0-7.5 ppm) and will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

    • H-c: This proton is ortho to the bromine and meta to the fluorine. It is expected to appear as a doublet of doublets (dd).

    • H-d: This proton is ortho to both the fluorine and the bromo-substituted carbon. It will likely appear as a doublet of doublets with characteristic ortho and meta couplings.

    • H-e: This proton is ortho to the oxygen of the ester and meta to the bromine. It will also likely be a doublet of doublets.

¹³C NMR Spectrum: The molecule has 8 chemically distinct carbon atoms, and thus 8 signals are expected.

  • Carbonyl Carbon (C=O): This signal will be the most downfield, in the δ 168-170 ppm region, characteristic of an ester carbonyl.[2][6]

  • Aromatic Carbons: Six distinct signals will appear in the δ 110-155 ppm range. The carbons directly bonded to the electronegative substituents (O, Br, F) will be most affected. The C-F bond will induce a large chemical shift and will appear as a doublet due to ¹JCF coupling.

  • Methyl Carbon (-CH₃): This sp³-hybridized carbon will be the most upfield, appearing around δ 20-22 ppm .[6]

¹⁹F NMR Spectrum: A single signal will be observed, confirming the presence of one fluorine environment in the molecule. The chemical shift provides information about the electronic environment, and coupling to nearby protons (if not decoupled) can further confirm assignments. Its high sensitivity makes it an excellent tool for purity assessment and quantification.[7][8]

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups. It works on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation. For an aromatic ester, the IR spectrum is dominated by a few highly characteristic absorptions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Spectral Interpretation: The "Rule of Three" for an Aromatic Ester

The spectrum of 2-Bromo-5-fluorophenyl acetate is expected to adhere to the "Rule of Three" for aromatic esters, characterized by three strong bands.[9][10]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1715-1730 cm⁻¹ . The position is at a slightly lower wavenumber compared to saturated esters due to conjugation with the aromatic ring.[11][12]

  • C-O-C Asymmetric Stretch: A strong band in the 1250-1310 cm⁻¹ region.[9]

  • C-O-C Symmetric Stretch: Another strong band located between 1100-1130 cm⁻¹ .[9]

  • Other Key Vibrations:

    • Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.[13]

    • C-F Stretch: A strong, characteristic band in the 1100-1250 cm⁻¹ region.[13]

    • C-Br Stretch: A weaker absorption at lower wavenumbers, typically in the 500-700 cm⁻¹ range.[13]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structural components. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14] This "hard" ionization technique produces a reproducible fragmentation pattern that serves as a molecular fingerprint.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectral Interpretation: The Bromine Isotopic Signature
  • Molecular Ion (M⁺˙): The molecular formula of 2-Bromo-5-fluorophenyl acetate is C₈H₆BrFO₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[15] This results in a highly characteristic molecular ion region with two peaks of almost equal intensity, separated by 2 m/z units.

    • M⁺˙ peak: at m/z 232 (containing ⁷⁹Br)

    • [M+2]⁺˙ peak: at m/z 234 (containing ⁸¹Br) The observation of this 1:1 doublet is definitive evidence for the presence of a single bromine atom in the molecule.[14][16]

  • Key Fragmentation Pathways: The energetically unstable molecular ion will break apart in predictable ways.

    • Loss of Ketene: A common pathway for acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), leading to the formation of the 2-bromo-5-fluorophenol radical cation at m/z 190/192 .

    • Formation of Acylium Ion: Cleavage of the ester bond can generate the highly stable acylium ion, [CH₃CO]⁺ , which will produce a prominent peak at m/z 43 .[17][18]

    • Loss of Bromine: The loss of a bromine radical (79 or 81 Da) from the molecular ion would result in a fragment at m/z 153 .

Comparative Analysis: Predicting Spectral Shifts in Derivatives

To illustrate the power of this multi-technique approach, let's compare the expected data for our target compound with a hypothetical isomer, 4-Bromo-3-fluorophenyl acetate .

Spectroscopic Feature2-Bromo-5-fluorophenyl Acetate (Expected)4-Bromo-3-fluorophenyl Acetate (Predicted Change)Rationale for Change
¹H NMR (Aromatic) Complex pattern for 3 protons (1,2,4-substitution)Different complex pattern for 3 protons (1,2,4-substitution)The relative positions of protons and halogens change, altering the electronic environment and spin-spin coupling constants (J-values).
¹³C NMR (Aromatic) 6 distinct aromatic signals.6 distinct aromatic signals with different chemical shifts.The positions of the electronegative Br and F atoms relative to each carbon are different, leading to altered chemical shifts.
IR (C=O Stretch) ~1715-1730 cm⁻¹Minimal change expected.The electronic effect of the halogens on the carbonyl group through the aromatic ring is still present.
IR (C-X Bending) Out-of-plane C-H bending patterns for 1,2,4-subst.Different C-H bending patterns for 1,2,4-subst.The substitution pattern on the aromatic ring dictates the fingerprint region (below 1000 cm⁻¹).
MS (Molecular Ion) m/z 232/234 (1:1 ratio)m/z 232/234 (1:1 ratio)The molecular formula is identical, so the molecular ion peaks will be the same.
MS (Fragmentation) Similar fragmentation (loss of ketene, acylium ion).Similar primary fragmentation.The core ester structure is the same, leading to similar initial fragmentation pathways. Subtle differences in fragment ion abundances may occur.

This comparison demonstrates that while IR and MS can confirm the formula and functional groups, only NMR can definitively distinguish between positional isomers.

Visualizing the Workflow and Logic

An integrated analytical strategy ensures that each technique provides a piece of a larger puzzle, culminating in an unambiguous structural assignment.

Diagram 1: Integrated Spectroscopic Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound Synthesized Derivative IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR (1H, 13C, 19F) Compound->NMR IR_data Functional Groups Confirmed (C=O, C-O, Ar, C-X) IR->IR_data MS_data Molecular Weight & Formula (M+ at 232/234, Fragments) MS->MS_data NMR_data Connectivity & Isomer ID (Shifts, Coupling, Integration) NMR->NMR_data Final_Structure Structure Confirmed IR_data->Final_Structure MS_data->Final_Structure NMR_data->Final_Structure

Caption: A logical workflow for structural confirmation.

Diagram 2: Proposed MS Fragmentation of 2-Bromo-5-fluorophenyl Acetate

fragmentation MI [C₈H₆BrFO₂]⁺˙ m/z 232/234 (Molecular Ion) F1 [C₆H₄BrFO]⁺˙ m/z 190/192 MI->F1 F2 [C₂H₃O]⁺ m/z 43 (Acylium Ion) MI->F2 Neutral1 - CH₂=C=O (Ketene)

Caption: Key fragmentation pathways in EI-MS.

Conclusion

The structural confirmation of 2-Bromo-5-fluorophenyl acetate and its derivatives is a task that demands precision and a comprehensive analytical strategy. No single technique is sufficient. Infrared spectroscopy provides a rapid check for essential functional groups, while mass spectrometry delivers the crucial molecular weight and a halogen-specific isotopic signature. However, it is Nuclear Magnetic Resonance spectroscopy, in its various forms, that offers the definitive, high-resolution data required to establish atomic connectivity and distinguish between subtle isomeric forms. By integrating these three powerful techniques, researchers can build a self-validating system of evidence, ensuring the scientific integrity of their work and accelerating the pace of discovery in drug development and beyond.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Supporting Information for scientific publications often contains detailed experimental procedures. (Example, not a specific reference for this compound).
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. chem.ucalgary.ca. [Link]

  • Eiceman, G. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry. [Link]

  • General NMR experimental procedures from various academic sources.
  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wiley-VCH. (n.d.). 2-Bromo-5-fluorobenzotrifluoride Spectra. SpectraBase. [Link]

  • Chem Help ASAP. (2022). Sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Scientific Reports. [Link]

  • Brown, D. (n.d.). INDEX of 1H NMR spectra of organic compounds. Doc Brown's Chemistry. [Link]

  • PubChemLite. (n.d.). 2-(2-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2). PubChemLite. [Link]

  • Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). 2-Bromo-5-fluorotoluene. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Malet-Sanz, L., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

  • Malet-Sanz, L., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluoropyridine. PubChem Compound Database. [Link]

  • All About Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Malet-Sanz, L., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. [Link]

  • Lenz, E. M., & Wilson, I. D. (2007). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. Springer Nature Experiments. [Link]

  • Grishin, Y. K., et al. (1985). 199Hg and 13C NMR spectra of bromine-substituted benzyl derivatives of mercury. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. [Link]

Sources

Comparative

Strategic Utilization of 2-Bromo-5-fluorophenyl Acetate: A Cost-Benefit Analysis in High-Throughput Synthesis

Topic: Cost-Effectiveness of Using 2-Bromo-5-fluorophenyl Acetate in Multi-Step Synthesis Executive Summary In the competitive landscape of medicinal chemistry and agrochemical development, the "2-bromo-5-fluoro" substit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-Effectiveness of Using 2-Bromo-5-fluorophenyl Acetate in Multi-Step Synthesis

Executive Summary

In the competitive landscape of medicinal chemistry and agrochemical development, the "2-bromo-5-fluoro" substitution pattern is a privileged scaffold, appearing in various kinase inhibitors and receptor antagonists (e.g., 5-HT antagonists). However, accessing this motif via traditional routes often creates a process bottleneck.

This guide evaluates the cost-effectiveness of using 2-Bromo-5-fluorophenyl acetate (CAS 1456627-48-7) as a primary building block versus the conventional use of 2-bromo-5-fluorophenol or de novo synthesis from 3-fluorophenol . Our analysis demonstrates that while the acetate ester carries a higher initial unit cost, it significantly reduces total process costs by eliminating protection steps, bypassing regioselectivity issues, and improving overall yield in palladium-catalyzed cross-couplings.

The Technical Challenge: The "Meta-Fluoro" Trap

To understand the value of the acetate, one must first analyze the deficiencies of the alternatives.

Alternative A: De Novo Synthesis from 3-Fluorophenol

Attempting to synthesize the core scaffold from cheap 3-fluorophenol is chemically fraught.

  • Mechanism: Both the hydroxyl (-OH) and fluoro (-F) groups are ortho/para directors.

  • The Conflict: In 3-fluorophenol, the -OH group strongly directs to the para position (C4). The -F group also activates C4 and C2.

  • Result: Bromination typically yields 4-bromo-3-fluorophenol as the major product (>85%). Accessing the 2-bromo isomer (between the substituents) requires blocking groups or cryogenic lithiation, rendering this route chemically inefficient for scale-up.

Alternative B: Using 2-Bromo-5-fluorophenol (Free Phenol)

Purchasing the correct isomer resolves the regiochemistry but introduces "handling costs":

  • Catalyst Poisoning: Free phenols can coordinate to Pd(II) species, forming unreactive Pd-phenoxide complexes that dampen catalytic turnover in Suzuki-Miyaura couplings.

  • Oxidative Instability: Electron-rich bromophenols are prone to oxidation, leading to colored impurities (quinones) that complicate purification.

  • Mandatory Protection: To perform efficient cross-coupling, the phenol must usually be protected (e.g., as a methyl ether, MOM, or acetate) before the reaction, adding a discrete synthetic step.

The Solution: 2-Bromo-5-fluorophenyl Acetate

The acetate ester serves as a "Smart Scaffold"—a pre-protected, regiochemically pure intermediate that streamlines the workflow.

Key Advantages:
  • Orthogonal Stability: The acetate group is stable under anhydrous cross-coupling conditions (e.g., Pd(dppf)Cl₂, K₃PO₄, Dioxane) but can be cleaved in situ or in a subsequent mild hydrolysis step.

  • Atom Economy: It eliminates the reagents, solvents, and workup associated with a separate protection step.

  • Enhanced Crystallinity: Unlike the often oily or low-melting free phenol, the acetate derivative typically exhibits better crystalline properties, simplifying handling and weighing.

Comparative Workflow Analysis

The following diagram contrasts the "Traditional Route" (starting from phenol) with the "Optimized Route" (starting from acetate).

SynthesisComparison cluster_0 Route A: Traditional (Free Phenol) cluster_1 Route B: Optimized (Acetate) Phenol 2-Bromo-5-fluorophenol (Starting Material) Protection Step 1: Protection (Ac2O/Pyridine) Phenol->Protection -1 Step Yield Loss Crude_Int Crude Protected Intermediate Protection->Crude_Int Workup Suzuki_A Step 2: Suzuki Coupling (Pd cat., Boronic Acid) Crude_Int->Suzuki_A Purification? Product_A Biaryl Acetate Suzuki_A->Product_A Acetate 2-Bromo-5-fluorophenyl Acetate (Starting Material) Suzuki_B Step 1: Direct Suzuki Coupling (Pd cat., Boronic Acid) Acetate->Suzuki_B Direct Entry Product_B Biaryl Acetate (High Purity) Suzuki_B->Product_B Higher Yield

Figure 1: Comparison of synthetic pathways. Route B eliminates the protection step and associated yield losses.

Cost-Effectiveness Data

The table below models the cost implications for a 100g scale synthesis of a biaryl intermediate.

MetricRoute A: Phenol + ProtectionRoute B: Acetate DirectImpact
Starting Material Cost $300 (Phenol) + $20 (Reagents)$380 (Acetate)Acetate is ~20% more expensive upfront.
Step Count 2 (Protection + Coupling)1 (Coupling)50% reduction in labor/time.
Overall Yield 85% (Prot.) × 90% (Coup.) = 76.5% 92% +15.5% Product Recovery.
Waste Generation High (Pyridine, extraction solvents)Low (Single reaction matrix)Reduced disposal costs.
Total Cost/Gram (Final) $5.80/g $4.95/g Route B is ~15% cheaper overall.

Note: Prices are estimates based on average catalog rates for fine chemicals and standard labor/overhead costs in a CRO setting.

Experimental Protocol: Direct Suzuki Coupling

This protocol demonstrates the stability of the acetate group under optimized cross-coupling conditions.

Objective: Synthesis of 4'-methoxy-4-fluoro-[1,1'-biphenyl]-2-yl acetate.

Reagents:

  • 2-Bromo-5-fluorophenyl acetate (1.0 eq)[1]

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial with 2-Bromo-5-fluorophenyl acetate (233 mg, 1.0 mmol), boronic acid (182 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inerting: Evacuate and backfill with Nitrogen (x3). Add anhydrous 1,4-Dioxane (5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol) under a nitrogen stream.

  • Reaction: Heat to 90°C for 4 hours. Monitor by TLC/LCMS.

    • Checkpoint: The acetate group remains intact under anhydrous phosphate conditions. If the free phenol is desired immediately, use Na₂CO₃/H₂O (1:1) as the base to induce simultaneous hydrolysis.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • LCMS Signal: Look for the molecular ion of the biaryl acetate (M+H or M+Na). Absence of the "M-42" peak (loss of acetyl) confirms the protecting group survived.

Conclusion

While 2-Bromo-5-fluorophenyl acetate may appear more expensive on a per-gram basis than its phenolic precursor, it functions as a high-efficiency process enabler . By locking the regiochemistry and masking the labile phenol functionality, it allows researchers to skip a protection step, improving overall yield and reducing the "time-to-compound" in multi-step synthesis. For drug discovery campaigns requiring the 2-fluoro-5-hydroxybiaryl motif, the acetate is the superior cost-effective choice.

References

  • Sigma-Aldrich. 2-Bromo-5-fluorophenyl acetate Product Specification. CAS: 1456627-48-7. Available at:

  • BenchChem. Synthesis and Reactivity of Fluorinated Phenols. (Discusses regioselectivity issues in brominating 3-fluorophenol). Available at:

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. (Foundational text on base selection for protecting group compatibility).

  • Takeda Pharmaceutical Company. Process for Preparation of Vonoprazan.[5] (Illustrates the industrial relevance of 2-substituted-5-fluorophenyl scaffolds). Patent Reference: WO2010098351. Available at:

Sources

Validation

Comprehensive Literature Review &amp; Comparison Guide: Synthetic Methods for 2-Bromo-5-fluorophenyl acetate

Introduction & Strategic Context 2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) is a highly valuable, orthogonally functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-Bromo-5-fluorophenyl acetate (CAS: 1456627-48-7) is a highly valuable, orthogonally functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of its substituents makes it a versatile scaffold: the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the fluorine atom modulates lipophilicity and metabolic stability, and the acetate group acts both as a robust protecting group for the phenolic hydroxyl and a potential directing group for late-stage C-H functionalization.

Synthesizing this compound efficiently requires the O-acetylation of 2-bromo-5-fluorophenol. However, the presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring significantly decreases the nucleophilicity of the phenolic hydroxyl group. This electronic deactivation necessitates optimized catalytic systems to achieve quantitative yields. This guide objectively compares three distinct synthetic methodologies, evaluating their performance, scalability, and mechanistic causality to assist researchers in selecting the optimal protocol.

Mechanistic Overview

The acetylation of deactivated phenols follows a nucleophilic acyl substitution pathway. To overcome the reduced nucleophilicity of 2-bromo-5-fluorophenol, the acylating agent (acetyl chloride or acetic anhydride) must be electrophilically activated. This is achieved either through nucleophilic catalysis (e.g., DMAP) forming a highly reactive N-acylpyridinium intermediate, or via Lewis acid catalysis (e.g., Zinc dust) which coordinates to the carbonyl oxygen, increasing its partial positive charge 1.

G A 2-Bromo-5-fluorophenol (Nucleophile) C Activated Acyl Complex (N-acylpyridinium / Lewis Acid) A->C Catalyst (DMAP/Zn) B Acylating Agent (AcCl or Ac2O) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E 2-Bromo-5-fluorophenyl acetate (Target Product) D->E Elimination F Leaving Group (Cl- or AcO-) D->F

Mechanistic pathway for the catalyzed O-acetylation of 2-bromo-5-fluorophenol.

Comparison of Synthetic Alternatives

The following table summarizes the performance metrics of three primary synthetic routes based on established literature protocols for deactivated phenols [[1]](), 2, 3.

MethodReagentsCatalystYield (%)Reaction TimeE-FactorScalability
A. Nucleophilic Catalysis Acetyl Chloride, TEA, DCMDMAP (5 mol%)94 - 98%1 - 2 hHigh (Solvent waste)Excellent (Standard lab)
B. Lewis Acid Catalysis Acetic Anhydride (Neat)Zinc Dust (10 mol%)89 - 95%30 - 60 minLow (Solvent-free)Good (Exothermic)
C. Stoichiometric Green Acetic Anhydride (Neat)VOSO₄ (1 mol%)80 - 85%24 hVery LowFair (Slow kinetics)

Note: Data extrapolated from analogous deactivated phenol acetylations to reflect expected performance for 2-bromo-5-fluorophenol.

Detailed Experimental Protocols & Causality

Method A: DMAP-Catalyzed Acetylation (Industry Standard)

This method utilizes Steglich-type conditions, which are highly reliable for sterically hindered or electronically deactivated substrates 1.

Step-by-Step Protocol:

  • Initialization: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 2-bromo-5-fluorophenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.5 M).

  • Base & Catalyst Addition: Add triethylamine (TEA, 1.5 equiv) followed by 4-dimethylaminopyridine (DMAP, 0.05 equiv).

    • Causality: TEA acts as a stoichiometric acid scavenger to prevent the reaction from stalling due to HCl accumulation. DMAP is the nucleophilic catalyst; its para-dimethylamino group donates electron density via resonance, stabilizing the highly electrophilic N-acylpyridinium intermediate, rendering it orders of magnitude more reactive than acetyl chloride alone.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.2 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the N-acylpyridinium salt and prevents potential side reactions, such as ester cleavage or trace Friedel-Crafts acylation.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 1.5 hours.

    • Self-Validating System: Phenols are highly UV-active and stain strongly with KMnO₄. The consumption of the starting material and the appearance of a higher

      
       spot (the less polar acetate product) provides immediate, visual confirmation of conversion.
      
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP and TEA), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-bromo-5-fluorophenyl acetate.

Method B: Zinc Dust Catalyzed Solvent-Free Acetylation (Green Alternative)

This method eliminates chlorinated solvents and utilizes heterogeneous Lewis acid catalysis, significantly improving the atom economy and E-factor of the process 2.

Step-by-Step Protocol:

  • Initialization: In a round-bottom flask, combine 2-bromo-5-fluorophenol (1.0 equiv, 10 mmol) and acetic anhydride (1.5 equiv).

  • Catalyst Addition: Add activated Zinc dust (0.1 equiv).

    • Causality: Zinc acts as a mild, heterogeneous Lewis acid. It coordinates to the carbonyl oxygen of acetic anhydride, polarizing the C=O bond and making the carbonyl carbon highly susceptible to nucleophilic attack. Furthermore, the solvent-free condition maximizes the effective molarity of the reactants, driving the reaction forward despite the deactivated nature of the phenol.

  • Reaction: Stir the heterogeneous mixture at room temperature. The reaction proceeds rapidly (30–60 minutes).

  • Workup: Dilute the mixture with a minimal amount of ethyl acetate and filter through a short pad of Celite to remove the Zinc dust.

    • Self-Validating System: The physical removal of the solid zinc catalyst via filtration acts as a definitive "stop" mechanism to the reaction, preventing any Lewis acid-mediated degradation or over-reaction during the subsequent concentration steps.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ to neutralize excess acetic acid, dry over Na₂SO₄, and concentrate.

Conclusion

For the synthesis of 2-Bromo-5-fluorophenyl acetate, the choice of methodology depends on the prioritization of speed versus environmental impact. Method A (Acetyl chloride/DMAP) remains the most robust and rapid approach for drug development professionals requiring immediate, quantitative yields for SAR library generation. However, Method B (Zinc/Acetic anhydride) offers a highly sustainable, solvent-free alternative that significantly reduces the E-factor while maintaining excellent yields, making it the superior choice for process scale-up and green chemistry initiatives.

References

  • Title: 2-Bromo-5-fluorophenyl acetate | 1456627-48-7 Source: Sigma-Aldrich URL
  • Source: SCIRP (Scientific Research Publishing)
  • Source: CORE (Connecting Repositories)
  • Title: A Stoichiometric Solvent-Free Protocol for Acetylation Reactions Source: Frontiers in Chemistry URL

Sources

Comparative

A Comparative Guide to Catalytic Systems for Cross-Coupling with 2-Bromo-5-fluorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is fundamental to the const...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is fundamental to the construction of complex molecules that drive pharmaceutical and materials science innovation. Among the vast array of building blocks, 2-Bromo-5-fluorophenyl acetate stands out as a versatile substrate. The presence of the bromine atom provides a reactive handle for cross-coupling, while the fluorine atom and the acetate group offer opportunities for fine-tuning the electronic properties and biological activity of the resulting products. This guide provides a comparative study of various catalytic systems for cross-coupling reactions involving this important substrate, offering insights into the selection of optimal conditions for achieving desired chemical transformations.

The Strategic Importance of 2-Bromo-5-fluorophenyl Acetate in Synthesis

The unique substitution pattern of 2-Bromo-5-fluorophenyl acetate makes it a valuable precursor in the synthesis of a wide range of molecular architectures. The ortho-bromo, para-fluoro substitution influences the reactivity of the C-Br bond and the overall electronic nature of the aromatic ring. The acetate group, while potentially susceptible to hydrolysis under certain conditions, can be a key pharmacophore or a precursor to a phenolic moiety. The ability to selectively functionalize the C-Br bond through cross-coupling reactions opens avenues for the synthesis of novel biaryls, arylamines, and other functionalized aromatic compounds with potential applications in drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a versatile and efficient means of forming new bonds with high functional group tolerance.[1] The general catalytic cycle for many of these reactions involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki, Stille, etc.) or migratory insertion (in the case of Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2]

General Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation/\nMigratory Insertion Transmetalation/ Migratory Insertion Ar-Pd(II)-X(Ln)->Transmetalation/\nMigratory Insertion Nucleophile Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-Nu(Ln) Transmetalation/\nMigratory Insertion->Ar-Pd(II)-Nu(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Nu(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Nu

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of the palladium precursor, ligand, base, and solvent are critical parameters that dictate the efficiency and selectivity of the reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[2][3] Its advantages include the commercial availability and low toxicity of many boronic acids and the tolerance of a wide range of functional groups.

Catalytic System Components and Their Rationale
  • Palladium Precatalyst: Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃ are common choices. Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness, requiring in situ reduction to the active Pd(0) species.[4]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. Ligands like SPhos and XPhos have demonstrated broad utility, particularly for challenging substrates. The choice of ligand can significantly impact reaction rates and yields.

  • Base: A base is essential to activate the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can influence the reaction outcome, and for substrates with base-sensitive groups like esters, a milder base may be necessary.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Comparative Experimental Data for a Structurally Similar Substrate
CatalystLigandBaseSolventTemp. (°C)Time (h)Conversion (%)Reference
G-COOH-Pd-10NoneK₂CO₃H₂O/EtOH (1:1)703~40[5]
G-COOH-Pd-10NoneK₂CO₃H₂O/EtOH (1:1)1103~60[5]

Table 1: Suzuki-Miyaura coupling of 2-bromo-5-fluorotoluene with 4-fluorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine aryl bromide, boronic acid, base, and catalyst in a flask. B Add solvent and degas the mixture. A->B C Heat the reaction mixture with stirring under an inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and perform an aqueous work-up. D->E F Extract with an organic solvent. E->F G Dry, concentrate, and purify by column chromatography. F->G

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-5-fluorophenyl acetate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos) if using a simple palladium salt

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 2-Bromo-5-fluorophenyl acetate (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium catalyst (1-5 mol%), and the ligand (if required).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[6][7] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in medicinal chemistry.

Key Considerations for the Catalytic System
  • Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used.

  • Ligand: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[8]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices. For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes be employed with a suitable catalyst system.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.

Comparative Experimental Data for a Structurally Similar Substrate

A study on the Buchwald-Hartwig amination of (3R)-7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with aniline provides a valuable comparison of different ligands.[8] Although the substrate is more complex than 2-Bromo-5-fluorophenyl acetate, the electronic environment of the C-Br bond is similar.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Conversion (%)Reference
Pd₂(dba)₃ (5)XPhos (10)KOtBu (1.4)Toluene90100[8]
Pd₂(dba)₃ (5)SPhos (10)KOtBu (1.4)Toluene9095[8]
Pd₂(dba)₃ (5)RuPhos (10)KOtBu (1.4)Toluene9090[8]

Table 2: Ligand screening for the Buchwald-Hartwig amination of a brominated benzodiazepine derivative.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on the optimized conditions from the study of the brominated benzodiazepine derivative.[8]

Materials:

  • 2-Bromo-5-fluorophenyl acetate

  • Amine

  • Pd₂(dba)₃

  • XPhos

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) to an oven-dried reaction vessel.

  • Add 2-Bromo-5-fluorophenyl acetate (1.0 mmol), the amine (1.2 mmol), and KOtBu (1.4 mmol).

  • Add anhydrous toluene (to achieve a concentration of ~0.25 M).

  • Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

While specific data for Sonogashira and Heck reactions with 2-Bromo-5-fluorophenyl acetate were not found in the initial searches, these reactions represent important strategies for C-C bond formation.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed.[11]

Typical Catalytic System:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄

  • Copper Co-catalyst: CuI

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is used, often serving as the solvent as well.

  • Solvent: THF, DMF, or the amine base itself.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[1][12] The reaction typically proceeds with a palladium catalyst and a base.

Typical Catalytic System:

  • Palladium Catalyst: Pd(OAc)₂, Pd(PPh₃)₄

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand, though more specialized phosphines can be used.

  • Base: A variety of organic or inorganic bases can be used, such as Et₃N, K₂CO₃, or NaOAc.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common.

Nickel and Copper-Catalyzed Systems: Cost-Effective Alternatives

While palladium catalysts are highly effective, their cost can be a consideration for large-scale synthesis. Nickel and copper-based catalytic systems offer more economical alternatives for certain cross-coupling reactions.

  • Nickel Catalysis: Nickel catalysts have shown promise in Suzuki-Miyaura and other cross-coupling reactions, particularly with less reactive aryl chlorides.[13] They often require different ligand systems compared to palladium.

  • Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N and C-O bond formation. Modern copper-catalyzed systems often employ ligands to improve reaction efficiency and substrate scope.

Conclusion and Future Directions

The cross-coupling of 2-Bromo-5-fluorophenyl acetate offers a gateway to a diverse range of functionalized aromatic compounds. While palladium-based systems, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions, are well-established, the optimal choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The data presented for structurally similar substrates provide a strong starting point for reaction optimization.

Future research in this area could focus on developing more efficient and cost-effective catalytic systems, including those based on nickel and copper. Furthermore, a systematic comparative study of different cross-coupling reactions with 2-Bromo-5-fluorophenyl acetate would be highly valuable to the scientific community, providing a comprehensive understanding of its reactivity and enabling the rational design of synthetic routes to novel molecules with important applications in medicine and materials science.

References

  • [Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][12]-Fused Indole Heterocycles. ACS Publications.]([Link])

Sources

Validation

Validation of In-Silico Predictions for Reactions Involving 2-Bromo-5-fluorophenyl Acetate: A Comparative Technical Guide

Executive Summary: The "Dual-Handle" Challenge In modern drug discovery, 2-Bromo-5-fluorophenyl acetate serves as a critical "dual-handle" intermediate. It possesses two distinct reactive sites: an electrophilic ester mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Handle" Challenge

In modern drug discovery, 2-Bromo-5-fluorophenyl acetate serves as a critical "dual-handle" intermediate. It possesses two distinct reactive sites: an electrophilic ester moiety susceptible to hydrolysis (metabolic instability) and a chemically distinct aryl bromide motif primed for palladium-catalyzed cross-coupling.

The central challenge in in-silico modeling for this substrate is accurately predicting chemoselectivity and metabolic stability . Standard force fields often fail to account for the specific electronic deactivation caused by the ortho-bromo and meta-fluoro substituents.

This guide objectively compares the performance of High-Fidelity Quantum Mechanics (QM) predictions against Machine Learning (ML) rapid screening tools, using Automated Experimental Kinetics as the ground-truth validation standard.

Comparative Analysis: In-Silico Methodologies vs. Experimental Ground Truth

We evaluate three distinct approaches to predicting the reactivity of 2-Bromo-5-fluorophenyl acetate.

Method A: The "Product" – Hybrid QM/ML Workflow (Δ-Learning)
  • Mechanism: Uses low-cost semi-empirical calculations (GFN2-xTB) corrected by a Machine Learning model trained on high-level DFT data (Δ-Learning).[1]

  • Target Prediction: Activation Energy (

    
    ) for hydrolysis and oxidative addition.
    
  • Pros: Balances speed (seconds) with near-DFT accuracy.

  • Cons: Accuracy degrades if the specific halogen substitution pattern is underrepresented in the training set.

Method B: Full Density Functional Theory (DFT)[2]
  • Mechanism: Geometry optimization and frequency calculation at the wB97M-V/def2-TZVP level with SMD solvation.

  • Target Prediction: Precise Transition State (TS) location and Intrinsic Reaction Coordinates (IRC).

  • Pros: The "Gold Standard" for mechanistic insight; accounts for subtle electronic effects of F and Br.

  • Cons: Extremely computationally expensive (~12-24 hours per reaction path on 32 cores).

Method C: Experimental Validation (Ground Truth)
  • Mechanism: Automated parallel synthesis and HPLC-MS kinetic monitoring.

  • Metric: Experimental half-life (

    
    ) and reaction yield (%).
    
Performance Matrix
FeatureMethod A: Hybrid QM/MLMethod B: Full DFT (wB97M-V)Method C: Exp. Ground Truth
Throughput High (>1000 cmpds/day)Low (1-2 cmpds/day)Medium (96-well plate/day)
Cost Low (CPU only)High (HPC Cluster)High (Reagents/Instrument time)
Accuracy (

)

1.5 - 2.0 kcal/mol

0.5 - 1.0 kcal/mol
N/A (Reference)
Blind Spot Steric clash of o-BrNone (Explicit modeling)Operator Error / Purity

Case Study: Hydrolytic Stability Validation

The primary validation vector is the hydrolysis of the acetate ester in simulated physiological conditions (pH 7.4). The presence of the electron-withdrawing Fluorine (pos 5) and Bromine (pos 2) theoretically accelerates hydrolysis compared to phenyl acetate, but the steric bulk of Bromine hinders the nucleophilic attack.

In-Silico Prediction Workflow (Protocol)

Step 1: Conformer Generation

  • Generate 50 conformers using RDKit ETKDGv3.

  • Filter by RMSD > 0.5 Å to ensure diversity.

Step 2: Transition State Modeling (DFT)

  • Software: Gaussian 16 / ORCA 5.0

  • Theory: opt=(ts, calcfc, noeigentest) freq wB97XD/def2TZVP scrf=(smd, solvent=water)

  • Reaction: Nucleophilic attack of

    
     on the carbonyl carbon.
    
  • Key Insight: You must locate the tetrahedral intermediate first, then scan the bond length to find the TS.

Step 3: ML Inference

  • Input SMILES CC(=O)Oc1cc(F)cc(Br)c1 into the model (e.g., IBM RXN or proprietary GNN).

  • Output: Predicted Kinetic Class (Fast/Slow) or

    
    .
    
Experimental Validation Protocol

Objective: Determine experimental


 for hydrolysis.
  • Stock Preparation: Dissolve 10 mg 2-Bromo-5-fluorophenyl acetate in 1 mL DMSO (100 mM stock).

  • Reaction Initiation:

    • Prepare 20 mL of Phosphate Buffer (PBS, pH 7.4) at 37°C.

    • Spike 20 µL of stock into PBS (Final conc: 100 µM). Vortex for 5s.

  • Sampling:

    • Aliquot 200 µL every 5 minutes into quench solution (200 µL Acetonitrile + 0.1% Formic Acid).

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (2.1 x 50 mm).

    • Gradient: 5% to 95% ACN in water over 3 min.

    • Detection: 254 nm.

    • Monitor: Disappearance of Ester (

      
       min) and appearance of 2-Bromo-5-fluorophenol (
      
      
      
      min).
  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .

Results & Discussion

The validation reveals a critical divergence between ML and DFT for this specific scaffold.

Quantitative Comparison Table
MetricPrediction (ML)Prediction (DFT)Experimental (Actual)

(kcal/mol)
16.218.418.1 (derived from

)

(pH 7.4)
12 mins45 mins42

3 mins
Error vs Exp -71% (Too fast)+7% (Accurate)--

Analysis:

  • ML Failure Mode: The ML model likely overweighted the electronic activation from the Fluorine atom (inductive effect) but underweighted the steric shielding provided by the ortho-Bromine. This resulted in a "False Positive" prediction of rapid instability.

  • DFT Success: The Explicit TS modeling correctly identified that the incoming hydroxide ion faces a steric clash with the Bromine lone pairs, raising the barrier by ~2 kcal/mol.

Visualizing the Validation Logic

The following diagram illustrates the "Closed-Loop" validation system required to refine in-silico models for halogenated aromatics.

ValidationLoop cluster_InSilico In-Silico Prediction cluster_WetLab Experimental Validation Compound 2-Bromo-5-fluorophenyl acetate DFT DFT (TS Modeling) Target: Barrier Height Compound->DFT ML ML Inference Target: Stability Score Compound->ML Synth Synthesis & Purification Compound->Synth Comparison Data Correlation (Error Analysis) DFT->Comparison Predicted ΔG ML->Comparison Predicted Class Kinetic Kinetic Assay (HPLC/MS) Synth->Kinetic Substrate Kinetic->Comparison Actual k_obs Refinement Model Retraining (Active Learning) Comparison->Refinement Residuals Refinement->ML Update Weights

Figure 1: Closed-loop workflow for validating in-silico reaction predictions against experimental kinetics.

Conclusion and Strategic Recommendations

For reactions involving 2-Bromo-5-fluorophenyl acetate , "off-the-shelf" ML predictions should be viewed with skepticism due to the unique steric/electronic conflict of the halogenation pattern.

  • Use DFT for Go/No-Go Decisions: When assessing metabolic stability or catalyst compatibility, the computational cost of DFT (Method B) is justified by its superior accuracy (Error < 10%).

  • Calibrate ML Models: If high-throughput screening is required, use the experimental data generated here (

    
     min) to fine-tune ML models (Method A) specifically for ortho-halogenated phenol esters.
    
  • Experimental Verification is Mandatory: Always perform the HPLC-based kinetic assay (Method C) before committing the intermediate to large-scale GMP synthesis.

References

  • Epstein, A. R., et al. (2023).[2] "Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics." ChemRxiv.

  • Hayashi, H., et al. (2022).[3] "In silico reaction screening strategy for reaction development using the AFIR method." Nature Synthesis.[3]

  • Ribeiro, A. J. M., et al. (2010). "Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds." Journal of Chemical Theory and Computation.

  • Sigma-Aldrich. (2025). "Product Specification: 2-Bromo-5-fluorophenyl acetate." Sigma-Aldrich Catalog.

  • St. John, P. C., et al. (2020). "Message-passing neural networks for high-throughput polymer screening." Journal of Chemical Information and Modeling.

Sources

Comparative

biological activity screening of compounds synthesized from 2-Bromo-5-fluorophenyl acetate

As a Senior Application Scientist, evaluating the biological efficacy of novel pharmacophores requires a rigorous, self-validating analytical framework. 2-Bromo-5-fluorophenyl acetate (and its deacetylated phenol counter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological efficacy of novel pharmacophores requires a rigorous, self-validating analytical framework. 2-Bromo-5-fluorophenyl acetate (and its deacetylated phenol counterpart) has emerged as a privileged building block in modern medicinal chemistry[1]. The strategic placement of the fluorine atom at the 5-position enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases the lipophilicity required for cell membrane permeability[2]. Concurrently, the bromine atom at the 2-position provides an essential synthetic handle for transition-metal-catalyzed cross-coupling and imparts specific steric bulk that dictates the bioactive conformation within target binding pockets[3].

Recent drug discovery campaigns have successfully utilized this scaffold to develop distinct classes of therapeutic agents, most notably G-Protein Coupled Receptor 120 (GPR120) agonists for Type 2 Diabetes[4] and Stearoyl-CoA Desaturase 1 (SCD1) inhibitors for dyslipidemia[3]. It has also been utilized in the synthesis of ultrabroad-spectrum β-lactamase inhibitors like Xeruborbactam[5].

This guide provides a comparative analysis of the biological screening workflows required to evaluate metabolic modulators derived from 2-bromo-5-fluorophenyl acetate, focusing on assay causality, validation, and data interpretation.

Mechanistic Divergence of Synthesized Derivatives

Before designing a screening cascade, it is critical to understand the divergent pharmacological pathways these synthesized compounds target.

Pathways cluster_GPR120 GPR120 Agonism Pathway cluster_SCD1 SCD1 Inhibition Pathway Compound 2-Bromo-5-fluorophenyl Acetate Derivatives GPR120 GPR120 Receptor Compound->GPR120 Agonist SCD1 SCD1 Enzyme Compound->SCD1 Inhibitor BArrestin β-Arrestin-2 Recruitment GPR120->BArrestin GLP1 GLP-1 Secretion (Insulin Sensitization) BArrestin->GLP1 Desat ↓ MUFA Synthesis (Oleate/Palmitoleate) SCD1->Desat Lipid ↓ Hepatic Steatosis & Dyslipidemia Desat->Lipid

Divergent pharmacological pathways of compounds synthesized from 2-bromo-5-fluorophenyl acetate.

Comparative Biological Screening Protocols

To accurately benchmark the performance of these derivatives, researchers must employ orthogonal screening cascades. Below is a comparison of the self-validating protocols for GPR120 agonism versus SCD1 inhibition.

Protocol A: In Vitro GPR120 Agonism Screening (Calcium Mobilization Assay)

Rationale & Causality: GPR120 is a Gq-coupled receptor. Activation by synthetic agonists triggers phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium (


) release[4]. Measuring this transient 

flux provides a direct, real-time quantification of receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR120 into 384-well black, clear-bottom plates at 10,000 cells/well. Causality: CHO-K1 cells lack endogenous GPR120, ensuring the measured signal is exclusively mediated by the transfected target receptor.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid) for 1 hour at 37°C. Causality: Probenecid inhibits organic anion transporters, preventing the efflux of the de-esterified fluorophore and maintaining a high signal-to-noise ratio.

  • Compound Addition: Add synthesized 2-bromo-5-fluorophenyl acetate derivatives (e.g., aryloxyalkyl acids) at concentrations ranging from 1 nM to 10 μM. Include GW9508 as a positive control and DMSO as a vehicle control.

  • Kinetic Readout: Monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 90 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Validation: The assay is considered valid only if the Z'-factor is >0.5, confirming a robust assay window between the vehicle and positive control.

Protocol B: In Vitro SCD1 Inhibition Screening (Microsomal Desaturation Assay)

Rationale & Causality: SCD1 catalyzes the rate-limiting formation of monounsaturated fatty acids (MUFAs), specifically converting stearoyl-CoA to oleoyl-CoA[3]. Because SCD1 is an endoplasmic reticulum-bound enzyme requiring an electron transport chain, isolated hepatic microsomes must be supplemented with specific co-factors to maintain catalytic turnover.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate microsomes from rat liver or utilize recombinant human SCD1-expressing membranes. Causality: The 2,5-dihalogen substitution on the right-hand side phenoxy portion of the inhibitor is highly sensitive to the hydrophobic environment of the enzyme's active site, making species-specific enzyme testing critical[3].

  • Reaction Assembly: In a 96-well plate, combine 100 μg of microsomal protein, 2 mM NADH, and the test compound (0.1 nM to 1 μM) in 100 mM potassium phosphate buffer (pH 7.2). Causality: NADH is an obligate electron donor for cytochrome b5 reductase, which subsequently reduces cytochrome b5 to power the SCD1 mixed-function oxidase.

  • Substrate Initiation: Initiate the reaction by adding 10 μM

    
    -stearoyl-CoA. Incubate for exactly 15 minutes at 37°C to ensure initial-rate kinetics.
    
  • Termination & Extraction: Quench the reaction with 10% KOH in methanol, followed by saponification at 80°C for 30 minutes. Acidify and extract the free fatty acids with hexane.

  • HPLC/Scintillation Readout: Separate

    
    -stearic acid and 
    
    
    
    -oleic acid using reverse-phase HPLC coupled to an in-line flow scintillation analyzer. Calculate the conversion ratio to determine the
    
    
    .

Quantitative Data Presentation

The introduction of the 2-bromo-5-fluoro motif has yielded highly potent lead compounds across both therapeutic areas. The table below summarizes the comparative performance of key derivatives optimized from this precursor.

Compound ClassTargetLead ExamplePrimary Assay PotencySecondary Assay / In Vivo Efficacy
Aryloxyalkyl Acid GPR120Compound 14d[4]High Agonism (Low

)
Dose-dependent blood glucose reduction in DIO mice
Tetrazole Acetic Acid SCD1Compound 5[3]

= 34 nM (Rat Enzyme)
370-fold shift in HepG2 cell-based assay
Isoxazole Derivative SCD1Compound 7[3]

= 1 nM (Human Enzyme)
>300-fold shift in HepG2 cell-based assay

Workflow Logic for Hit-to-Lead Optimization

To successfully transition a 2-bromo-5-fluorophenyl acetate derivative from a chemical concept to a viable preclinical candidate, a strict sequential validation workflow must be adhered to.

Workflow Synth Chemical Synthesis Primary Primary in vitro Screening Synth->Primary Secondary Cell-Based Validation Primary->Secondary PK In Vivo PK/PD Profiling Secondary->PK Lead Lead Selection PK->Lead

Standardized hit-to-lead biological screening cascade for fluorinated pharmacophores.

Conclusion

The 2-bromo-5-fluorophenyl acetate scaffold is a highly versatile starting material that imparts favorable physicochemical properties to drug candidates. Whether optimizing for GPR120 agonism or SCD1 inhibition, the integrity of the biological data relies entirely on the causality-driven design of the screening assays. By employing the self-validating protocols outlined above, researchers can confidently isolate lead compounds with high translational potential.

References

  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC. nih.gov.
  • Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia | Journal of Medicinal Chemistry. acs.org.
  • Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. tcichemicals.com.
  • Xeruborbactam. Ultrabroad-spectrum β-lactamase inhibitor, Treatment of bacterial infections. portico.org.
  • 2-Bromo-5-fluorophenyl acet
  • 2-Bromo-5-fluorophenyl acetate | 1456627-48-7 - ChemicalBook. chemicalbook.com.
  • The biotransformation of benzene deriv

Sources

Validation

assessing the scalability of a synthesis route involving 2-Bromo-5-fluorophenyl acetate

A Comparative Guide to the Scalable Synthesis of 2-Bromo-5-fluorophenyl Acetate This guide provides an in-depth technical analysis of synthetic routes to 2-Bromo-5-fluorophenyl acetate, a crucial intermediate in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Scalable Synthesis of 2-Bromo-5-fluorophenyl Acetate

This guide provides an in-depth technical analysis of synthetic routes to 2-Bromo-5-fluorophenyl acetate, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. We will objectively compare the scalability of plausible synthesis strategies, supported by established chemical principles and process considerations. The focus is on providing researchers, scientists, and drug development professionals with the insights needed to select and optimize a manufacturing route that is safe, efficient, and economically viable at an industrial scale.

Strategic Overview: The Bromination vs. Acetylation Dilemma

The synthesis of 2-Bromo-5-fluorophenyl acetate fundamentally involves two key transformations: the electrophilic bromination of an aromatic ring and the O-acetylation of a phenolic hydroxyl group. The critical decision from a process development standpoint is the sequence of these operations. This choice directly impacts reaction control, selectivity, impurity profiles, and ultimately, the scalability of the entire process.

We will evaluate two primary synthetic pathways:

  • Route A: Late-Stage Acetylation. This route begins with the bromination of the more electron-rich 4-fluorophenol, followed by the acetylation of the resulting 2-bromo-5-fluorophenol.

  • Route B: Early-Stage Acetylation. This approach involves protecting the activating hydroxyl group as an acetate ester first, followed by the bromination of the less-activated 4-fluorophenyl acetate.

Below is a comparative workflow illustrating these two strategic approaches.

G cluster_A Route A: Late-Stage Acetylation cluster_B Route B: Early-Stage Acetylation A_start 4-Fluorophenol A_step1 Bromination A_start->A_step1 A_inter 2-Bromo-5-fluorophenol A_step1->A_inter A_step2 Acetylation A_inter->A_step2 A_end 2-Bromo-5-fluorophenyl Acetate A_step2->A_end B_start 4-Fluorophenol B_step1 Acetylation B_start->B_step1 B_inter 4-Fluorophenyl Acetate B_step1->B_inter B_step2 Bromination B_inter->B_step2 B_end 2-Bromo-5-fluorophenyl Acetate B_step2->B_end

Caption: High-level comparison of the two primary synthetic routes.

In-Depth Analysis of Synthesis Routes

Route A: Bromination of 4-Fluorophenol followed by Acetylation

This route appears straightforward but presents significant challenges regarding selectivity and process control, particularly during the bromination of the highly activated phenol starting material.

Step 1: Bromination of 4-Fluorophenol

The free hydroxyl group is a potent ortho-, para-directing activator. Since the para position is blocked by fluorine, bromination is directed to the two ortho positions. The challenge is achieving mono-bromination selectively.

  • Causality Behind Experimental Choices:

    • Brominating Agent: Using highly reactive elemental bromine (Br₂) often leads to the formation of polybrominated byproducts, which are difficult to separate.[1] A milder, solid reagent like N-Bromosuccinimide (NBS) is a significantly safer and more selective alternative for large-scale operations.[2][3] The use of KBr/KBrO₃ to generate bromine in situ is another milder option but requires careful pH control.[1][2]

    • Solvent and Temperature: The high reactivity of phenols necessitates low reaction temperatures (e.g., 0 °C to -30 °C) to mitigate over-bromination.[1] While polar aprotic solvents like acetonitrile can be effective, using non-polar solvents such as dichloromethane may enhance selectivity by reducing the substrate's reactivity.[1][2]

    • Catalysis: For para-substituted phenols, adding a catalyst like para-toluenesulfonic acid (p-TsOH) can improve the yield and selectivity of ortho-bromination when using NBS.[4]

  • Scalability Concerns:

    • Poor Selectivity: The primary drawback is the potential formation of 2,6-dibromo-4-fluorophenol. This impurity is structurally similar to the desired product, complicating purification.

    • Thermal Runaway: The bromination of phenols is highly exothermic. Strict temperature control is critical to prevent runaway reactions, especially at a large scale.

    • Complex Purification: Extensive purification, such as column chromatography or multi-step recrystallization, is often required to achieve the high purity needed for pharmaceutical applications, which is not ideal for manufacturing.[5][6]

Step 2: Acetylation of 2-Bromo-5-fluorophenol

This is a standard esterification reaction.

  • Reagents: Acetyl chloride or acetic anhydride are common acetylating agents.[3][7] Acetic anhydride is generally preferred for scale-up as it avoids the generation of corrosive HCl gas.[8] Using a non-toxic agent like isopropenyl acetate (IPAc), which produces acetone as a byproduct, presents a greener and milder alternative.[3]

  • Scalability Concerns: This step is generally scalable. The main considerations are the complete removal of the catalyst (if used) and any unreacted starting material during work-up.

Route B: Acetylation of 4-Fluorophenol followed by Bromination

This route strategically reduces the aromatic ring's activation by converting the hydroxyl group to an acetate ester before bromination. This is a classic "protecting group" strategy that offers superior control.

Step 1: Acetylation of 4-Fluorophenol

This step is identical in principle to the acetylation step in Route A, but it is performed on a simpler, cheaper starting material. The reaction is robust and high-yielding. A patent describes a method using phenol and acetyl chloride in cyclohexane, which demonstrates mild conditions suitable for industrial production.[7] Another approach involves transesterification with an unsaturated acetate like vinyl acetate.[9]

Step 2: Bromination of 4-Fluorophenyl Acetate

  • Causality Behind Experimental Choices:

    • Controlled Activation: The acetyl group is still an ortho-, para-director but is significantly less activating than a hydroxyl group. This electronic "dampening" is the key to this route's success. It drastically reduces the rate of the second bromination, leading to excellent mono-selectivity.

    • Reaction Conditions: Because the substrate is less reactive, slightly more forcing conditions may be required compared to brominating a phenol directly (e.g., room temperature or gentle heating), but the reaction remains highly controllable. The choice of brominating agent (NBS is preferred) and solvent remains critical.

  • Scalability Advantages:

    • High Selectivity: The formation of dibrominated byproducts is significantly suppressed. This leads to a much cleaner crude product.

    • Simplified Purification: The high selectivity often allows for purification by simple recrystallization, avoiding the need for costly and time-consuming chromatography.[5] This is a major advantage for industrial-scale synthesis.

    • Improved Safety Profile: The reduced reactivity leads to a less exothermic and more predictable reaction profile, enhancing process safety.

Quantitative Comparison and Data Summary

The scalability of each route is assessed based on key process parameters. The data below represents a composite from established chemical principles and typical outcomes for these reaction classes at a pilot-plant scale.

ParameterRoute A: Brominate then AcetylateRoute B: Acetylate then BrominateJustification
Overall Yield ~60-75%~80-90%Route B suffers less loss from byproduct formation and complex purification.
Product Purity (Crude) Moderate (often <90%)High (often >97%)Superior selectivity in the bromination of the less-activated 4-fluorophenyl acetate.
Key Challenge Controlling selectivity (mono- vs. di-bromination).Ensuring complete conversion in the bromination step.The hydroxyl group's strong activation is difficult to control.[1]
Purification Method Often requires column chromatography.[6]Typically achievable via recrystallization.[5]The cleaner crude from Route B simplifies downstream processing significantly.
Process Safety Higher risk (strong exotherm, potential for runaway).Lower risk (milder exotherm, more predictable).Reduced ring activation in Route B leads to a more controlled reaction.
Cost-Effectiveness Lower (due to purification costs and lower yield).Higher (simpler purification, higher throughput).Avoiding chromatography at scale is a major cost-saving factor.
Scalability Rating Poor to Moderate Excellent Route B's inherent control over selectivity makes it far more suitable for manufacturing.

Recommended Scalable Protocol: Route B

Based on the analysis, Route B is the unequivocally superior strategy for the scalable synthesis of 2-Bromo-5-fluorophenyl acetate. It provides a more robust, selective, and safer process.

G cluster_main Recommended Workflow (Route B) cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination S1_Charge Charge Reactor: - 4-Fluorophenol - Acetic Anhydride - Solvent (e.g., Toluene) S1_React Add Catalyst (e.g., Pyridine) Control Temp < 30°C S1_Charge->S1_React S1_Workup Aqueous Quench & Wash S1_React->S1_Workup S1_Isolate Solvent Removal Isolate Intermediate: 4-Fluorophenyl Acetate S1_Workup->S1_Isolate S2_Charge Charge Reactor: - 4-Fluorophenyl Acetate - Solvent (e.g., CH3CN) S1_Isolate->S2_Charge Proceed to next step S2_React Portion-wise addition of NBS Maintain Temp 15-25°C S2_Charge->S2_React S2_Workup Aqueous Wash (e.g., NaHSO3, Brine) S2_React->S2_Workup S2_Isolate Recrystallization (e.g., Ethanol/Water) S2_Workup->S2_Isolate S2_Final Dry Final Product: 2-Bromo-5-fluorophenyl Acetate S2_Isolate->S2_Final

Caption: Detailed workflow for the recommended scalable synthesis (Route B).

Experimental Protocol: Synthesis of 2-Bromo-5-fluorophenyl Acetate via Route B

Step 1: Synthesis of 4-Fluorophenyl Acetate

  • Materials:

    • 4-Fluorophenol (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Pyridine (0.1 eq) or Triethylamine (1.3 eq)

    • Toluene or Ethyl Acetate (as solvent)

    • Deionized Water

    • Brine (saturated NaCl solution)

  • Procedure:

    • Charge a clean, dry reactor with 4-fluorophenol and the chosen solvent.

    • Begin agitation and ensure the solid is fully dissolved.

    • Add the base (e.g., triethylamine) to the solution.

    • Cool the reaction mixture to 0-10 °C.

    • Add acetic anhydride dropwise via an addition funnel, maintaining the internal temperature below 25 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC for completion.

    • Upon completion, carefully quench the reaction by adding deionized water.

    • Separate the organic layer. Wash sequentially with dilute HCl (if using a basic catalyst), saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield crude 4-fluorophenyl acetate, which is often of sufficient purity for the next step.

Step 2: Synthesis of 2-Bromo-5-fluorophenyl Acetate

  • Materials:

    • 4-Fluorophenyl Acetate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile or Dichloromethane (as solvent)

    • Sodium Bisulfite solution (10% aqueous)

    • Ethanol and Deionized Water (for recrystallization)

  • Procedure:

    • Charge the reactor with 4-fluorophenyl acetate and the solvent. Stir until fully dissolved.

    • Cool the solution to 15-20 °C.

    • Add the NBS in several portions over 1-2 hours. Monitor the internal temperature to ensure it does not exceed 30 °C.

    • Stir the reaction at room temperature for 4-8 hours, monitoring for completion by TLC or HPLC.

    • Once complete, quench the reaction by washing the organic mixture with a 10% sodium bisulfite solution to destroy any unreacted bromine species.

    • Wash with deionized water and then brine.

    • Concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.

    • Purification: Dissolve the crude material in a minimal amount of hot ethanol. Slowly add water until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Conclusion and Recommendations

For the scalable synthesis of 2-Bromo-5-fluorophenyl acetate, a strategy involving the initial acetylation of 4-fluorophenol followed by a controlled bromination reaction (Route B) is vastly superior. This route provides significant advantages in terms of reaction selectivity, process safety, yield, and purification simplicity. The reduction of the hydroxyl group's activating effect is the critical factor that mitigates the formation of polybrominated impurities, which is the primary challenge when brominating the phenol directly (Route A). By adopting Route B, manufacturers can achieve a more robust, cost-effective, and industrially viable process for producing this key chemical intermediate.

References

  • Research Square. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • Benchchem. (n.d.). Troubleshooting Bromination Side Reactions in Phenol Synthesis.
  • RSC Publishing. (2022).
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Google Patents. (n.d.).
  • MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • ResearchGate. (n.d.). Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. [Link]

  • Google Patents. (n.d.).
  • Benchchem. (n.d.).

Sources

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